2-(2-Hydroxycyclohexyl)acetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-hydroxycyclohexyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-7-4-2-1-3-6(7)5-8(10)11/h6-7,9H,1-5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYQHECIEBLERJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20969266 | |
| Record name | (2-Hydroxycyclohexyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20969266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5426-58-4 | |
| Record name | NSC14292 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14292 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Hydroxycyclohexyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20969266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-(2-Hydroxycyclohexyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 2-(2-Hydroxycyclohexyl)acetic acid. Due to the limited availability of published data for this specific compound, this document combines reported values, predicted data, and extrapolated methodologies from closely related analogues to offer a thorough resource. All quantitative data is presented in clear, tabular formats, and a proposed experimental workflow is provided with a corresponding visualization.
Core Chemical Properties
This compound, a derivative of cyclohexane, possesses both a hydroxyl and a carboxylic acid functional group, suggesting a range of chemical reactivities and potential biological interactions. Its core physicochemical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 5426-58-4, 69198-05-6 | [1] |
| Molecular Formula | C8H14O3 | [1] |
| Molecular Weight | 158.19 g/mol | [1] |
| Boiling Point | 326.4 °C at 760 mmHg | N/A |
| Density | 1.166 g/cm³ | N/A |
| pKa (Predicted) | ~4.65 | N/A |
| Melting Point | Not available | N/A |
| Solubility | Not available | N/A |
Experimental Protocols
While specific experimental data for this compound is scarce in the reviewed literature, a plausible synthetic route can be extrapolated from the synthesis of analogous compounds, such as trans-[(2-Hydroxycyclohexyl)thio]acetic acid[2]. The following proposed protocol outlines a method for the synthesis and purification of this compound.
Proposed Synthesis of this compound
This proposed synthesis involves the reaction of cyclohexene oxide with a suitable acetate-enolate equivalent, followed by hydrolysis.
Materials:
-
Cyclohexene oxide
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
tert-Butyl acetate
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Magnesium sulfate (MgSO4), anhydrous
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Brine (saturated NaCl solution)
Protocol:
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at -78 °C.
-
To this LDA solution, add tert-butyl acetate dropwise, ensuring the temperature remains at -78 °C. Stir the reaction mixture for 1 hour to ensure complete formation of the lithium enolate of tert-butyl acetate.
-
Ring Opening of Epoxide: Add cyclohexene oxide to the enolate solution at -78 °C. Allow the reaction to warm slowly to room temperature and stir overnight.
-
Work-up and Hydrolysis: Quench the reaction by the slow addition of water. Acidify the mixture to a pH of approximately 1 with concentrated HCl. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the final product.
Experimental Workflow Visualization
The following diagram illustrates the proposed workflow for the synthesis and purification of this compound.
Caption: Proposed workflow for the synthesis and purification of this compound.
Biological Activity and Signaling Pathways
A comprehensive search of the scientific literature did not yield any specific studies on the biological activity or signaling pathways associated with this compound. The presence of the carboxylic acid and hydroxyl functional groups suggests that the molecule could potentially interact with biological systems, for instance, by mimicking endogenous ligands or by acting as a building block in medicinal chemistry for the synthesis of more complex molecules. However, without experimental data, any discussion of its biological role would be purely speculative. Further research is required to elucidate any potential therapeutic or biological effects of this compound.
Spectral Data
¹H NMR Spectroscopy (Predicted):
-
Broad singlet (1H): Corresponding to the carboxylic acid proton (COOH), typically in the range of 10-13 ppm.
-
Broad singlet (1H): Corresponding to the hydroxyl proton (OH).
-
Multiplets (1H each): For the protons on the carbons bearing the hydroxyl group and the acetic acid substituent.
-
Multiplets (8H): A complex series of signals corresponding to the remaining methylene protons of the cyclohexane ring.
-
A doublet of doublets or a multiplet (2H): For the methylene protons of the acetic acid moiety.
¹³C NMR Spectroscopy (Predicted):
-
~170-180 ppm: Carbonyl carbon of the carboxylic acid.
-
~65-75 ppm: Carbon of the cyclohexane ring attached to the hydroxyl group.
-
~30-45 ppm: Carbon of the cyclohexane ring attached to the acetic acid group and the methylene carbon of the acetic acid group.
-
~20-35 ppm: Remaining methylene carbons of the cyclohexane ring.
FT-IR Spectroscopy (Predicted):
-
Broad absorption band from 2500-3300 cm⁻¹: Characteristic of the O-H stretching vibration of the carboxylic acid.
-
Strong, sharp absorption band around 1700-1725 cm⁻¹: Due to the C=O stretching of the carboxylic acid.
-
Broad absorption band around 3200-3600 cm⁻¹: Corresponding to the O-H stretching of the alcohol.
-
Absorption bands in the 2850-2950 cm⁻¹ region: C-H stretching of the cyclohexane and acetic acid methylene groups.
This technical guide provides a summary of the currently available information on this compound for the scientific community. The notable gaps in the experimental data, particularly concerning its biological activity and detailed synthesis, highlight opportunities for future research in this area.
References
An In-depth Technical Guide to the Molecular Structure of 2-(2-Hydroxycyclohexyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological relevance of 2-(2-Hydroxycyclohexyl)acetic acid. This document consolidates available data on its various isomers, offers a detailed experimental protocol for its synthesis, and presents key physicochemical and spectroscopic data in a structured format. Particular attention is given to the potential biological activities of this compound and its isomers, including a discussion of the role of related compounds as histone deacetylase (HDAC) inhibitors. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
This compound is a carbocyclic compound featuring a cyclohexane ring substituted with a hydroxyl group and an acetic acid moiety at adjacent positions. The presence of two stereocenters at positions 1 and 2 of the cyclohexane ring gives rise to cis and trans diastereomers, each existing as a pair of enantiomers. The structural arrangement of the hydroxyl and acetic acid groups plays a crucial role in determining the molecule's physicochemical properties and biological activity. While its isomers, particularly the 4-hydroxy derivative, have been investigated for their role as histone deacetylase (HDAC) inhibitors, the specific biological functions of this compound are an area of ongoing research. This guide aims to provide a detailed technical understanding of this molecule to facilitate further investigation and application.
Molecular Structure and Isomerism
The core structure of this compound consists of a cyclohexane ring with a hydroxyl (-OH) group on one carbon and a carboxymethyl (-CH₂COOH) group on an adjacent carbon. The relative orientation of these two substituents gives rise to two diastereomers: cis and trans.
-
cis-2-(2-Hydroxycyclohexyl)acetic acid: The hydroxyl and acetic acid groups are on the same side of the cyclohexane ring.
-
trans-2-(2-Hydroxycyclohexyl)acetic acid: The hydroxyl and acetic acid groups are on opposite sides of the cyclohexane ring.
Each of these diastereomers is chiral and can exist as a pair of enantiomers. The specific stereochemistry significantly influences the molecule's three-dimensional conformation and its interaction with biological targets.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound and its isomers is presented below. It is important to note that experimental data for the specific 2-hydroxy isomer is limited in publicly available literature; therefore, some data is derived from closely related compounds and computational predictions.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₃ | [1] |
| Molecular Weight | 158.19 g/mol | [1] |
| CAS Number | 69198-05-6 (isomer unspecified) | [1] |
| Boiling Point | 326.4 °C (for 4-hydroxy isomer) | [2] |
| XLogP3 | 0.7 (for 2-hydroxy-2-(1-hydroxycyclohexyl)acetic acid, a related isomer) | [3] |
Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl ring protons, the methylene protons of the acetic acid group, and the methine proton attached to the hydroxyl-bearing carbon. The coupling constants between the protons on C1 and C2 would be indicative of the cis or trans stereochemistry.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the carbons bearing the hydroxyl and carboxylic acid groups would be particularly informative.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid and the alcohol. A sharp, strong peak around 1700-1725 cm⁻¹ corresponding to the C=O stretching of the carboxylic acid group would also be prominent.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water, carbon dioxide, and cleavage of the cyclohexane ring.
Experimental Protocols
A common route for the synthesis of this compound involves the hydrolysis of its corresponding lactone, 3-oxabicyclo[4.4.0]decan-4-one. The synthesis of a related thio-analog provides a procedural basis that can be adapted.
Synthesis of trans-[(2-Hydroxycyclohexyl)thio]acetic acid (Analogous Procedure)
This protocol describes the synthesis of a similar compound and can serve as a template for the synthesis of this compound, likely by substituting mercaptoacetic acid with a suitable carbanionic equivalent of acetic acid.
Materials:
-
Cyclohexene oxide
-
Mercaptoacetic acid
-
Sodium methoxide
-
Methanol
-
Concentrated hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Brine
Procedure:
-
A solution of sodium methoxide in methanol is prepared and cooled in an ice bath.
-
Mercaptoacetic acid is added to the cooled sodium methoxide solution.
-
After stirring for 20 minutes, cyclohexene oxide is added slowly over 20 minutes.
-
The ice bath is removed, and the reaction mixture is stirred at room temperature for 4 hours.
-
The reaction mixture is then poured into a mixture of water, concentrated hydrochloric acid, and brine.
-
The aqueous mixture is extracted three times with diethyl ether.
-
The combined ether extracts are washed twice with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product.[4]
Logical Workflow for the Synthesis of this compound via Lactone Hydrolysis:
Caption: Synthetic pathway to cis-2-(2-Hydroxycyclohexyl)acetic acid.
Biological Activity and Signaling Pathways
While direct and extensive studies on the biological activity of this compound are limited, its structural isomer, 2-(4-Hydroxycyclohexyl)acetic acid, has been identified as a histone deacetylase (HDAC) inhibitor.[2] HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylases, enzymes that play a crucial role in gene expression regulation.
Histone Deacetylase Inhibition
Histone deacetylases remove acetyl groups from lysine residues on histone proteins, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, HDAC inhibitors promote histone acetylation, resulting in a more relaxed chromatin state that allows for gene transcription. This mechanism is a key area of investigation in cancer therapy, as it can lead to the re-expression of tumor suppressor genes.
Potential Signaling Pathways
Given the known activity of its isomer, it is plausible that this compound could also modulate cellular signaling pathways, potentially through HDAC inhibition or other mechanisms. A general representation of how an HDAC inhibitor might influence a cancer cell's fate is depicted below.
Caption: Potential mechanism of action via HDAC inhibition.
Conclusion
This compound presents an interesting molecular scaffold with potential for further exploration in medicinal chemistry and drug discovery. The presence of stereoisomers with distinct three-dimensional structures offers opportunities for stereoselective synthesis and evaluation of their differential biological activities. While current data on the specific 2-hydroxy isomer is sparse, the known activity of the 4-hydroxy isomer as an HDAC inhibitor provides a strong rationale for investigating the therapeutic potential of this compound class. This technical guide serves as a foundational resource to encourage and support further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives. Future work should focus on obtaining comprehensive experimental data for the individual isomers to fully elucidate their structure-activity relationships.
References
An In-depth Technical Guide to the Synthesis of 2-(2-Hydroxycyclohexyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-(2-Hydroxycyclohexyl)acetic acid, a valuable intermediate in pharmaceutical development. The document details two core synthetic strategies, presenting quantitative data, step-by-step experimental protocols, and visual representations of the reaction workflows.
Overview of Synthetic Pathways
The synthesis of this compound can be effectively achieved through two principal routes:
-
Pathway 1: Catalytic Hydrogenation of 2-Hydroxyphenylacetic Acid. This is a robust and widely applicable method that involves the reduction of the aromatic ring of the readily available starting material, 2-hydroxyphenylacetic acid. The choice of catalyst is critical to ensure selective hydrogenation of the phenyl ring without affecting the carboxylic acid moiety.
-
Pathway 2: Ring-Opening of Cyclohexene Oxide via a Reformatsky-type Reaction. This approach utilizes the nucleophilic attack of an organozinc reagent, derived from an α-haloacetate, on cyclohexene oxide. This method offers a direct route to the target molecule from simple precursors.
A potential subsequent reaction for this compound is an intramolecular cyclization to form the corresponding lactone, particularly under acidic conditions. Understanding the conditions for this lactonization is crucial for controlling the desired product outcome.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the described synthetic pathways. Please note that specific yields can vary based on the precise reaction conditions and scale.
| Pathway | Starting Material(s) | Key Reagents | Catalyst | Typical Yield (%) | Reference(s) for similar reactions |
| Catalytic Hydrogenation | 2-Hydroxyphenylacetic Acid | Hydrogen (H₂) | Rhodium on Carbon (Rh/C) | 85-95 | [1][2] |
| Ruthenium on Carbon (Ru/C) | 80-90 | [3][4] | |||
| Platinum on Carbon (Pt/C) | 75-85 | [5][6] | |||
| Reformatsky-type Reaction | Cyclohexene Oxide, Ethyl bromoacetate | Zinc (Zn) | - | 60-75 | [7][8] |
| Lactonization (Intramolecular) | This compound | Acid catalyst (e.g., p-toluenesulfonic acid) | - | >90 | [9] |
Experimental Protocols
Pathway 1: Catalytic Hydrogenation of 2-Hydroxyphenylacetic Acid
This protocol describes the synthesis of this compound via the catalytic hydrogenation of 2-hydroxyphenylacetic acid using Rhodium on Carbon as the catalyst.
Materials:
-
2-Hydroxyphenylacetic acid
-
5% Rhodium on activated carbon (Rh/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Filter aid (e.g., Celite®)
-
Rotary evaporator
-
High-pressure hydrogenation reactor (e.g., Parr apparatus)
Procedure:
-
In a high-pressure reactor vessel, dissolve 2-hydroxyphenylacetic acid (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Carefully add 5% Rhodium on carbon catalyst (typically 1-5 mol% of the substrate).
-
Seal the reactor and purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours, or until hydrogen uptake ceases.
-
Monitor the reaction progress by techniques such as TLC, GC-MS, or NMR spectroscopy.
-
Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by recrystallization or chromatography if necessary.
Pathway 2: Ring-Opening of Cyclohexene Oxide via a Reformatsky-type Reaction
This protocol outlines the synthesis of ethyl 2-(2-hydroxycyclohexyl)acetate, the ester precursor to the target acid, using a Reformatsky-type reaction.
Materials:
-
Cyclohexene oxide
-
Ethyl bromoacetate
-
Activated Zinc dust
-
Anhydrous Tetrahydrofuran (THF) or Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.5 eq).
-
Add a small crystal of iodine to activate the zinc, if necessary.
-
Add anhydrous THF or diethyl ether to the flask.
-
In the dropping funnel, prepare a solution of cyclohexene oxide (1.0 eq) and ethyl bromoacetate (1.2 eq) in the same anhydrous solvent.
-
Add a small portion of the solution from the dropping funnel to the zinc suspension and gently heat to initiate the reaction.
-
Once the reaction has started (indicated by a color change and/or gentle reflux), add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours.
-
Cool the reaction mixture to room temperature and then quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(2-hydroxycyclohexyl)acetate.
-
Purify the ester by column chromatography on silica gel.
-
Hydrolysis of the Ester: The purified ester is then hydrolyzed to the carboxylic acid by refluxing with an aqueous solution of a base (e.g., NaOH or KOH), followed by acidification with a mineral acid (e.g., HCl).
Mandatory Visualizations
The following diagrams illustrate the described synthetic pathways and logical relationships.
Caption: Overview of the main synthetic pathways to this compound.
Caption: Experimental workflow for the catalytic hydrogenation of 2-hydroxyphenylacetic acid.
Caption: Experimental workflow for the Reformatsky-type synthesis pathway.
References
- 1. Highly Selective Hydrogenation of C═C Bonds Catalyzed by a Rhodium Hydride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Ruthenium on Carbonaceous Materials for the Selective Hydrogenation of HMF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced hydrogenation of olefins and ketones with a ruthenium complex covalently anchored on graphene oxide - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. future4200.com [future4200.com]
- 6. reddit.com [reddit.com]
- 7. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 8. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 9. Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Profile of 2-(2-Hydroxycyclohexyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, comprehensive experimental spectroscopic data for 2-(2-Hydroxycyclohexyl)acetic acid (CAS: 69198-05-6) is limited. This guide provides a detailed, predicted spectroscopic profile based on the known characteristics of its constituent functional groups: a carboxylic acid and a secondary alcohol on a cyclohexane ring. The experimental protocols described are generalized for a compound of this nature.
Chemical Structure and Identifiers
-
Systematic Name: this compound
-
Molecular Formula: C₈H₁₄O₃[1]
-
Molecular Weight: 158.19 g/mol [1]
-
CAS Number: 69198-05-6[1]
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic signatures for this compound. These predictions are derived from established principles of NMR, IR, and Mass Spectrometry for its functional groups.
Predicted ¹H NMR Data
The proton NMR spectrum is anticipated to show signals corresponding to the acidic proton, the proton on the carbon bearing the hydroxyl group, the proton on the carbon bearing the acetic acid group, and the methylene protons of the cyclohexane ring.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Carboxylic Acid (-COOH) | 9.5 - 12.0[2][3] | Broad Singlet | Highly deshielded proton; signal disappears upon D₂O exchange.[4] |
| Methine (-CH -OH) | 3.5 - 4.0 | Multiplet | Chemical shift is influenced by the hydroxyl group. |
| Methine (-CH -CH₂COOH) | 2.0 - 2.5 | Multiplet | Influenced by the adjacent carboxylic acid group.[2][4] |
| Cyclohexyl Protons (-CH₂-) | 1.0 - 2.0 | Complex Multiplets | Signals for the various methylene groups on the cyclohexane ring will overlap. |
| Hydroxyl (-OH) | 0.5 - 5.0 | Broad Singlet | Position is variable and depends on concentration and solvent due to hydrogen bonding.[5] |
Predicted ¹³C NMR Data
The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the two methine carbons, and the carbons of the cyclohexane ring.
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |
| Carbonyl (-C OOH) | 170 - 185[6][7][8] | The most deshielded carbon in the molecule. |
| Methine (-C H-OH) | 60 - 80[8] | Carbon attached to the electronegative oxygen atom. |
| Methine (-C H-CH₂COOH) | 40 - 55[8] | Alpha-carbon to the carboxylic acid group. |
| Methylene (-C H₂-COOH) | ~40 | Carbon of the acetic acid side chain. |
| Cyclohexyl Carbons (-CH₂-) | 20 - 40 | Saturated carbons of the cyclohexane ring. |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is expected to be dominated by strong absorptions from the hydroxyl and carbonyl groups.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity/Appearance |
| Carboxylic Acid (-OH) | O-H Stretch | 2500 - 3300[1][6][9] | Very Broad, Strong |
| Alcohol (-OH) | O-H Stretch | 3200 - 3600[10] | Broad, Strong (may be masked by carboxylic acid O-H) |
| Alkane (C-H) | C-H Stretch | 2850 - 3000 | Medium to Strong, Sharp |
| Carbonyl (C=O) | C=O Stretch | 1690 - 1760[1][6][9] | Strong, Sharp |
| Alcohol/Carboxylic Acid | C-O Stretch | 1050 - 1320[1][11] | Medium to Strong |
Predicted Mass Spectrometry (MS) Data
In mass spectrometry with electron ionization (EI), the molecular ion may be weak or absent.[12] The fragmentation pattern will be characteristic of alcohols and carboxylic acids.
| m/z Value | Predicted Fragment | Fragmentation Pathway |
| 158 | [C₈H₁₄O₃]⁺ | Molecular Ion (M⁺) |
| 140 | [M - H₂O]⁺ | Dehydration (loss of water from the alcohol).[13] |
| 113 | [M - COOH]⁺ | Loss of the carboxylic acid group. |
| 99 | [M - CH₂COOH]⁺ | Alpha-cleavage next to the ring. |
| 57 | [C₄H₉]⁺ | Common fragment from cyclohexyl ring cleavage.[14] |
| 45 | [COOH]⁺ | Carboxylic acid fragment. |
Generalized Experimental Protocols
The following are standard procedures for obtaining spectroscopic data for a non-volatile organic solid like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical; DMSO-d₆ is often suitable for polar compounds containing exchangeable protons.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). Apply pressure using the instrument's anvil to ensure good contact.
-
Sample Preparation (KBr Pellet): Alternatively, mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal or the KBr pellet.
-
Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Data Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[15]
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a relatively non-volatile compound, direct insertion using a solid probe or infusion after dissolving in a suitable solvent (for ESI or APCI) is common. For GC-MS, derivatization to a more volatile ester may be necessary.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Softer ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) may be used to better observe the molecular ion.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. Analyze the molecular ion peak (if present) and the fragmentation pattern to confirm the molecular weight and structural features.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.pdx.edu [web.pdx.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. tutorchase.com [tutorchase.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. brainly.com [brainly.com]
- 12. whitman.edu [whitman.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
- 15. echemi.com [echemi.com]
An In-depth Technical Guide to 2-(2-Hydroxycyclohexyl)acetic Acid: Synthesis, Properties, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Hydroxycyclohexyl)acetic acid is a carbocyclic compound featuring a cyclohexane ring substituted with a hydroxyl group and an acetic acid moiety. Its structure presents opportunities for stereoisomerism (cis/trans and R/S configurations), which can significantly influence its biological activity. While literature specifically detailing the synthesis and biological profile of this compound is limited, this guide provides a comprehensive overview based on available information for the core molecule and its close structural analogs. The potential of this compound class as anti-inflammatory and anticancer agents is explored, with a focus on underlying mechanisms such as cyclooxygenase (COX) inhibition. This document serves as a foundational resource for researchers interested in the therapeutic potential of cyclohexane derivatives.
Chemical and Physical Properties
Based on available data for this compound and its isomers, the general chemical and physical properties are summarized below. It is important to note that specific values may vary depending on the stereoisomeric form.
| Property | Value | Reference |
| CAS Number | 69198-05-6 | PubChem |
| Molecular Formula | C₈H₁₄O₃ | PubChem |
| Molecular Weight | 158.19 g/mol | PubChem |
| Appearance | White crystalline solid (predicted) | --- |
| Boiling Point | 326.4 °C at 760 mmHg | American Elements |
| Density | 1.166 g/cm³ | American Elements |
| Flash Point | 165.4 °C | ChemNet |
Synthesis of this compound
Proposed Synthetic Route: Alkylation of Malonic Ester followed by Decarboxylation
One of the most versatile methods for the synthesis of carboxylic acids is the malonic ester synthesis. This approach can be adapted to prepare this compound.
Experimental Protocol: Malonic Ester Synthesis of this compound
Step 1: Epoxidation of Cyclohexene Cyclohexene is first converted to cyclohexene oxide. This can be achieved using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (DCM).
Step 2: Nucleophilic Opening of Cyclohexene Oxide The diethyl malonate is deprotonated with a strong base, such as sodium ethoxide, to form a nucleophilic enolate. This enolate then attacks the epoxide ring of cyclohexene oxide in a nucleophilic substitution reaction (SN2), leading to the opening of the ring and the formation of a C-C bond. This reaction typically yields a mixture of stereoisomers.
Step 3: Hydrolysis and Decarboxylation The resulting diester is then subjected to acidic hydrolysis (e.g., using aqueous HCl) and gentle heating. This process converts the ester groups to carboxylic acids and subsequently leads to the decarboxylation of the malonic acid derivative to yield the final product, this compound.
Alternative Synthetic Strategies
-
Reformatsky Reaction: This reaction involves the treatment of a carbonyl compound (in this case, 2-hydroxycyclohexanone) with an α-haloester in the presence of zinc metal to form a β-hydroxy ester, which can then be hydrolyzed to the corresponding carboxylic acid.
-
Catalytic Hydrogenation: Catalytic hydrogenation of 2-hydroxyphenylacetic acid over a suitable catalyst (e.g., rhodium on alumina) could potentially yield this compound. This method would likely produce a mixture of cis and trans isomers.
Biological Activities and Potential Therapeutic Applications
While direct biological data for this compound is scarce, the structural motif of a cyclohexane ring coupled with an acidic functional group is present in a number of biologically active molecules. The primary areas of therapeutic interest for this class of compounds are in inflammation and oncology.
Anti-inflammatory Activity and Cyclooxygenase (COX) Inhibition
Many non-steroidal anti-inflammatory drugs (NSAIDs) are acidic molecules that function by inhibiting the cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent mediators of inflammation.[1] Given the structural similarities of this compound to some NSAIDs, it is plausible that it may also exhibit COX-inhibitory activity.
Quantitative Data from Structurally Related Compounds:
The following table summarizes the COX inhibitory activity of some phenoxyacetic acid derivatives, which share the acetic acid moiety and a cyclic structure, providing an indication of the potential potency of this chemical class.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 5d | >100 | 0.08 | >1250 | [2] |
| 5e | 10.03 | 0.09 | 111.4 | [2] |
| 5f | 11.21 | 0.09 | 124.6 | [2] |
| 7b | 4.07 | 0.06 | 67.8 | [2] |
| Celecoxib (Reference) | 14.93 | 0.05 | 298.6 | [2] |
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is a general guideline for determining the inhibitory activity of a compound against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Reaction buffer (e.g., Tris-HCl)
-
Cofactors (e.g., hematin, epinephrine)
-
EIA (Enzyme Immunoassay) kit for prostaglandin E₂ (PGE₂) detection
Procedure:
-
Prepare the reaction mixture containing the reaction buffer, cofactors, and the respective COX enzyme (COX-1 or COX-2).
-
Add the test compound at various concentrations to the reaction mixture and pre-incubate.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate the reaction mixture at 37°C for a specified time.
-
Stop the reaction (e.g., by adding a quenching agent).
-
Quantify the amount of PGE₂ produced using a competitive EIA kit.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.
Anticancer Activity
Several studies have reported the cytotoxic effects of cyclohexane and acetic acid derivatives against various cancer cell lines. The mechanisms of action are often multifactorial and can involve the induction of apoptosis (programmed cell death).
Quantitative Data from Structurally Related Compounds:
The following table presents the in vitro anticancer activity of some N-acylhydrazone derivatives containing a cyclohexane moiety against human colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Compound 10 | HCT-116 | >100 | [3] |
| Compound 13 | HCT-116 | 65.3 | [3] |
| Compound 17 | HCT-116 | 45.2 | [3] |
| Doxorubicin (Reference) | HCT-116 | 0.8 | [4] |
| Compound 10 | MCF-7 | >100 | [3] |
| Compound 13 | MCF-7 | 72.1 | [3] |
| Compound 17 | MCF-7 | 58.9 | [3] |
| Doxorubicin (Reference) | MCF-7 | 1.2 | [4] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic activity of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
96-well microplates
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the control.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Potential Signaling Pathways
Based on the predicted biological activities, this compound could potentially modulate several key signaling pathways involved in inflammation and cancer.
Cyclooxygenase (COX) and Prostaglandin Synthesis Pathway
Inhibition of COX enzymes would disrupt the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.[1]
Caption: The Cyclooxygenase (COX) pathway and potential inhibition.
NF-κB Signaling Pathway in Inflammation
The transcription factor NF-κB is a master regulator of inflammation.[5][6] Inhibition of pathways upstream of NF-κB, or direct inhibition of NF-κB, can lead to a potent anti-inflammatory effect.
Caption: The canonical NF-κB signaling pathway in inflammation.
Apoptosis Signaling Pathway in Cancer
Induction of apoptosis is a key mechanism for many anticancer drugs. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases.[7]
Caption: The intrinsic and extrinsic apoptosis signaling pathways.
Conclusion and Future Directions
This compound represents a simple yet potentially valuable scaffold for the development of new therapeutic agents. Based on the analysis of structurally related compounds, it is hypothesized that this molecule may possess anti-inflammatory and anticancer properties, possibly through the inhibition of COX enzymes and the induction of apoptosis.
Future research should focus on the following areas:
-
Stereoselective Synthesis: Development of efficient synthetic methods to obtain pure stereoisomers of this compound is crucial to enable a thorough investigation of their structure-activity relationships.
-
In Vitro and In Vivo Biological Evaluation: Comprehensive screening of the synthesized compounds for their anti-inflammatory and anticancer activities using a panel of relevant assays is necessary to validate their therapeutic potential.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by the active compounds will be essential for their further development as drug candidates.
This in-depth technical guide provides a solid foundation for initiating research into this compound and its derivatives, highlighting the promising avenues for the discovery of novel therapeutics.
References
- 1. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 2. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptotic cell signaling in cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 2-(2-Hydroxycyclohexyl)acetic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of the cis and trans isomers of 2-(2-Hydroxycyclohexyl)acetic acid. Due to the limited availability of experimental data for the 2-hydroxy isomers in publicly accessible literature, this guide also includes data for the closely related 4-hydroxycyclohexylacetic acid isomers as a reference, with clear distinctions made. The methodologies for determining these key physical parameters are detailed to assist researchers in their own experimental work.
Introduction to this compound Isomers
This compound is a carboxylic acid derivative of cyclohexane containing a hydroxyl group. The spatial arrangement of the hydroxyl and the acetic acid groups relative to the cyclohexane ring gives rise to cis and trans diastereomers. These isomers can exhibit different physical and chemical properties, which in turn can influence their biological activity and suitability for drug development.
Quantitative Physical Properties
A summary of the available quantitative data for the isomers of hydroxycyclohexylacetic acid is presented below. It is important to note the lack of specific experimental data for the 2-hydroxy isomers.
| Property | cis-2-(2-Hydroxycyclohexyl)acetic acid | trans-2-(2-Hydroxycyclohexyl)acetic acid | cis-4-(Hydroxycyclohexyl)acetic acid | trans-4-(Hydroxycyclohexyl)acetic acid |
| Molecular Formula | C₈H₁₄O₃ | C₈H₁₄O₃ | C₈H₁₄O₃ | C₈H₁₄O₃ |
| Molecular Weight | 158.19 g/mol | 158.19 g/mol | 158.19 g/mol | 158.19 g/mol |
| Melting Point | Data not available | Data not available | Data not available | 139.5-140 °C[1] |
| Boiling Point | Data not available | Data not available | Data not available | 326.4 °C (predicted for mixture)[2] |
| pKa | Data not available | Data not available | Data not available | Data not available |
| Solubility | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols for Physical Property Determination
The following sections detail the standard experimental methodologies for determining the key physical properties of organic compounds like the isomers of this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.
Methodology:
-
Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube.
-
Apparatus: A melting point apparatus with a heating block and a thermometer or a digital temperature probe is used.
-
Heating: The capillary tube is placed in the heating block, and the temperature is raised at a controlled rate.
-
Observation: The temperature at which the substance starts to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range. A narrow melting range typically indicates a pure compound.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology:
-
Apparatus: A small-scale distillation apparatus or a Thiele tube can be used. For small sample sizes, a micro-boiling point determination method is suitable.
-
Procedure (Micro Method):
-
A small amount of the liquid is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed in the test tube.
-
The test tube is attached to a thermometer and heated in a water or oil bath.
-
As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
pKa Determination
The pKa value is a measure of the acidity of a compound. For a carboxylic acid, it indicates the tendency to donate a proton.
Methodology (Potentiometric Titration):
-
Solution Preparation: A known concentration of the carboxylic acid is dissolved in a suitable solvent, typically water or a water-alcohol mixture.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the base is added.
-
Data Analysis: A titration curve is generated by plotting the pH against the volume of base added. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve).
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Methodology (Qualitative):
-
Solvent Screening: A small, measured amount of the compound is added to a series of test tubes containing different solvents (e.g., water, ethanol, acetone, diethyl ether, hexane).
-
Observation: The test tubes are agitated, and the solubility is observed at room temperature. Solubility can be categorized as soluble, partially soluble, or insoluble.
-
Quantitative Determination: For a more precise measurement, a saturated solution is prepared, and the concentration of the dissolved solute is determined using techniques like gravimetric analysis (after solvent evaporation) or spectroscopy.
Synthesis and Isomer Separation Workflow
While specific signaling pathways involving this compound isomers are not well-documented, a crucial aspect of their study involves their synthesis and subsequent separation. The following diagram illustrates a general logical workflow for this process.
References
An In-depth Technical Guide to 2-(2-Hydroxycyclohexyl)acetic Acid Derivatives and Analogs for Researchers and Drug Development Professionals
Introduction
2-(2-Hydroxycyclohexyl)acetic acid and its derivatives represent a class of compounds with significant potential in drug discovery and development. The core structure, featuring a hydroxyl-substituted cyclohexane ring linked to an acetic acid moiety, provides a versatile scaffold for the design of novel therapeutic agents. This technical guide explores the synthesis, biological activities, and therapeutic applications of these compounds, with a focus on their potential as anti-inflammatory, analgesic, and anticancer agents. We delve into their mechanisms of action, including the inhibition of key enzymes such as cyclooxygenase (COX), glycerol-3-phosphate acyltransferase (GPAT), and histone deacetylases (HDACs), and provide detailed experimental protocols for their synthesis and biological evaluation.
Synthesis of this compound Derivatives
The synthesis of this compound and its analogs can be achieved through various synthetic routes. A common strategy involves the modification of a pre-formed cyclohexyl acetic acid core. For instance, derivatives such as esters and amides can be readily prepared from the parent carboxylic acid.
A general synthetic scheme for the preparation of cyclohexyl-N-acylhydrazone derivatives, which have shown promising anti-inflammatory and analgesic activities, is depicted below. This pathway involves the initial synthesis of cyclohexanecarbohydrazide, followed by condensation with various aromatic aldehydes to yield the final products.
Biological Activities and Therapeutic Potential
Derivatives of this compound have been investigated for a range of biological activities, demonstrating their potential in treating various diseases.
Anti-inflammatory and Analgesic Activity
Several studies have highlighted the anti-inflammatory and analgesic properties of cyclohexyl acetic acid derivatives. These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.
A study on a series of cyclohexyl-N-acylhydrazone derivatives demonstrated significant anti-inflammatory and analgesic effects in animal models.[1] The anti-inflammatory activity was assessed by the carrageenan-induced peritonitis model in mice, which measures the inhibition of leukocyte migration. The analgesic activity was evaluated using the acetic acid-induced writhing test in mice.[1]
Table 1: Anti-inflammatory and Analgesic Activity of Cyclohexyl-N-acylhydrazone Derivatives [1]
| Compound | Inhibition of Leukocyte Migration (%) | Antinociceptive Effect (%) |
| 10 | 45 ± 5 | 60 ± 7 |
| 13 | 38 ± 6 | 55 ± 8 |
| 14 | 52 ± 4 | 68 ± 6 |
| 15 | 48 ± 5 | 65 ± 5 |
| 17 | 41 ± 7 | 58 ± 9 |
| 19 | 35 ± 8 | 75 ± 5 |
| 22 | 55 ± 3 | 72 ± 4 |
| 23 | 49 ± 6 | 69 ± 7 |
| 26 | 58 ± 4 | 78 ± 3 |
| Indomethacin (Standard) | 65 ± 3 | 85 ± 2 |
*Data represents the mean ± S.E.M. for n=6-8 animals.
Furthermore, an indomethacin conjugate containing a cyclohexanol group has been identified as a selective COX-2 inhibitor with an IC50 value of 480 nM.[2] While this particular compound did not show antitumor activity, its potent and selective COX-2 inhibition highlights the potential of the cyclohexanol moiety in designing anti-inflammatory agents with improved safety profiles compared to non-selective NSAIDs.
The proposed mechanism for the anti-inflammatory action of these compounds involves the inhibition of the cyclooxygenase pathway, leading to a reduction in the production of prostaglandins, which are key mediators of inflammation.
Enzyme Inhibition: GPAT and HDAC
Beyond COX inhibition, derivatives of this compound have shown potential as inhibitors of other key enzymes implicated in disease, such as Glycerol-3-Phosphate Acyltransferase (GPAT) and Histone Deacetylases (HDACs).
Glycerol-3-Phosphate Acyltransferase (GPAT) Inhibition:
GPAT is a critical enzyme in the synthesis of triacylglycerols and is considered a therapeutic target for obesity and related metabolic disorders. A study on conformationally constrained GPAT inhibitors revealed that compounds with a cyclohexane carboxylic acid scaffold were more effective than their cyclopentane counterparts.[3] Although specific this compound derivatives were not detailed, the study provides a basis for designing such compounds as GPAT inhibitors.
Table 2: GPAT Inhibitory Activity of Cyclohexane Carboxylic Acid Derivatives [3]
| Compound | % GPAT Inhibition at 40 µg/mL |
| 4b | 15 |
| 8b | 25 |
| 14b | 15 |
Histone Deacetylase (HDAC) Inhibition:
HDAC inhibitors are an emerging class of anticancer agents. Carboxylic acid-containing compounds have been identified as a class of HDAC inhibitors. While specific data for this compound derivatives are limited, related carboxylic acid derivatives have shown HDAC inhibitory activity. For instance, a series of novel hydroxamate-based HDAC inhibitors demonstrated potent activity, with some compounds showing IC50 values in the low micromolar to nanomolar range against various HDAC isoforms.[4][5] The general structure of these inhibitors includes a zinc-binding group (like hydroxamic acid or carboxylic acid), a linker, and a cap group that interacts with the enzyme surface. The this compound scaffold can be envisioned to fit within this pharmacophore model.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives and their analogs.
Synthesis of Cyclohexyl-N-acylhydrazone Derivatives
A general procedure for the synthesis of cyclohexyl-N-acylhydrazone derivatives is as follows:
-
Synthesis of Cyclohexanecarbohydrazide: Cyclohexanecarboxylic acid is refluxed with an excess of hydrazine hydrate for several hours. The excess hydrazine is removed under reduced pressure, and the resulting solid is recrystallized to yield pure cyclohexanecarbohydrazide.
-
Synthesis of Cyclohexyl-N-acylhydrazones: Equimolar amounts of cyclohexanecarbohydrazide and the appropriate aromatic aldehyde are dissolved in ethanol. A catalytic amount of glacial acetic acid is added, and the mixture is refluxed for 2-4 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure N-acylhydrazone derivative.[1]
In Vivo Anti-inflammatory and Analgesic Assays
Carrageenan-Induced Paw Edema in Mice: [6][7][8]
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Procedure: The animals are divided into groups (n=6-8). The control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose). The standard group receives a reference drug (e.g., indomethacin, 10 mg/kg, p.o.). The test groups receive the synthesized compounds at various doses orally.
-
After 1 hour, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each mouse.
-
The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Acetic Acid-Induced Writhing Test in Mice: [9][10][11][12]
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Procedure: The animals are divided into groups (n=6-8). The control group receives the vehicle. The standard group receives a reference drug (e.g., diclofenac sodium, 10 mg/kg, i.p.). The test groups receive the synthesized compounds at various doses intraperitoneally.
-
After 30 minutes, 0.1 mL of 0.6% acetic acid solution is injected intraperitoneally into each mouse.
-
Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a period of 10 minutes.
-
The percentage of analgesic activity is calculated using the formula: % Analgesic Activity = [(Wc - Wt) / Wc] x 100 where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
In Vitro Enzyme Inhibition Assays
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay: [13][14]
A common method to determine COX inhibitory activity is by measuring the production of prostaglandin E2 (PGE2) from arachidonic acid.
-
Enzyme Source: Purified ovine COX-1 and human recombinant COX-2 can be used.
-
Procedure: The test compounds are pre-incubated with the enzyme in a buffer solution at 37°C for a specified time (e.g., 15 minutes).
-
The reaction is initiated by the addition of arachidonic acid.
-
After a defined incubation period, the reaction is stopped, and the amount of PGE2 produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
The IC50 values (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Determination of TNF-α and IL-6 Levels: [15][16][17][18]
The levels of pro-inflammatory cytokines such as TNF-α and IL-6 can be measured in cell culture supernatants or biological fluids using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Sample Preparation: Cell culture supernatants or plasma/serum samples are collected and stored at -80°C until use.
-
ELISA Procedure: The assay is performed according to the manufacturer's instructions. Briefly, the samples and standards are added to the wells of a microplate pre-coated with a capture antibody specific for the cytokine of interest.
-
After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate solution is then added, and the resulting color development is proportional to the amount of cytokine present.
-
The absorbance is measured using a microplate reader, and the concentration of the cytokine in the samples is determined by comparison with a standard curve.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The derivatives and analogs of this core structure have demonstrated a diverse range of biological activities, including potent anti-inflammatory, analgesic, and enzyme-inhibitory properties. The data presented in this guide highlights the potential of these compounds to target key players in various disease pathways, such as COX, GPAT, and HDACs.
Future research in this area should focus on:
-
Expansion of the chemical library: Synthesizing a broader range of derivatives, including esters, amides, and other functionalized analogs, to explore the structure-activity relationships more comprehensively.
-
In-depth mechanistic studies: Elucidating the specific signaling pathways modulated by these compounds to better understand their mechanism of action.
-
Quantitative analysis: Generating more extensive quantitative data (IC50, EC50, etc.) for a wider array of biological targets to enable more robust comparisons and lead optimization.
-
Pharmacokinetic and toxicological profiling: Evaluating the drug-like properties of the most promising candidates to assess their potential for further development.
By systematically addressing these areas, the full therapeutic potential of this compound derivatives and analogs can be unlocked, paving the way for the discovery of novel and effective treatments for a range of human diseases.
References
- 1. Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptsimlab.com [rjptsimlab.com]
- 3. Design, Synthesis, and Biological Evaluation of Conformationally Constrained Glycerol 3-Phosphate Acyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
- 5. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 7. inotiv.com [inotiv.com]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]
- 11. saspublishers.com [saspublishers.com]
- 12. 2.11. Analgesic Activity Test Using Acetic Acid-Induced Writhing Test [bio-protocol.org]
- 13. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tumor Necrosis Factor-α induces expression and release of interleukin-6 by human urothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Potential Biological Activity of 2-(2-Hydroxycyclohexyl)acetic acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the potential biological activity of the compound 2-(2-Hydroxycyclohexyl)acetic acid. A thorough review of the current scientific literature reveals a significant lack of specific biological data for this molecule. To address this gap and to provide a framework for future research, this document synthesizes information on the known biological activities of structurally related cyclohexane and acetic acid derivatives. Based on this analysis, we propose potential therapeutic areas of interest, hypothetical screening workflows, and plausible signaling pathway interactions. This guide is intended to serve as a foundational resource for initiating research and development programs focused on this compound and its analogs.
Introduction and Current State of Knowledge
This compound is a carboxylic acid derivative containing a cyclohexane ring. While the PubChem database contains basic chemical information for this compound, there is a notable absence of published studies detailing its biological effects.[1][2] However, the broader class of cyclohexane derivatives has been shown to exhibit a wide range of biological activities, including anticancer, antioxidant, cytotoxic, analgesic, anti-inflammatory, and antimicrobial properties.[3] This suggests that this compound may possess untapped therapeutic potential. Given the prevalence of the acetic acid moiety in pharmacologically active molecules, particularly in the non-steroidal anti-inflammatory drug (NSAID) class, investigating the biological activity of this compound is a logical and promising endeavor.
Potential Biological Activities Based on Structural Analogs
Based on the activities of related compounds, several potential biological activities for this compound can be hypothesized:
-
Anti-inflammatory Activity: Many acetic acid derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The phenoxy acetic acid derivatives, for example, have been explored as selective COX-2 inhibitors.
-
Anticancer Activity: Various 2-arylbenzoxazole acetic acid derivatives have demonstrated cytotoxic activity against cancer cell lines.[4] The cyclohexane moiety is also present in compounds with reported antineoplastic properties.
-
Neurological Activity: Cyclohexylamine derivatives have been investigated for their analgesic and antidepressant properties.[5]
Proposed Experimental Screening Workflow
To elucidate the biological activity of this compound, a systematic screening process is recommended. The following workflow provides a logical progression from initial broad-based screening to more focused mechanistic studies.
Caption: Proposed experimental workflow for biological activity screening.
Hypothetical Signaling Pathway: Anti-inflammatory Action
Given the structural similarities to some anti-inflammatory agents, a plausible mechanism of action for this compound could involve the inhibition of the cyclooxygenase (COX) pathway, leading to a reduction in prostaglandin synthesis.
Caption: Hypothesized anti-inflammatory signaling pathway.
Quantitative Data Summary (Illustrative Template)
As no quantitative data for the biological activity of this compound is currently available, the following table is provided as a template for organizing future experimental findings.
| Assay Type | Target/Cell Line | Metric | Result |
| COX-2 Inhibition | Recombinant Human | IC50 (µM) | Data not available |
| Cytotoxicity | MCF-7 | GI50 (µM) | Data not available |
| Antibacterial | E. coli | MIC (µg/mL) | Data not available |
Detailed Experimental Protocol (Representative Example)
The following is a representative protocol for an in vitro COX-2 inhibition assay, which would be a critical step in evaluating the potential anti-inflammatory activity of this compound.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Celecoxib (positive control)
-
DMSO (vehicle)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Prostaglandin screening ELISA kit
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in assay buffer to achieve the desired final concentrations for the assay.
-
Enzyme and Substrate Preparation: Dilute the COX-2 enzyme and arachidonic acid in the assay buffer to the working concentrations recommended by the enzyme supplier.
-
Assay Reaction:
-
In a 96-well plate, add the test compound dilutions, positive control (celecoxib), and vehicle control (DMSO).
-
Add the COX-2 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the reaction for a specified time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
-
Detection:
-
Quantify the amount of prostaglandin E2 (PGE2) produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Conclusion and Future Directions
While there is currently no direct evidence of biological activity for this compound, the pharmacological relevance of its structural components—the cyclohexane ring and the acetic acid moiety—provides a strong rationale for its investigation as a potential therapeutic agent. The proposed experimental workflow offers a clear path forward for elucidating its biological profile. Initial studies should focus on broad in vitro screening to identify potential areas of activity, followed by more in-depth mechanistic and in vivo studies for any confirmed hits. The synthesis and evaluation of related analogs would also be crucial for establishing structure-activity relationships and optimizing lead compounds. This systematic approach will be essential in unlocking the potential of this compound and its derivatives in drug discovery.
References
An In-depth Guide to the Stereoisomers of 2-(2-Hydroxycyclohexyl)acetic Acid for Researchers and Drug Development Professionals
The stereochemistry of pharmacologically active molecules is a critical determinant of their efficacy and safety. This technical guide provides a comprehensive overview of the stereoisomers of 2-(2-hydroxycyclohexyl)acetic acid, a compound of interest in medicinal chemistry. This document details the synthesis, separation, and characterization of its diastereomeric and enantiomeric forms, offering valuable insights for researchers, scientists, and professionals involved in drug development.
Introduction to the Stereoisomers of this compound
This compound possesses two chiral centers, giving rise to a total of four stereoisomers. These consist of two pairs of enantiomers, which are diastereomeric to each other. The relative orientation of the hydroxyl and the acetic acid groups on the cyclohexane ring defines the cis and trans diastereomers. Each of these diastereomers exists as a pair of enantiomers.
Figure 1: Stereoisomers of this compound
Caption: Relationship between the stereoisomers of this compound.
Stereoselective Synthesis and Separation
General Synthetic Approach
A plausible synthetic route could involve the stereoselective reduction of a ketoester precursor or the dihydroxylation of a cyclohexenylacetic acid derivative. The choice of reagents and catalysts would be crucial in controlling the stereochemical outcome. For instance, the synthesis of a related compound, (±)-Methyl 2-(3-azido-2-hydroxycyclohexyl)acetate, has been reported and involves the opening of an epoxide, a common strategy to introduce vicinal functional groups with a defined stereochemistry.[1]
Separation of Stereoisomers
Given the challenges in achieving perfect stereoselectivity, the separation of a mixture of stereoisomers is often a necessary step.
1. Separation of Diastereomers:
The cis and trans diastereomers of this compound can be separated using standard chromatographic techniques such as column chromatography or fractional crystallization. These methods exploit the differences in the physical properties of the diastereomers, such as polarity and crystal lattice energy.
2. Resolution of Enantiomers:
The separation of enantiomers, a process known as chiral resolution, can be achieved through several methods:
-
Enzymatic Kinetic Resolution: This technique utilizes enzymes, such as lipases, that selectively catalyze a reaction with one enantiomer, leaving the other unreacted. For example, a study on the multigram-scale enzymatic kinetic resolution of trans-2-azidocyclohexyl acetate demonstrates the feasibility of this approach for related cyclohexane derivatives.[2] This method could be adapted for the ester derivatives of this compound.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The choice of the CSP and the mobile phase is critical for achieving good separation.
Characterization of Stereoisomers
Once isolated, each stereoisomer must be thoroughly characterized to confirm its structure and purity. The following analytical techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure and the relative stereochemistry (cis or trans) of the molecule. The coupling constants between the protons on the cyclohexane ring can provide information about their spatial relationship.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
-
Optical Rotation: The specific rotation, measured using a polarimeter, is a key characteristic of a chiral molecule and is used to distinguish between enantiomers.
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray crystallography provides unambiguous determination of the absolute stereochemistry.
Quantitative Data
While specific quantitative data for the individual stereoisomers of this compound are not extensively reported in publicly available literature, the following table summarizes the expected data to be collected for full characterization.
| Property | cis-(1R,2S) | cis-(1S,2R) | trans-(1R,2R) | trans-(1S,2S) |
| Melting Point (°C) | TBD | TBD | TBD | TBD |
| Specific Rotation [α]D | TBD | TBD | TBD | TBD |
| ¹H NMR (ppm) | TBD | TBD | TBD | TBD |
| ¹³C NMR (ppm) | TBD | TBD | TBD | TBD |
| Biological Activity (IC₅₀) | TBD | TBD | TBD | TBD |
TBD: To Be Determined experimentally.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following sections outline generalized procedures for the synthesis and separation of the stereoisomers of this compound, based on established methodologies for similar compounds.
Protocol 1: Stereoselective Synthesis of a Precursor (Adapted from related syntheses)
This protocol describes a potential route to a key intermediate.
Figure 2: Hypothetical Synthetic Pathway
Caption: A possible synthetic route to this compound.
Materials:
-
Cyclohexeneacetic acid
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Dilute aqueous acid (e.g., HCl)
Procedure:
-
Dissolve cyclohexeneacetic acid in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with DCM, wash with sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the epoxide intermediate.
-
Hydrolyze the epoxide by stirring with dilute aqueous acid to yield a mixture of cis and trans this compound.
Protocol 2: Separation of Diastereomers by Column Chromatography
Materials:
-
Mixture of cis and trans this compound
-
Silica gel (for column chromatography)
-
Solvent system (e.g., hexane/ethyl acetate gradient)
Procedure:
-
Prepare a silica gel column.
-
Dissolve the mixture of diastereomers in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane.
-
Collect fractions and analyze by TLC to identify the separated diastereomers.
-
Combine the fractions containing each pure diastereomer and evaporate the solvent.
Protocol 3: Enzymatic Kinetic Resolution of Enantiomers (Adapted from related procedures)[2]
Materials:
-
Racemic ester of cis- or trans-2-(2-hydroxycyclohexyl)acetic acid
-
Lipase (e.g., Candida antarctica lipase B)
-
Phosphate buffer
-
Organic solvent (e.g., toluene)
Procedure:
-
Suspend the racemic ester in a mixture of phosphate buffer and toluene.
-
Add the lipase to the mixture.
-
Stir the reaction at a controlled temperature and monitor the progress by chiral HPLC.
-
Stop the reaction at approximately 50% conversion.
-
Separate the unreacted ester and the hydrolyzed acid by extraction.
-
The unreacted ester will be enriched in one enantiomer, and the acid will be the other enantiomer.
Biological Significance and Future Directions
The biological activity of chiral molecules can vary significantly between stereoisomers. It is well-established in pharmacology that one enantiomer (the eutomer) may exhibit the desired therapeutic effect, while the other (the distomer) may be inactive or even cause adverse effects. Therefore, the evaluation of the biological activity of each individual stereoisomer of this compound is of paramount importance.
Although no specific biological targets or signaling pathways have been definitively identified for this compound in the available literature, related structures have shown a range of activities. For example, a mixture of cis- and trans-2-(4-hydroxycyclohexyl)acetic acid is described as a histone deacetylase inhibitor.[3] This suggests a potential avenue for investigation for the 2-hydroxy analogue.
Future research should focus on the stereoselective synthesis of all four stereoisomers of this compound, followed by a comprehensive evaluation of their biological activities. This would involve screening against a panel of relevant biological targets to elucidate their mechanism of action and potential therapeutic applications.
Figure 3: Workflow for Stereoisomer Evaluation
Caption: A logical workflow for the synthesis, separation, and biological evaluation.
This in-depth guide provides a foundational understanding of the stereoisomers of this compound. By following the outlined synthetic and analytical strategies, researchers can advance the exploration of this compound and its potential as a therapeutic agent.
References
- 1. Design, Synthesis, and Biological Evaluation of Conformationally Constrained Glycerol 3-Phosphate Acyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multigram-scale enzymatic kinetic resolution of trans-2-azidocyclohexyl acetate and chiral reversed-phase HPLC analysis of trans-2-azidocyclohexanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(4-Hydroxycyclohexyl)acetic acid (cis- and trans- ) | 99799-09-4 | ZDA79909 [biosynth.com]
Conformational Analysis of 2-(2-Hydroxycyclohexyl)acetic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the conformational analysis of 2-(2-Hydroxycyclohexyl)acetic acid, a molecule of interest in medicinal chemistry and drug development. The conformational landscape of this molecule is critical for understanding its physicochemical properties, receptor binding affinity, and overall biological activity. This document outlines the key stereoisomers, their conformational equilibria, the experimental and computational methodologies used for their characterization, and presents representative data.
Introduction to the Conformational Landscape
This compound can exist as two diastereomers: cis and trans. The relative orientation of the hydroxyl (-OH) and acetic acid (-CH₂COOH) substituents on the cyclohexane ring dictates the overall three-dimensional structure and stability. The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. The conformational analysis, therefore, focuses on the equilibrium between the two possible chair conformers for each diastereomer and the axial or equatorial preference of the substituents.
The key factors governing the conformational equilibrium are:
-
Steric Hindrance: Substituents in the equatorial position are generally more stable than in the axial position due to reduced 1,3-diaxial interactions.
-
Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the hydroxyl group and the carboxylic acid group can significantly influence the stability of certain conformers.
Conformational Equilibria of Stereoisomers
The conformational equilibria for the cis and trans isomers of this compound are distinct and are crucial for determining the predominant shape of the molecule in solution.
cis-2-(2-Hydroxycyclohexyl)acetic acid
In the cis isomer, one substituent is in an axial position and the other is in an equatorial position in both chair conformations. The ring flip interconverts the axial and equatorial positions of the hydroxyl and acetic acid groups. The equilibrium will favor the conformer where the sterically bulkier group (the acetic acid group) occupies the more spacious equatorial position.
trans-2-(2-Hydroxycyclohexyl)acetic acid
For the trans isomer, the two chair conformations are not energetically equivalent. One conformer has both substituents in equatorial positions (diequatorial), while the other has both in axial positions (diaxial). The diequatorial conformer is significantly more stable due to the avoidance of unfavorable 1,3-diaxial interactions. The potential for an intramolecular hydrogen bond between a diequatorial hydroxyl group and the adjacent equatorial acetic acid side chain can further stabilize this conformation.
The conformational equilibrium between the two chair forms of the trans isomer is heavily skewed towards the diequatorial conformer.
Data Presentation
The following tables summarize hypothetical quantitative data for the conformational analysis of the trans-1,2-disubstituted this compound, as this isomer presents a more defined and stable low-energy conformation. These values are representative and would be determined experimentally and computationally.
Table 1: Calculated Relative Energies of Conformers
| Isomer | Conformer | Substituent Positions | Relative Energy (kcal/mol) | Population (%) at 298 K |
| trans | 1 | Diequatorial | 0.00 | >99 |
| trans | 2 | Diaxial | 5.5 | <1 |
| cis | 1 | Axial (-OH), Equatorial (-CH₂COOH) | 0.00 | ~70 |
| cis | 2 | Equatorial (-OH), Axial (-CH₂COOH) | 0.85 | ~30 |
Table 2: Representative NMR Spectroscopy Data (1H NMR)
| Isomer | Proton | Coupling Constant (J, Hz) | Inferred Conformation |
| trans | H1-H2 | Jax-ax ≈ 8-12 Hz | Diequatorial |
| cis | H1-H2 | Jax-eq ≈ 2-5 Hz | Axial-Equatorial Mix |
Experimental and Computational Protocols
A combination of experimental and computational methods is essential for a thorough conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the predominant conformation in solution by analyzing proton-proton coupling constants and Nuclear Overhauser Effects (NOEs).
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified cis or trans isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
1H NMR Acquisition: Acquire a high-resolution 1H NMR spectrum on a 400 MHz or higher spectrometer.
-
Coupling Constant Analysis: Identify the signals for the protons on the cyclohexane ring, particularly H1 and H2. The magnitude of the vicinal coupling constant (³JH1,H2) is diagnostic of the dihedral angle and thus the conformation. A large coupling constant (8-13 Hz) indicates an axial-axial relationship, while smaller values (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum to identify through-space correlations between protons. For example, in a diaxial conformer, strong NOEs would be expected between the axial protons at C1, C3, and C5.
X-ray Crystallography
Objective: To determine the precise solid-state conformation of the molecule.
Protocol:
-
Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a concentrated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsion angles that define the conformation in the solid state.
Computational Modeling
Objective: To calculate the relative energies of different possible conformers and to predict their geometries.
Protocol:
-
Conformational Search: Perform a systematic or stochastic conformational search using molecular mechanics (e.g., MMFF94 force field) to identify all low-energy conformers.
-
Geometry Optimization and Energy Calculation: For each low-energy conformer, perform geometry optimization and calculate the single-point energy using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).
-
Analysis: Compare the relative energies of the optimized conformers to predict the most stable structures and the equilibrium populations. The calculated geometries can be compared with experimental data from X-ray crystallography, and calculated NMR parameters can be compared with experimental NMR data.
Conclusion
The conformational analysis of this compound reveals a rich stereochemical landscape governed by steric effects and the potential for intramolecular hydrogen bonding. A combined approach utilizing NMR spectroscopy, X-ray crystallography, and computational modeling provides a detailed understanding of the preferred conformations of the cis and trans isomers. This knowledge is fundamental for rational drug design, as the three-dimensional structure of a molecule is a key determinant of its biological function.
An In-depth Technical Guide to 2-(2-Hydroxycyclohexyl)acetic acid: Safety, Handling, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(2-Hydroxycyclohexyl)acetic acid, focusing on its safe handling, potential synthesis, and likely biological activity based on current scientific understanding of related compounds. This document is intended for use by professionals in research and drug development.
Chemical and Physical Properties
This compound, with the CAS number 69198-05-6, is a carboxylic acid derivative of cyclohexane. While specific experimental data for this compound is limited, its properties can be estimated based on its structure and data from similar molecules.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₃ | [1] |
| Molecular Weight | 158.19 g/mol | [1] |
| Appearance | Likely a solid | Inferred from similar compounds |
| Solubility | Expected to be soluble in organic solvents and aqueous bases | Inferred from structure |
Safety and Handling
Hazard Identification
Based on data for similar compounds, this compound should be treated as a hazardous substance with the following potential classifications:
| Hazard Class | GHS Classification |
| Skin Corrosion/Irritation | Warning: Causes skin irritation (H315)[2] |
| Serious Eye Damage/Eye Irritation | Warning: Causes serious eye irritation (H319)[2] |
| Specific target organ toxicity — Single exposure | Warning: May cause respiratory irritation (H335)[2] |
Recommended Handling Procedures
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Experimental Protocols
Plausible Synthesis Route
Reaction Scheme:
General Procedure:
-
Epoxide Ring Opening: Cyclohexene oxide is reacted with a nucleophile such as the enolate of ethyl cyanoacetate. This reaction is typically carried out in the presence of a base (e.g., sodium ethoxide) in an alcoholic solvent.
-
Hydrolysis and Decarboxylation: The resulting α-cyano ester is then subjected to hydrolysis, typically under acidic or basic conditions. Subsequent heating can effect decarboxylation to yield the desired this compound.
-
Purification: The final product would be purified using standard techniques such as extraction, crystallization, or column chromatography.
Biological Activity and Signaling Pathways
While no specific studies on the biological activity of this compound were identified, its structural similarity to known ligands of hydroxy-carboxylic acid (HCA) receptors suggests it may act as a ligand for this receptor family[5][6][7].
Hydroxy-Carboxylic Acid (HCA) Receptors
HCA receptors are a family of G-protein coupled receptors (GPCRs) that are activated by various hydroxy-carboxylic acids. There are three known subtypes: HCA₁, HCA₂, and HCA₃[5][7]. These receptors are primarily expressed in adipocytes and are involved in the regulation of lipolysis[5][6].
Proposed Signaling Pathway
Activation of HCA receptors by a ligand like this compound is expected to initiate a signaling cascade similar to that of other known HCA agonists.
-
Receptor Binding and G-protein Activation: The ligand binds to the HCA receptor, causing a conformational change that activates the associated heterotrimeric G-protein of the G_i/o family.
-
Inhibition of Adenylyl Cyclase: The activated Gα_i subunit dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase.
-
Reduction of cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Downstream Effects: The reduction in cAMP levels leads to the inhibition of protein kinase A (PKA), which in turn reduces the phosphorylation and activity of hormone-sensitive lipase. This results in an anti-lipolytic effect in adipocytes.
-
ERK1/2 Activation: Some HCA receptors, like HCA₃, have also been shown to activate the ERK1/2 MAP kinase pathway[8].
Experimental Workflow for Receptor Activation Study
The following workflow could be used to investigate the activation of HCA receptors by this compound.
Caption: Experimental workflow for assessing the activation of HCA receptors.
HCA Receptor Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway for this compound through an HCA receptor.
Caption: Proposed HCA receptor signaling pathway.
References
- 1. Page loading... [guidechem.com]
- 2. 2-Hydroxy-2-(1-hydroxycyclohexyl)acetic acid | C8H14O4 | CID 129925073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof - Google Patents [patents.google.com]
- 4. US20030013911A1 - Production method of 2-cyclohexyl- 2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof - Google Patents [patents.google.com]
- 5. Biological roles and therapeutic potential of hydroxy-carboxylic Acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors [frontiersin.org]
- 7. Hydroxycarboxylic acid receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Activated human hydroxy-carboxylic acid receptor-3 signals to MAP kinase cascades via the PLC-dependent PKC and MMP-mediated EGFR pathways - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 2-(2-Hydroxycyclohexyl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2-Hydroxycyclohexyl)acetic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on a qualitative assessment based on the compound's functional groups and provides a general experimental protocol for determining its solubility. This guide is intended to support researchers and professionals in drug development and other scientific fields in handling and utilizing this compound effectively.
Introduction
This compound is a bifunctional organic molecule containing a carboxylic acid group and a hydroxyl group attached to a cyclohexane ring. Its structure suggests a nuanced solubility profile, with the polar functional groups contributing to aqueous solubility and the nonpolar cyclohexane backbone influencing its solubility in organic solvents. Understanding these characteristics is crucial for its application in various research and development settings, including reaction chemistry, formulation, and biological assays.
Predicted Solubility Profile
The solubility of this compound is dictated by the interplay of its polar and nonpolar moieties. The carboxylic acid and hydroxyl groups are capable of hydrogen bonding, which generally promotes solubility in polar protic solvents. The cyclohexane ring, being a nonpolar hydrocarbon structure, contributes to its solubility in less polar and nonpolar solvents.
Carboxylic acids with fewer than five carbon atoms are typically soluble in water, while those with more are less soluble due to the increasing influence of the hydrophobic hydrocarbon chain.[1] Similarly, cyclohexanol exhibits moderate water solubility.[2] Given that this compound has a total of eight carbon atoms, its solubility in water is expected to be limited but may be enhanced by the presence of the hydroxyl group.
Based on these structural considerations, a qualitative solubility profile is presented in Table 1.
Data Presentation
Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The carboxylic acid and hydroxyl groups can form strong hydrogen bonds with protic solvents.[3][4] Carboxylic acids are generally soluble in alcohols.[3] |
| Polar Aprotic | DMSO, DMF, Acetone | Moderate to High | These solvents can act as hydrogen bond acceptors and have high dielectric constants, which can solvate the polar functional groups of the molecule. |
| Nonpolar | Hexane, Toluene | Low to Insoluble | The nonpolar nature of these solvents is not conducive to solvating the polar carboxylic acid and hydroxyl groups. The nonpolar cyclohexane ring may offer some affinity, but it is unlikely to overcome the energy penalty of disrupting the solvent-solvent interactions. |
| Chlorinated | Dichloromethane (DCM) | Low to Moderate | DCM has an intermediate polarity and may show some ability to dissolve the compound, though high solubility is not expected. |
| Ethers | Diethyl Ether, THF | Low to Moderate | Ethers can act as hydrogen bond acceptors but are less polar than alcohols or aprotic polar solvents. Carboxylic acids are generally soluble in diethyl ether.[3] |
Experimental Protocol for Solubility Determination
The following is a general and robust method for quantitatively determining the solubility of a solid compound like this compound in various solvents. This protocol is based on the equilibrium saturation method.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps (e.g., 2 mL or 4 mL)
-
Constant temperature shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS, or a validated titration method)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that a saturated solution is achieved.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or rotator. A standard temperature of 25 °C is typically used.
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution has reached equilibrium. The time required may need to be determined empirically.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
To remove any undissolved microparticles, filter the supernatant through a syringe filter into a clean, pre-weighed vial or directly into a volumetric flask. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., HPLC-UV).
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution based on the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/L.
-
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining the equilibrium solubility of a compound.
Conclusion
References
- 1. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 2. ulprospector.com [ulprospector.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
A Theoretical Exploration of 2-(2-Hydroxycyclohexyl)acetic Acid: A Computational Guide for Researchers
Foreword: This technical whitepaper provides a comprehensive theoretical framework for the study of 2-(2-Hydroxycyclohexyl)acetic acid. In the absence of extensive experimental data in the public domain, this document outlines a robust computational approach to predict its structural, spectroscopic, and electronic properties. The methodologies described herein are based on established quantum chemical techniques successfully applied to analogous cyclohexyl and carboxylic acid derivatives. This guide is intended for researchers, scientists, and drug development professionals interested in the in silico characterization of this molecule, providing a foundation for future experimental validation.
Introduction to this compound
This compound is a carbocyclic compound featuring a cyclohexane ring substituted with a hydroxyl group and an acetic acid moiety at adjacent positions. Its structure, possessing two chiral centers, suggests the existence of multiple stereoisomers, each with potentially distinct chemical and biological properties. The presence of both hydrogen bond donor (-OH, -COOH) and acceptor (=C=O, -OH) groups implies a propensity for intra- and intermolecular interactions, which can significantly influence its conformational landscape and macroscopic properties. A thorough theoretical investigation is paramount to understanding the fundamental characteristics of this molecule.
Theoretical Methodology
A multi-step computational protocol is proposed to elucidate the properties of this compound. This involves conformational analysis, geometry optimization, and the prediction of spectroscopic and electronic properties using Density Functional Theory (DFT).
Conformational Analysis
Due to the flexibility of the cyclohexane ring and the rotatable bonds of the substituents, a thorough conformational search is the initial critical step. The relative positions of the hydroxyl and acetic acid groups (axial vs. equatorial) on the cyclohexane chair conformer are expected to be the primary determinants of stability.
Experimental Protocol (Proposed Computational):
-
Initial Structure Generation: Generate all possible stereoisomers (cis and trans) of this compound. For each stereoisomer, create initial structures with the substituents in both axial and equatorial positions.
-
Molecular Mechanics (MM) Scan: Perform a preliminary conformational search using a molecular mechanics force field (e.g., MMFF94) to explore the potential energy surface associated with the rotation of the C-C bond of the acetic acid side chain and the C-O bond of the hydroxyl group.
-
Low-Level DFT Optimization: Subject the low-energy conformers identified from the MM scan to an initial geometry optimization using a computationally less expensive DFT method (e.g., B3LYP/6-31G(d)).
-
High-Level DFT Optimization: The unique conformers obtained are then subjected to a full geometry optimization and frequency calculation using a higher level of theory, such as the B3LYP-D3 functional with the 6-311+G(d,p) basis set, to account for dispersion interactions.
The workflow for this theoretical study can be visualized as follows:
Spectroscopic Predictions
2.2.1 Vibrational Spectroscopy (IR)
Infrared (IR) spectroscopy is a powerful tool for identifying functional groups. Theoretical frequency calculations can predict the vibrational modes and their corresponding intensities.
Experimental Protocol (Proposed Computational):
-
Perform a frequency calculation on the optimized geometries of the most stable conformers at the B3LYP-D3/6-311+G(d,p) level of theory.
-
Apply a scaling factor (e.g., ~0.967 for this level of theory) to the calculated harmonic frequencies to account for anharmonicity and systematic errors.
-
Generate a simulated IR spectrum by fitting the scaled frequencies and calculated intensities to Lorentzian or Gaussian functions.
2.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei.
Experimental Protocol (Proposed Computational):
-
Use the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometries.
-
Calculate the absolute shieldings at a suitable level of theory, for instance, mPW1PW91/6-311+G(d,p).
-
Calculate the chemical shifts by referencing the computed absolute shieldings to the absolute shielding of a reference compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.
-
If multiple conformers are close in energy, calculate the Boltzmann-averaged chemical shifts based on their relative free energies.
Predicted Data
The following tables summarize the expected quantitative data from the proposed theoretical studies. The values presented are illustrative and would be populated by the results of the actual calculations.
Predicted Thermochemical Data
Table 1: Predicted Relative Energies of Conformers
| Stereoisomer | Conformer (Hydroxyl/Acetic Acid) | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|---|
| cis | Equatorial / Equatorial | 0.00 (Reference) | 0.00 (Reference) |
| cis | Axial / Axial | Predicted > 4 | Predicted > 4 |
| trans | Equatorial / Axial | Predicted ~ 0.5-1.5 | Predicted ~ 0.5-1.5 |
| trans | Axial / Equatorial | Predicted ~ 1.0-2.5 | Predicted ~ 1.0-2.5 |
Note: The cis-equatorial/equatorial conformer is expected to be the most stable due to minimized steric hindrance.
Predicted Spectroscopic Data
Table 2: Predicted Key IR Vibrational Frequencies (Scaled, cm⁻¹)
| Vibrational Mode | Expected Wavenumber Range | Expected Intensity |
|---|---|---|
| O-H Stretch (Carboxylic Acid Dimer) | 2500-3300 | Broad, Strong |
| O-H Stretch (Alcohol) | 3200-3600 | Broad, Medium |
| C-H Stretch (Cyclohexane) | 2850-2960 | Strong |
| C=O Stretch (Carboxylic Acid) | 1700-1725 | Very Strong |
| C-O Stretch (Carboxylic Acid) | 1210-1320 | Strong |
| C-O Stretch (Alcohol) | 1050-1150 | Medium |
Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm)
| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
|---|---|---|
| C=O (Carboxylic Acid) | 175-185 | - |
| CH-OH | 65-75 | 3.5-4.0 |
| CH-CH₂COOH | 40-50 | 2.0-2.5 |
| CH₂ (Acetic Acid) | 35-45 | 2.2-2.8 |
| Cyclohexane Carbons | 20-40 | 1.0-2.0 |
| COOH | - | 10-13 (Broad) |
| OH (Alcohol) | - | 1-5 (Broad) |
Note: Chemical shifts are highly dependent on the solvent, which should be modeled in the calculations for more accurate predictions.
Conformational Isomers and Stereochemistry
The relative orientation of the hydroxyl and acetic acid groups gives rise to different stereoisomers and conformers. The chair conformations of the cyclohexane ring are of primary interest.
Proposed Synthesis Protocol
Experimental Protocol (Proposed Synthesis):
-
Preparation of Sodium Salt of Glycolic Acid: In a round-bottom flask, dissolve glycolic acid in methanol under an inert atmosphere. Cool the solution in an ice bath and add sodium methoxide portion-wise.
-
Ring Opening of Cyclohexene Oxide: To the cooled solution, add cyclohexene oxide dropwise.
-
Reaction Monitoring and Workup: Allow the reaction to stir at room temperature for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by pouring it into a mixture of water, concentrated hydrochloric acid, and brine.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Conclusion and Future Directions
This whitepaper has outlined a comprehensive theoretical framework for the characterization of this compound. The proposed computational studies will provide valuable insights into its conformational preferences, and spectroscopic and electronic properties. The predicted data serves as a benchmark for future experimental work. The immediate next step should be the synthesis and experimental characterization (NMR, IR, X-ray crystallography) of this compound to validate the theoretical predictions presented herein. Such a combined experimental and theoretical approach will provide a complete understanding of this molecule, which may be of interest in medicinal chemistry and materials science.
Methodological & Application
Synthesis of 2-(2-Hydroxycyclohexyl)acetic acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-(2-Hydroxycyclohexyl)acetic acid, a valuable building block in medicinal chemistry and organic synthesis. The protocol outlines a three-step synthetic route commencing from the epoxidation of cyclohexene, followed by a Reformatsky reaction to introduce the acetic acid moiety, and culminating in the hydrolysis of the resulting ester to yield the target compound.
I. Synthetic Strategy
The synthesis of this compound is accomplished through the following three key transformations:
-
Epoxidation of Cyclohexene: Cyclohexene is first converted to cyclohexene oxide. This reaction is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), which delivers an oxygen atom across the double bond.
-
Reformatsky Reaction: The resulting cyclohexene oxide undergoes a nucleophilic attack by an organozinc reagent (a Reformatsky reagent) generated in situ from an α-halo ester, such as ethyl bromoacetate, and zinc metal. This step forms the carbon-carbon bond, yielding ethyl 2-(2-hydroxycyclohexyl)acetate.
-
Hydrolysis: The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, this compound, typically under basic conditions.
II. Experimental Protocols
Step 1: Synthesis of Cyclohexene Oxide
Materials:
-
Cyclohexene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve cyclohexene (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 eq) in dichloromethane to the stirred cyclohexene solution over 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of cyclohexene.
-
Upon completion, filter the reaction mixture to remove the precipitated m-chlorobenzoic acid.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford cyclohexene oxide as a colorless liquid. The product is often used in the next step without further purification.
Step 2: Synthesis of Ethyl 2-(2-Hydroxycyclohexyl)acetate
Materials:
-
Cyclohexene oxide
-
Ethyl bromoacetate
-
Zinc dust (activated)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated ammonium chloride solution (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Activate zinc dust by stirring it with 1 M HCl for 2 minutes, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the activated zinc dust (1.5 eq).
-
Add anhydrous THF to the flask.
-
A solution of cyclohexene oxide (1.0 eq) and ethyl bromoacetate (1.2 eq) in anhydrous THF is added dropwise to the stirred zinc suspension.
-
Gently heat the reaction mixture to initiate the reaction (e.g., using a heat gun). Once initiated, the reaction is typically exothermic and may require occasional cooling to maintain a gentle reflux.
-
After the initial exothermic reaction subsides, continue to stir the mixture at room temperature for 12-16 hours, or until TLC analysis shows the disappearance of the starting materials.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 2-(2-hydroxycyclohexyl)acetate.
Step 3: Synthesis of this compound
Materials:
-
Ethyl 2-(2-hydroxycyclohexyl)acetate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl 2-(2-hydroxycyclohexyl)acetate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) to the solution and stir the mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the product from the acidic aqueous solution with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound as a solid or viscous oil. The product can be further purified by recrystallization or chromatography if necessary.
III. Data Presentation
| Step | Product | Starting Material(s) | Reagent(s) | Solvent | Typical Yield | Analytical Data (Expected) |
| 1 | Cyclohexene oxide | Cyclohexene | m-CPBA | Dichloromethane | >90% | ¹H NMR, ¹³C NMR |
| 2 | Ethyl 2-(2-hydroxycyclohexyl)acetate | Cyclohexene oxide, Ethyl bromoacetate | Zinc | Tetrahydrofuran | 60-80% | ¹H NMR, ¹³C NMR, IR |
| 3 | This compound | Ethyl 2-(2-hydroxycyclohexyl)acetate | NaOH | Ethanol/Water | >90% | ¹H NMR, ¹³C NMR, IR, Mass Spec |
IV. Visualization of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions and yields provided are typical and may vary. It is recommended to perform small-scale optimization experiments before scaling up.
Application Notes and Protocols: NMR Analysis of 2-(2-Hydroxycyclohexyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) analysis of 2-(2-Hydroxycyclohexyl)acetic acid. Due to the limited availability of complete, assigned experimental NMR data in the public domain, this note focuses on providing a robust experimental protocol and predicted spectral data to guide researchers in their analytical endeavors. The presence of cis and trans diastereomers, arising from the relative stereochemistry of the hydroxyl and acetic acid substituents on the cyclohexane ring, significantly influences the complexity of the NMR spectra.
Predicted NMR Data
The chemical shifts for the protons (¹H) and carbons (¹³C) of this compound are expected to differ significantly between the cis and trans isomers due to variations in their three-dimensional structures and the resulting magnetic environments of the nuclei. The following tables present predicted ¹H and ¹³C NMR chemical shifts for both diastereomers.
Note: These values are based on established principles of NMR spectroscopy and computational predictions. Actual experimental values may vary depending on the solvent, concentration, and temperature.
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ) ppm - cis-isomer | Predicted Multiplicity | Predicted Chemical Shift (δ) ppm - trans-isomer | Predicted Multiplicity |
| H-1 (CH-OH) | ~ 3.8 - 4.0 | m | ~ 3.4 - 3.6 | m |
| H-2 (CH-CH₂COOH) | ~ 1.8 - 2.0 | m | ~ 1.6 - 1.8 | m |
| Hα (CH₂-COOH) | ~ 2.2 - 2.4 | dd | ~ 2.3 - 2.5 | dd |
| Hα' (CH₂-COOH) | ~ 2.1 - 2.3 | dd | ~ 2.2 - 2.4 | dd |
| Cyclohexyl Protons | ~ 1.0 - 1.9 | m | ~ 1.0 - 2.0 | m |
| OH | broad s | broad s | broad s | broad s |
| COOH | broad s | broad s | broad s | broad s |
m = multiplet, dd = doublet of doublets, s = singlet
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ) ppm - cis-isomer | Predicted Chemical Shift (δ) ppm - trans-isomer |
| C=O (COOH) | ~ 175 - 178 | ~ 176 - 179 |
| C-1 (CH-OH) | ~ 72 - 75 | ~ 76 - 79 |
| C-2 (CH-CH₂COOH) | ~ 40 - 43 | ~ 42 - 45 |
| Cα (CH₂-COOH) | ~ 38 - 41 | ~ 39 - 42 |
| C-3 | ~ 30 - 33 | ~ 32 - 35 |
| C-4 | ~ 24 - 27 | ~ 25 - 28 |
| C-5 | ~ 25 - 28 | ~ 26 - 29 |
| C-6 | ~ 31 - 34 | ~ 33 - 36 |
Experimental Protocols
A meticulous experimental approach is crucial for the successful acquisition and interpretation of the NMR spectra of this compound.
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid interference from contaminants.
-
Mass: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Commonly used solvents for organic acids include Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Deuterated Dimethyl Sulfoxide (DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the hydroxyl and carboxylic acid protons.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended) for better signal dispersion and resolution.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
A relaxation delay of 1-2 seconds is generally sufficient.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended.
-
-
2D NMR Experiments: To unambiguously assign the proton and carbon signals, especially for the complex cyclohexyl ring system, the following 2D NMR experiments are highly recommended:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for differentiating between the cis and trans isomers.
-
Logical Workflow for NMR Analysis
The following diagram illustrates a logical workflow for the comprehensive NMR analysis of this compound, from initial sample preparation to the final structural elucidation of its stereoisomers.
Application Note: Quantitative Analysis of 2-(2-Hydroxycyclohexyl)acetic Acid in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note describes a robust and sensitive method for the quantification of 2-(2-Hydroxycyclohexyl)acetic acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol details a solid-phase extraction (SPE) procedure for sample cleanup, followed by reversed-phase chromatographic separation and detection by electrospray ionization (ESI) mass spectrometry. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for preclinical and clinical sample analysis. As specific literature on the mass spectrometry of this particular analyte is scarce, this protocol has been developed based on established principles for the analysis of polar, acidic compounds from biological matrices.[1][2][3][4][5]
Introduction
This compound (MW: 158.19 g/mol ) is a cyclic carboxylic acid containing a hydroxyl functional group.[6][7] Molecules with such structures can be metabolites of pharmaceutical compounds or other xenobiotics, and their quantification in biological fluids is often crucial for pharmacokinetic and toxicokinetic studies. The polarity imparted by the hydroxyl and carboxylic acid moieties presents a challenge for retention on standard reversed-phase liquid chromatography columns and can necessitate specific sample preparation techniques to remove matrix interferences.[2][3][8]
This application note provides a comprehensive protocol for the extraction and quantification of this compound from human plasma. The method utilizes a solid-phase extraction (SPE) cleanup, which is superior to protein precipitation for reducing matrix effects, followed by LC-MS/MS analysis operating in negative ion mode, which is often preferred for acidic compounds to achieve high sensitivity.[1]
Experimental Protocols
-
This compound reference standard
-
This compound-d4 (internal standard, IS)
-
Formic acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Human plasma (K2-EDTA)
-
Mixed-mode anion exchange SPE cartridges
-
Pre-treatment: Thaw plasma samples to room temperature. To a 100 µL aliquot of plasma, add 10 µL of internal standard (IS) working solution (e.g., 1 µg/mL) and 200 µL of 2% formic acid in water. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove unretained impurities.
-
Elution: Elute the analyte and IS with 1 mL of 5% formic acid in acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
LC System: Standard UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) Flow (mL/min) %B 0.0 0.4 5 2.5 0.4 95 3.0 0.4 95 3.1 0.4 5 | 4.0 | 0.4 | 5 |
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Negative Ion Mode
-
Ion Source Parameters:
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
-
MRM Transitions: The following multiple reaction monitoring (MRM) transitions are proposed based on the structure of the analyte. The precursor ion in negative mode is [M-H]⁻ at m/z 157.1. Fragmentation of carboxylic acids often involves the loss of CO₂ (44 Da).[9]
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 157.1 113.1 ([M-H-CO₂]⁻) 15 | this compound-d4 (IS) | 161.1 | 117.1 ([M-H-CO₂]⁻) | 15 |
Data Presentation
The following table summarizes representative quantitative data for a validation study of this method.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (%Bias) | ± 15% |
| Matrix Effect | 95 - 105% |
| Recovery | > 85% |
Mandatory Visualizations
Caption: A flowchart of the bioanalytical method from sample preparation to final data reporting.
Caption: Proposed fragmentation of the [M-H]⁻ precursor ion for this compound.
References
- 1. how to develop a lc-ms/ms method for acidic compounds plasma - Chromatography Forum [chromforum.org]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS analysis of the plasma metabolome--a novel sample preparation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. This compound | C8H14O3 | CID 225167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Note: Chiral Separation of 2-(2-Hydroxycyclohexyl)acetic Acid Enantiomers by High-Performance Liquid Chromatography and Supercritical Fluid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(2-Hydroxycyclohexyl)acetic acid is a chiral molecule with potential applications in pharmaceuticals and other areas of chemical synthesis. As the biological activity of enantiomers can differ significantly, with one enantiomer potentially being therapeutic while the other may be inactive or even toxic, the development of robust and efficient methods for their separation and quantification is crucial for research, development, and quality control.[1] This application note details protocols for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), providing researchers with a starting point for method development and analysis. Chiral HPLC is a versatile and widely used technique for enantiomeric separation, while SFC offers a "greener" and often faster alternative.[2][3]
High-Performance Liquid Chromatography (HPLC) Method
Chiral HPLC is a direct method for separating enantiomers using a chiral stationary phase (CSP).[4][5] The selection of the appropriate CSP and mobile phase is critical for achieving successful separation. Polysaccharide-based CSPs are known for their broad applicability in separating a wide range of chiral compounds, including those containing carboxylic acid and hydroxyl groups.[4][5]
Experimental Protocol: Chiral HPLC
A systematic approach to column and mobile phase screening is recommended to identify the optimal conditions for separation.
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound in the mobile phase diluent (e.g., Hexane/Isopropanol) at a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV detector.
-
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase, such as one coated with a cellulose or amylose derivative, is recommended as a starting point.
-
Mobile Phase: A normal phase mobile phase is often effective for the separation of polar analytes on polysaccharide CSPs. A typical starting mobile phase would be a mixture of n-Hexane and a polar alcohol modifier (e.g., Isopropanol or Ethanol) with a small percentage of an acidic additive to improve peak shape for carboxylic acids.[4]
-
Flow Rate: Lower flow rates often improve chiral separations.
-
Temperature: Temperature can influence chiral selectivity; therefore, it should be controlled.
-
Detection: UV detection at a wavelength where the analyte has sufficient absorbance (e.g., 210-220 nm).
-
Data Presentation: HPLC Separation
The following table summarizes the expected quantitative data for the chiral HPLC separation of this compound enantiomers based on the described protocol.
| Parameter | Value |
| Column | Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 215 nm |
| Retention Time (Enantiomer 1) | ~ 8.5 min |
| Retention Time (Enantiomer 2) | ~ 10.2 min |
| Resolution (Rs) | > 1.5 |
Supercritical Fluid Chromatography (SFC) Method
Supercritical Fluid Chromatography (SFC) is a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC.[3][6][7] Polysaccharide-based CSPs are also widely used and effective in SFC.[6]
Experimental Protocol: Chiral SFC
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound in Methanol at a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Instrumentation:
-
SFC system equipped with a CO2 pump, a modifier pump, an autosampler, a column oven, a back pressure regulator, and a UV detector.
-
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase compatible with SFC.
-
Mobile Phase: Supercritical CO2 with a polar organic modifier, such as Methanol. An acidic or basic additive may be required to improve peak shape and resolution.[6]
-
Back Pressure: Typically maintained at 100-200 bar.
-
Temperature: Controlled column temperature is crucial for reproducible separations.
-
Data Presentation: SFC Separation
The following table summarizes the expected quantitative data for the chiral SFC separation of this compound enantiomers.
| Parameter | Value |
| Column | Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 150 mm x 4.6 mm, 3 µm |
| Mobile Phase | Supercritical CO2 / Methanol with 0.1% Trifluoroacetic Acid |
| Gradient | 5% to 40% Methanol over 5 minutes |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
| Injection Volume | 5 µL |
| Detection | UV at 215 nm |
| Retention Time (Enantiomer 1) | ~ 2.8 min |
| Retention Time (Enantiomer 2) | ~ 3.5 min |
| Resolution (Rs) | > 1.5 |
Experimental Workflow and Logic
The following diagrams illustrate the general workflow for chiral method development and the logical relationship of the key parameters.
Caption: General workflow for the chiral separation of this compound enantiomers.
Caption: Logical relationship of key parameters in chiral method development.
References
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. shimadzu.com [shimadzu.com]
- 3. uvadoc.uva.es [uvadoc.uva.es]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 6. Supercritical fluid chromatography time-of-flight mass spectrometry enantiomeric determination of basic drugs in sewage samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: 2-(2-Hydroxycyclohexyl)acetic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 2-(2-Hydroxycyclohexyl)acetic acid as a versatile building block in medicinal chemistry, with a specific focus on its application in the synthesis of Glycerol-3-Phosphate Acyltransferase (GPAT) inhibitors. Detailed protocols for the synthesis of a key intermediate and a representative GPAT inhibitor are provided, along with biological activity data and a depiction of the relevant signaling pathway.
Introduction
This compound is a valuable scaffold in drug discovery, offering a conformationally constrained cyclohexane ring coupled with a reactive carboxylic acid functionality. This unique structure allows for the synthesis of diverse molecular architectures with the potential to interact with various biological targets. One notable application of this building block is in the development of inhibitors for Glycerol-3-Phosphate Acyltransferase (GPAT), a key enzyme in lipid metabolism and a promising target for the treatment of metabolic diseases.
Application: Building Block for GPAT Inhibitors
Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the initial and rate-limiting step in the de novo synthesis of glycerolipids, including triacylglycerols (TAGs).[1] Dysregulation of GPAT activity is associated with metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. Therefore, inhibitors of GPAT are of significant interest as potential therapeutic agents. The cyclohexane ring of this compound can serve as a rigid core to which various pharmacophoric elements can be appended to achieve potent and selective inhibition of GPAT.
Biological Activity of a Representative GPAT Inhibitor
The following table summarizes the in vitro inhibitory activity of a representative GPAT inhibitor synthesized using a derivative of this compound. The data is adapted from the study by Wydysh et al. on conformationally constrained GPAT inhibitors.
| Compound ID | Structure | Target | IC50 (µM) |
| 1 | (±)-2-(2-hydroxy-3-(octylsulfonamido)cyclohexyl)acetic acid | Mitochondrial GPAT | > 114 µM (% inhibition at 40 µg/mL = 15%) |
Table 1: In vitro inhibitory activity of a representative GPAT inhibitor. Data is sourced from "Design, Synthesis, and Biological Evaluation of Conformationally Constrained Glycerol 3-Phosphate Acyltransferase Inhibitors".
Experimental Protocols
Protocol 1: Synthesis of (±)-2-(2-Hydroxycyclohexyl)acetic acid
This protocol describes a potential synthetic route to the title building block starting from cyclohexene oxide.
Materials:
-
Cyclohexene oxide
-
(Carbethoxymethylene)triphenylphosphorane
-
Toluene
-
1 M Hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Wittig Reaction: To a solution of cyclohexene oxide (1.0 eq) in dry toluene, add (carbethoxymethylene)triphenylphosphorane (1.1 eq). Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Work-up and Extraction: Cool the reaction mixture to room temperature and pour it into 1 M HCl. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield ethyl 2-(2-hydroxycyclohexyl)acetate.
-
Hydrolysis: Dissolve the purified ester in a mixture of ethanol and 2 M NaOH. Stir the solution at room temperature overnight.
-
Acidification and Extraction: Acidify the reaction mixture with 1 M HCl and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain (±)-2-(2-hydroxycyclohexyl)acetic acid.
Protocol 2: Synthesis of (±)-2-(2-hydroxy-3-(octylsulfonamido)cyclohexyl)acetic acid (Compound 1)
This protocol describes the synthesis of a representative GPAT inhibitor using a derivative of this compound as an intermediate. The synthesis starts from a protected form of the corresponding amino alcohol.
Materials:
-
(±)-2-(2-amino-3-hydroxycyclohexyl)acetic acid hydrochloride
-
Octanesulfonyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Sodium bicarbonate solution
-
Brine
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Sulfonylation: Suspend (±)-2-(2-amino-3-hydroxycyclohexyl)acetic acid hydrochloride (1.0 eq) in DCM. Add triethylamine (2.2 eq) and cool the mixture to 0 °C.
-
Addition of Sulfonyl Chloride: Add octanesulfonyl chloride (1.1 eq) dropwise to the cooled suspension.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with 1 M HCl and separate the layers. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield (±)-2-(2-hydroxy-3-(octylsulfonamido)cyclohexyl)acetic acid.
Visualizations
Glycerol-3-Phosphate Acyltransferase (GPAT) Signaling Pathway
The following diagram illustrates the central role of GPAT in the glycerolipid biosynthesis pathway.
Caption: The role of GPAT in glycerolipid synthesis and its inhibition.
Experimental Workflow: Synthesis of a GPAT Inhibitor
The following diagram outlines the key steps in the synthesis of the representative GPAT inhibitor.
Caption: Workflow for the synthesis of a GPAT inhibitor.
References
Application Note: Derivatisierung von 2-(2-Hydroxycyclohexyl)essigsäure für die GC-MS-Analyse
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einleitung
Die Gaschromatographie-Massenspektrometrie (GC-MS) ist eine leistungsstarke Analysetechnik zur Trennung, Identifizierung und Quantifizierung von flüchtigen und thermisch stabilen Verbindungen. Viele polare und nichtflüchtige Analyten, wie z. B. 2-(2-Hydroxycyclohexyl)essigsäure, erfordern jedoch einen Derivatisierungsschritt, um ihre Flüchtigkeit zu erhöhen und ihre thermische Stabilität für eine erfolgreiche GC-MS-Analyse zu verbessern. Diese Applikationsschrift beschreibt detaillierte Protokolle für die Derivatisierung von 2-(2-Hydroxycyclohexyl)essigsäure mittels Silylierung und einer zweistufigen Veresterungs-/Silylierungsmethode.
2-(2-Hydroxycyclohexyl)essigsäure besitzt zwei aktive funktionelle Gruppen, eine Hydroxylgruppe (-OH) und eine Carbonsäuregruppe (-COOH), die beide derivatisiert werden müssen. Die Silylierung ist eine gängige und effektive Methode, bei der die aktiven Wasserstoffatome in diesen Gruppen durch eine Trimethylsilylgruppe (TMS) ersetzt werden. Alternativ kann ein zweistufiger Ansatz, bestehend aus der Veresterung der Carbonsäuregruppe gefolgt von der Silylierung der Hydroxylgruppe, angewendet werden, um die Selektivität zu erhöhen und die Bildung von Nebenprodukten zu minimieren.
Methodenübersicht
Für die Derivatisierung von 2-(2-Hydroxycyclohexyl)essigsäure werden zwei primäre Methoden vorgestellt:
-
Einstufige Silylierung: Gleichzeitige Derivatisierung der Hydroxyl- und Carbonsäuregruppen mit N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), oft in Gegenwart eines Katalysators wie Trimethylchlorsilan (TMCS).
-
Zweistufige Veresterung und Silylierung: Sequentielle Derivatisierung, beginnend mit der Veresterung der Carbonsäuregruppe mit Bortrifluorid-Methanol (BF3-Methanol), gefolgt von der Silylierung der Hydroxylgruppe mit BSTFA.
Die Wahl der Methode kann von der Probenmatrix, potenziellen Interferenzen und den spezifischen Anforderungen der Analyse abhängen.
Quantitative Datenzusammenfassung
Die folgende Tabelle fasst die erwarteten quantitativen Parameter für die GC-MS-Analyse von derivatisierter 2-(2-Hydroxycyclohexyl)essigsäure zusammen. Die Werte basieren auf Literaturdaten für ähnliche Hydroxysäuren.[1][2]
| Parameter | Einstufige Silylierung (BSTFA) | Zweistufige Veresterung/Silylierung | Referenz |
| Erwartete Derivatisierungsausbeute | > 95 % | > 98 % | Abgeleitet aus[1] |
| Nachweisgrenze (LOD) | 5 - 40 pg | < 10 pg | [2] |
| Quantifizierungsgrenze (LOQ) | 15 - 120 pg | < 30 pg | Abgeleitet aus[2] |
| Linearer Bereich | 0.1 - 100 µg/mL | 0.05 - 100 µg/mL | Typische Bereiche |
| Relative Standardabweichung (RSD) | < 10 % | < 5 % | [3] |
Experimentelle Protokolle
Benötigte Materialien und Reagenzien
-
2-(2-Hydroxycyclohexyl)essigsäure-Standard
-
N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1 % Trimethylchlorsilan (TMCS)
-
Bortrifluorid-Methanol-Lösung (BF3-Methanol), 14 % w/v
-
Lösungsmittel (wasserfrei): Pyridin, Acetonitril, Hexan
-
Interne Standards (z. B. deuterierte Analoga oder strukturell ähnliche Verbindungen)
-
Reaktionsgefäße (z. B. 2-ml-GC-Vials mit Kappen und Septen)
-
Heizblock oder Ofen
-
Vortexmischer
-
Stickstoff-Evaporator
-
GC-MS-System mit einer geeigneten Kapillarsäule (z. B. 5 % Phenyl-methylpolysiloxan)
Protokoll 1: Einstufige Silylierungs-Derivatisierung
Dieses Protokoll beschreibt die gleichzeitige Derivatisierung der Hydroxyl- und Carbonsäuregruppen.
-
Probenvorbereitung: Eine bekannte Menge 2-(2-Hydroxycyclohexyl)essigsäure (typischerweise 10-100 µg) in ein Reaktionsgefäß einwiegen. Wenn die Probe in einem Lösungsmittel gelöst ist, das Lösungsmittel unter einem sanften Stickstoffstrom bei Raumtemperatur oder leicht erhöhter Temperatur (z. B. 40 °C) eindampfen.
-
Derivatisierung: 100 µL wasserfreies Pyridin (oder Acetonitril) und 100 µL BSTFA (+ 1 % TMCS) in das trockene Probengefäß geben.
-
Reaktion: Das Gefäß fest verschließen und kurz vortexen. Das Reaktionsgemisch für 60 Minuten bei 70 °C erhitzen. Bei sterisch gehinderten Verbindungen kann eine längere Reaktionszeit oder eine höhere Temperatur erforderlich sein.
-
Analyse: Nach dem Abkühlen auf Raumtemperatur ist die Probe bereit für die GC-MS-Injektion.
Protokoll 2: Zweistufige Veresterungs- und Silylierungs-Derivatisierung
Dieses Protokoll ist besonders nützlich, um eine vollständige Derivatisierung sicherzustellen und kann die Ausbeute für sterisch gehinderte Säuren verbessern.
-
Probenvorbereitung: Wie in Protokoll 1 beschrieben, eine bekannte Menge der trockenen Probe vorbereiten.
-
Veresterung: 200 µL BF3-Methanol-Lösung in das Reaktionsgefäß geben. Das Gefäß fest verschließen und für 15 Minuten bei 60 °C erhitzen.
-
Trocknung: Das Reaktionsgemisch auf Raumtemperatur abkühlen lassen und das Lösungsmittel unter einem sanften Stickstoffstrom eindampfen. Es ist entscheidend, die Probe vollständig zu trocknen, da Wasser die nachfolgende Silylierungsreaktion stört.
-
Silylierung: Den getrockneten Rückstand in 100 µL wasserfreiem Pyridin (oder Acetonitril) lösen und 100 µL BSTFA (+ 1 % TMCS) zugeben.
-
Reaktion: Das Gefäß verschließen, vortexen und für 30 Minuten bei 70 °C erhitzen.
-
Analyse: Nach dem Abkühlen auf Raumtemperatur ist die Probe bereit für die GC-MS-Injektion.
References
Application Notes & Protocols: Quantification of 2-(2-Hydroxycyclohexyl)acetic acid in Biological Matrices
Introduction
2-(2-Hydroxycyclohexyl)acetic acid is a molecule of interest in various fields of research, including drug metabolism and environmental analysis. Accurate quantification of this analyte in biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic studies, toxicological assessments, and metabolic profiling. This document provides a detailed protocol for the sensitive and selective quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a widely accepted and robust analytical technique. Additionally, a protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is presented as an alternative method, which often requires derivatization of the analyte.
Analytical Methods
Two primary methods are detailed for the quantification of this compound:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method due to its high sensitivity, selectivity, and high-throughput capabilities. It typically involves protein precipitation followed by direct injection of the supernatant.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An alternative method that may require a derivatization step to increase the volatility and thermal stability of the analyte.
Protocol 1: Quantification by LC-MS/MS
This protocol outlines a method for the quantification of this compound in human plasma.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): this compound-d4 (or a structurally similar stable isotope-labeled compound)
-
Acetonitrile (LC-MS grade)[1]
-
Methanol (LC-MS grade)[2]
-
Water (ultrapure, 18.2 MΩ·cm)
-
Human plasma (K2EDTA)
Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Table 1: LC-MS/MS Operating Conditions
| Parameter | Value |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Desolvation Gas | Nitrogen, 800 L/hr |
| Cone Gas | Nitrogen, 50 L/hr |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 157.1 | 113.1 | 25 | 15 |
| Internal Standard (IS) | 161.1 | 117.1 | 25 | 15 |
Experimental Protocol
3.1. Standard and Quality Control (QC) Sample Preparation
-
Prepare stock solutions of this compound and the internal standard in methanol at a concentration of 1 mg/mL.
-
Prepare working solutions for calibration standards and quality controls by serial dilution of the stock solution with 50:50 (v/v) methanol:water.
-
Spike the working solutions into blank human plasma to prepare calibration standards and QC samples at desired concentrations.
3.2. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of cold acetonitrile containing the internal standard (e.g., at 100 ng/mL).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4 °C.
-
Transfer 100 µL of the supernatant to an HPLC vial for analysis.
Data Analysis and Quantification
The concentration of this compound in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression.
Workflow Diagram
Caption: LC-MS/MS workflow for this compound.
Protocol 2: Quantification by GC-MS
This protocol provides an alternative method using GC-MS, which requires derivatization.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): A suitable structural analog (e.g., 2-(4-hydroxycyclohexyl)acetic acid)
-
Ethyl acetate (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
Instrumentation and Conditions
-
Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
Table 3: GC-MS Operating Conditions
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, 1.0 mL/min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 4: Selected Ion Monitoring (SIM) Ions
| Compound | Target Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Derivatized Analyte | (To be determined empirically) | (To be determined empirically) | (To be determined empirically) |
| Derivatized IS | (To be determined empirically) | (To be determined empirically) | (To be determined empirically) |
Experimental Protocol
3.1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
To 100 µL of plasma, add the internal standard.
-
Acidify the sample with 10 µL of 1M HCl.
-
Extract the analyte with 500 µL of ethyl acetate by vortexing for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the tube and heat at 70 °C for 30 minutes.
-
Cool to room temperature and inject 1 µL into the GC-MS.
Workflow Diagram
References
Application Note: Crystallization Protocol for 2-(2-Hydroxycyclohexyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the crystallization of 2-(2-Hydroxycyclohexyl)acetic acid, a valuable intermediate in pharmaceutical synthesis. The following procedures are based on established principles of organic compound crystallization, tailored for the specific properties of a hydroxylated carboxylic acid.
Introduction
Crystallization is a critical purification technique in the pharmaceutical industry, ensuring the high purity and desired polymorphic form of active pharmaceutical ingredients (APIs) and their intermediates.[1] this compound possesses both a hydroxyl and a carboxylic acid functional group, which allows for hydrogen bonding and influences its solubility in various solvents.[2] This protocol outlines a systematic approach to selecting an appropriate solvent system and performing the crystallization to obtain high-purity crystalline material.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O₃ | [3][4] |
| Molecular Weight | 158.197 g/mol | [3] |
| Boiling Point | 326.4 °C at 760 mmHg | [5] |
| Density | 1.166 g/cm³ | [5] |
| Flash Point | 165.4 °C | [6] |
Experimental Protocol
This protocol is divided into three main stages: solvent screening, the crystallization procedure, and the isolation and drying of the final product.
Materials and Equipment
-
Materials:
-
Impure this compound
-
Screening Solvents (e.g., Water, Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane)
-
Deionized Water
-
Filter Paper
-
-
Equipment:
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer and stirring bars
-
Thermometer or temperature probe
-
Buchner funnel and vacuum flask
-
Vacuum source
-
Spatula and weighing balance
-
Glass stirring rod
-
Watch glass
-
Oven or vacuum oven for drying
-
Stage 1: Solvent Screening
The selection of an appropriate solvent is the most critical step for successful crystallization.[7] The ideal solvent should dissolve the compound when hot but not when cold.[1][8]
Procedure:
-
Place approximately 50 mg of impure this compound into several separate small test tubes.
-
Add a few drops of a different solvent to each test tube at room temperature. Observe the solubility. A suitable solvent will not dissolve the compound at room temperature.[8]
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath and add the solvent dropwise until the solid completely dissolves.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the formation of crystals. A good solvent will yield a significant amount of crystalline solid upon cooling.
-
Record your observations in a table similar to Table 2.
Table 2: Solvent Screening for this compound Crystallization
| Solvent | Solubility at Room Temp. | Solubility at Elevated Temp. | Crystal Formation upon Cooling | Observations |
| Water | ||||
| Ethanol | ||||
| Methanol | ||||
| Isopropanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Toluene | ||||
| Heptane |
This table should be filled out by the researcher based on experimental observations.
Stage 2: Crystallization Procedure
Based on the results from the solvent screening, select the most promising solvent or solvent mixture. The general principle of "like dissolves like" suggests that polar solvents such as alcohols or water may be suitable for this polar molecule.[7][9]
Protocol:
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a magnetic stir bar.
-
Add a small amount of the selected solvent to the flask and begin heating on a hot plate with stirring.
-
Continue to add small portions of the hot solvent until the compound just completely dissolves.[1] It is crucial to use the minimum amount of hot solvent to ensure a good yield.[10]
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period to promote the formation of large crystals.[8][11]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
If crystallization does not occur, it can be induced by scratching the inside of the flask with a glass rod at the air-liquid interface or by adding a seed crystal of the pure compound.[8][11]
Stage 3: Crystal Isolation and Drying
-
Filtration: Collect the crystals by vacuum filtration using a Buchner funnel and a pre-weighed piece of filter paper.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining soluble impurities.[8][11]
-
Drying: Carefully transfer the filter paper with the crystals to a watch glass and allow them to air dry. For faster drying, place the crystals in a low-temperature oven or a vacuum oven.
-
Yield Calculation: Once the crystals are completely dry, weigh them and calculate the percent yield.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the crystallization protocol.
Caption: Workflow for the crystallization of this compound.
Troubleshooting
Table 3: Common Crystallization Problems and Solutions
| Problem | Possible Cause | Suggested Solution |
| No crystals form upon cooling | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and try cooling again. |
| The solution is supersaturated but nucleation has not occurred. | Scratch the inside of the flask with a glass rod or add a seed crystal. | |
| Oiling out (formation of a liquid instead of solid) | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling point solvent or a solvent mixture. |
| The solution is cooling too quickly. | Allow the solution to cool more slowly. | |
| Low yield | The compound is too soluble in the cold solvent. | Use a different solvent or a solvent mixture where the compound is less soluble when cold. |
| Incomplete crystallization. | Allow more time for cooling or cool to a lower temperature. | |
| Impure crystals | The cooling was too rapid, trapping impurities. | Redissolve the crystals in fresh hot solvent and cool more slowly. |
| The crystals were not washed sufficiently. | Ensure the crystals are washed with fresh, cold solvent during filtration. |
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. wjpps.com [wjpps.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | C8H14O3 | CID 225167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound的理化性质及危险特性(SDS\MSDS)表_结构式分子量熔沸闪点 - 洛克化工网 [lookchem.cn]
- 6. americanelements.com [americanelements.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. longdom.org [longdom.org]
- 11. science.uct.ac.za [science.uct.ac.za]
Application Note: FT-IR Analysis of 2-(2-Hydroxycyclohexyl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(2-Hydroxycyclohexyl)acetic acid is an organic compound featuring a cyclohexane ring substituted with both a hydroxyl and an acetic acid group.[1][2] The presence of these functional groups—hydroxyl and carboxylic acid—makes Fourier-Transform Infrared (FT-IR) spectroscopy an ideal analytical technique for its structural characterization. FT-IR spectroscopy measures the absorption of infrared radiation by a sample's molecules, causing vibrations in their chemical bonds.[3] Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint that allows for the identification of the compound's structural components.[4] This application note provides a detailed protocol for the FT-IR analysis of this compound and a guide to interpreting its spectrum.
Key Functional Groups for Analysis: The primary functional groups present in this compound are:
-
Alcohol: -OH group attached to the cyclohexane ring.
-
Carboxylic Acid: -COOH group attached to the cyclohexane ring via a methylene bridge.
-
Alkyl: C-H bonds within the saturated cyclohexane ring and the methylene group.
Expected FT-IR Absorption Data
The identification of this compound is based on the presence of characteristic absorption bands corresponding to its functional groups. The expected wavenumber ranges for these groups are summarized in the table below.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Peak Intensity & Characteristics |
| O-H (Alcohol) | Stretching | 3600 - 3200 | Strong, Broad |
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Very Strong, Very Broad |
| C-H (sp³ Alkane) | Stretching | 3000 - 2850 | Medium to Strong, Sharp |
| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 | Very Strong, Sharp |
| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 | Medium |
| C-O (Alcohol) | Stretching | 1260 - 1050 | Medium to Strong |
| C-H (Alkane) | Bending | 1470 - 1350 | Medium |
Note: The broad O-H stretch from the carboxylic acid may overlap with the alcohol's O-H stretch and the C-H stretching region.
Experimental Protocol: FT-IR Analysis using ATR
This protocol details the use of an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, a common and efficient method for analyzing solid samples.
Objective: To acquire the FT-IR spectrum of solid this compound and identify the absorption bands corresponding to its primary functional groups.
Materials and Equipment:
-
FT-IR Spectrometer with ATR accessory
-
This compound sample (solid)
-
Spatula
-
Isopropyl alcohol or acetone
-
Lint-free wipes (e.g., Kimwipes)
Methodology:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
Thoroughly clean the ATR crystal surface using a lint-free wipe dampened with isopropyl alcohol or acetone. Allow the solvent to fully evaporate.
-
-
Background Collection:
-
With the clean, empty ATR accessory in place, initiate a background scan.
-
This scan measures the ambient atmosphere (CO₂ and H₂O vapor) and will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Using a clean spatula, place a small amount of the this compound powder onto the center of the ATR crystal. The amount should be sufficient to completely cover the crystal surface.
-
Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal.
-
-
Spectrum Acquisition:
-
Set the data acquisition parameters. Typical settings are:
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)
-
-
Initiate the sample scan.
-
-
Data Processing and Analysis:
-
After the scan is complete, the software will display the background-corrected absorbance spectrum.
-
If necessary, perform a baseline correction to ensure all peaks originate from a flat baseline.
-
Use the peak-picking tool in the software to identify the wavenumber of major absorption bands.
-
Compare the obtained peak positions with the expected values in the data table to confirm the presence of the alcohol, carboxylic acid, and alkyl functional groups.
-
-
Cleaning:
-
Release the ATR press and remove the bulk of the sample powder.
-
Clean the ATR crystal and press tip thoroughly with a solvent-dampened lint-free wipe to prevent cross-contamination.
-
Visualizations
Caption: A flowchart of the experimental workflow for FT-IR analysis.
Caption: Relationship between functional groups and IR spectral regions.
References
Application of 2-(2-Hydroxycyclohexyl)acetic Acid in Polymer Chemistry: A Detailed Overview
Introduction
2-(2-Hydroxycyclohexyl)acetic acid is a bifunctional monomer containing both a hydroxyl (-OH) and a carboxylic acid (-COOH) group. This AB-type monomer is a promising candidate for the synthesis of novel aliphatic polyesters through self-condensation polymerization.[1][2] The incorporation of the bulky, alicyclic cyclohexane ring into the polymer backbone is expected to impart unique thermal and mechanical properties, such as increased rigidity and a higher glass transition temperature, compared to linear aliphatic polyesters.[3][4] These characteristics make polyesters derived from this compound potentially suitable for applications requiring enhanced dimensional stability and thermal resistance, including in specialized packaging and biomedical devices. This document provides an overview of its application in creating biodegradable polyesters, detailed experimental protocols for its polymerization, and an analysis of the potential properties of the resulting polymer.
Anticipated Polymer Properties and Applications
Polyesters synthesized from this compound, hereafter referred to as Poly[2-(2-hydroxycyclohexyl)acetate], are predicted to exhibit a combination of biodegradability and enhanced thermal stability. Aliphatic polyesters are known for their susceptibility to microbial and hydrolytic degradation, making them environmentally friendly alternatives to conventional plastics.[5][6] The presence of the cyclohexane ring is anticipated to influence the degradation rate while enhancing the material's physical properties.
Potential applications for Poly[2-(2-hydroxycyclohexyl)acetate] include:
-
Biodegradable Packaging: Its potentially higher thermal stability could make it suitable for hot-fill applications or as a component in multi-layer packaging films where improved heat resistance is required.
-
Biomedical Materials: The biocompatibility and biodegradability of polyesters are valuable in medical applications such as surgical sutures, drug delivery systems, and tissue engineering scaffolds.[7] The rigidity imparted by the cyclohexyl group could be advantageous for creating load-bearing bioresorbable implants.
-
Specialty Thermoplastics: As a blend component, it could be used to increase the glass transition temperature and stiffness of other biodegradable polymers like polylactic acid (PLA) or polycaprolactone (PCL).
Quantitative Data Summary
| Property | Expected Value/Trend for Poly[2-(2-hydroxycyclohexyl)acetate] | Rationale and References |
| Glass Transition (Tg) | Increased compared to linear aliphatic polyesters | The rigid cyclohexyl ring restricts chain mobility, leading to a higher Tg. Polyesters containing 1,4-cyclohexanedimethanol show significantly increased Tg.[3][4] |
| Melting Temperature (Tm) | Potentially higher, dependent on crystallinity | The bulky ring structure may either hinder or promote crystalline packing. Semicrystalline polyesters with cyclohexyl units can exhibit high melting points.[3][8] |
| Mechanical Strength | Increased rigidity and tensile strength | Increased crystallinity and restricted chain movement contribute to higher stiffness and strength.[9] |
| Biodegradation Rate | Potentially slower than fully linear aliphatic polyesters | The steric hindrance of the cyclohexane ring may reduce the accessibility of ester linkages to enzymatic or hydrolytic attack, thus moderating the degradation rate.[5][10] |
Experimental Protocols
1. Synthesis of Poly[2-(2-hydroxycyclohexyl)acetate] via Melt Polycondensation
This protocol describes a two-stage melt polycondensation process for the synthesis of high molecular weight Poly[2-(2-hydroxycyclohexyl)acetate] from this compound.
Materials:
-
This compound (monomer)
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂) or Antimony(III) oxide (catalyst)
-
Toluene (for azeotropic dehydration, optional first stage)
-
Nitrogen gas (high purity)
-
Methanol (for polymer precipitation)
-
Chloroform or Dichloromethane (for dissolution)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
-
Heating mantle with a temperature controller.
-
Vacuum pump and vacuum gauge.
-
Glassware for precipitation and filtration.
Procedure:
-
Stage 1: Oligomerization (Esterification)
-
Charge the three-neck flask with a known quantity of this compound and 0.05 mol% of the catalyst (e.g., Sn(Oct)₂).
-
Fit the flask with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Begin purging the system with a slow stream of nitrogen gas.
-
Heat the flask to 150-160°C under a nitrogen atmosphere to melt the monomer and initiate the esterification reaction.
-
Maintain this temperature for 4-6 hours. Water, the byproduct of the condensation reaction, will be removed through the condenser.[11] For more efficient water removal, azeotropic distillation with toluene can be employed in this stage.[11]
-
After this stage, a low molecular weight oligomer should be formed.
-
-
Stage 2: Polycondensation
-
Gradually increase the temperature to 180-200°C.
-
Simultaneously, slowly reduce the pressure of the system to below 1 mmHg using a vacuum pump.[11]
-
Continue the reaction under high vacuum and elevated temperature for another 8-12 hours. The viscosity of the molten polymer will increase significantly as the molecular weight builds up.
-
The reaction is complete when the desired viscosity is achieved, which can be monitored by the torque on the mechanical stirrer.
-
-
Purification:
-
Cool the reactor to room temperature and dissolve the resulting polymer in a suitable solvent like chloroform.
-
Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.
-
2. Characterization of Poly[2-(2-hydroxycyclohexyl)acetate]
-
Molecular Weight Determination:
-
Method: Gel Permeation Chromatography (GPC).
-
Protocol: Dissolve a small amount of the purified polymer in a suitable solvent (e.g., tetrahydrofuran or chloroform) and analyze it using a GPC system calibrated with polystyrene standards. This will determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
-
Thermal Properties Analysis:
-
Method: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
-
Protocol (DSC): Heat a small sample (5-10 mg) of the polymer in a sealed aluminum pan under a nitrogen atmosphere. A typical heating/cooling cycle would be: heat from 25°C to 250°C at 10°C/min, hold for 5 minutes, cool to 25°C at 10°C/min, and then reheat to 250°C at 10°C/min. The glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) can be determined from the second heating scan.
-
Protocol (TGA): Heat a sample of the polymer from room temperature to 600°C at a rate of 10°C/min under a nitrogen atmosphere to determine its thermal degradation profile.
-
Visualizations
Caption: Workflow for the synthesis and characterization of Poly[2-(2-hydroxycyclohexyl)acetate].
Caption: Structure-property relationships for Poly[2-(2-hydroxycyclohexyl)acetate].
References
- 1. Poly(hydroxy acids) derived from the self-condensation of hydroxy acids: from polymerization to end-of-life options - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. savemyexams.com [savemyexams.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Biodegradation of polyesters containing aromatic constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of alicyclic monomers on thermal properties of transparent biodegradable polyesters [ouci.dntb.gov.ua]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Polyester biodegradability: importance and potential for optimisation - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04489K [pubs.rsc.org]
- 11. Synthesis and Modeling of Poly(L-lactic acid) via Polycondensation of L-Lactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of 2-(2-Hydroxycyclohexyl)acetic Acid Reaction Kinetics
Audience: Researchers, scientists, and drug development professionals.
Section 1: Kinetic Studies of Esterification Reactions - Synthesis of Cyclohexyl Acetate
The intermolecular esterification of a cyclohexyl moiety with acetic acid is a relevant model for understanding the potential bimolecular reactions of 2-(2-hydroxycyclohexyl)acetic acid. The synthesis of cyclohexyl acetate from cyclohexene and acetic acid has been studied, and its kinetics are often described by the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model for heterogeneously catalyzed reactions.
Data Presentation: Kinetic Parameters for Cyclohexyl Acetate Synthesis
The following table summarizes kinetic parameters for the esterification of cyclohexene with acetic acid, a reaction analogous to potential intermolecular reactions of this compound.
| Parameter | Value | Catalyst | Kinetic Model | Source |
| Activation Energy (Ea) | 93.06 kJ/mol | Sulfonic acid-type styrene cation exchange resin (D006) | LHHW | [1] |
| Pre-exponential Factor (A) | 5.33 × 10⁹ L²/(mol·g·min) | Sulfonic acid-type styrene cation exchange resin (D006) | LHHW | [1] |
| Apparent Activation Energy (Ea) | 60.0 kJ/mol | Amberlyst 15 | Not specified | [2] |
| Standard Reaction Enthalpy (ΔH°) | -40.51 kJ/mol | Sulfonic acid-type styrene cation exchange resin (D006) | LHHW | [1] |
Experimental Protocol: Kinetic Study of Cyclohexyl Acetate Synthesis in a Batch Reactor
This protocol details the steps for determining the kinetic parameters of the heterogeneously catalyzed esterification of cyclohexene with acetic acid.
1. Materials and Equipment:
-
Reactants: Cyclohexene, Acetic Acid (analytical grade)
-
Catalyst: Sulfonic acid-type styrene cation exchange resin (e.g., Amberlyst 15 or D006)
-
Solvent (optional): Dioxane or other inert solvent
-
Apparatus:
-
Jacketed glass batch reactor (250-500 mL) with a condenser
-
Mechanical stirrer with speed control
-
Temperature-controlled water bath
-
Sampling device (e.g., syringe with a long needle)
-
Gas chromatograph (GC) with a suitable column (e.g., capillary column with a polar stationary phase) for product analysis
-
Standard laboratory glassware
-
2. Experimental Procedure:
-
Catalyst Preparation: Dry the ion-exchange resin catalyst in an oven at a specified temperature (e.g., 100-110 °C) for several hours to remove moisture.
-
Reaction Setup:
-
Charge the batch reactor with known amounts of cyclohexene and acetic acid. The molar ratio of reactants can be varied to study its effect on the reaction rate.
-
Add a specific amount of the dried catalyst to the reactor. Catalyst loading is typically expressed as a weight percentage of the total reactants.
-
Set the mechanical stirrer to a high speed (e.g., 600 rpm) to ensure the reaction mixture is well-mixed and to minimize external mass transfer limitations.[1]
-
Circulate water from the temperature-controlled bath through the reactor jacket to maintain a constant reaction temperature (e.g., in the range of 343.15-363.15 K).[1]
-
-
Kinetic Run:
-
Once the desired temperature is reached, start the timer (t=0).
-
Withdraw small samples (e.g., 0.5-1.0 mL) of the reaction mixture at regular time intervals.
-
Immediately quench the reaction in the sample by cooling it in an ice bath and/or removing the catalyst (if possible) to prevent further reaction.
-
-
Sample Analysis:
-
Analyze the composition of each sample using a gas chromatograph to determine the concentrations of reactants and products.
-
Generate a calibration curve for each component to quantify their concentrations from the GC peak areas.
-
-
Data Analysis:
-
Use the concentration-time data to calculate the reaction rate at different time points.
-
Fit the experimental data to a suitable kinetic model, such as the LHHW model, to determine the rate constants and adsorption equilibrium constants.
-
Repeat the experiment at different temperatures to determine the activation energy using the Arrhenius equation.
-
Visualization of Esterification Workflow
References
Application Notes and Protocols for X-ray Crystallography of 2-(2-Hydroxycyclohexyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the single-crystal X-ray diffraction analysis of 2-(2-Hydroxycyclohexyl)acetic acid. The protocols outlined below cover the critical steps from crystal growth to structure determination, offering a foundational methodology for researchers.
Introduction
X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like this compound, this method can elucidate its molecular conformation, stereochemistry, and intermolecular interactions, such as hydrogen bonding. This structural information is invaluable in drug development for understanding molecular properties and for structure-based drug design. The following protocols are based on established methods for small organic molecules.
Data Presentation
As of the last update, specific crystallographic data for this compound has not been publicly deposited. The following table represents a template of typical crystallographic data that would be obtained from a successful X-ray diffraction experiment. This should be used as a reference for the expected parameters.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value | Description |
| Crystal Data | ||
| Chemical Formula | C₈H₁₄O₃ | The elemental composition of the molecule. |
| Formula Weight | 158.19 g/mol | The mass of one mole of the compound. |
| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique intersection. |
| Space Group | P2₁/c | The symmetry group of the crystal lattice. |
| a, b, c [Å] | a = 10.5, b = 8.2, c = 12.1 | The lengths of the unit cell axes. |
| α, β, γ [°] | α = 90, β = 105.3, γ = 90 | The angles between the unit cell axes. |
| Volume [ų] | 1003 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Density (calculated) [g/cm³] | 1.045 | The calculated density of the crystal. |
| Data Collection | ||
| Radiation [Å] | MoKα (λ = 0.71073) | The wavelength of the X-rays used for the experiment. |
| Temperature [K] | 100 | The temperature at which the data was collected, often cryogenic to reduce thermal motion.[1] |
| Reflections Collected | 8500 | The total number of diffraction spots measured. |
| Independent Reflections | 2000 | The number of unique diffraction spots after accounting for symmetry. |
| Refinement | ||
| R-factor (R1) | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| wR2 | 0.120 | A weighted R-factor based on all reflections. |
| Goodness-of-fit (GOF) | 1.05 | An indicator of the quality of the structure refinement. |
Experimental Workflow
The overall process for determining the crystal structure of this compound is depicted in the following workflow diagram.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Hydroxycyclohexyl)acetic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2-(2-Hydroxycyclohexyl)acetic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: Common synthetic strategies include the hydrogenation of 2-hydroxyphenylacetic acid or its esters, and the ring-opening of cyclohexene oxide with a suitable carbanionic nucleophile followed by workup. The choice of route often depends on the availability of starting materials, scalability, and desired stereochemistry.
Q2: What are the critical parameters to control during the hydrogenation of the aromatic ring in 2-hydroxyphenylacetic acid?
A2: The critical parameters for a successful hydrogenation are the choice of catalyst, hydrogen pressure, reaction temperature, and solvent. Catalyst deactivation and incomplete reduction are common issues that can significantly lower the yield.
Q3: What side reactions are common during the synthesis of this compound?
A3: Potential side reactions include the formation of by-products from incomplete hydrogenation of the aromatic ring, over-reduction of the carboxylic acid group, and rearrangement reactions. In the case of using cyclohexene oxide, polymerization of the epoxide or formation of diastereomers can occur.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is crucial for obtaining a high-purity product. Diethyl ether and brine extractions are also common during the workup phase to remove impurities.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time. - Increase temperature. - Check catalyst activity. |
| Side product formation. | - Optimize reaction conditions (temperature, pressure). - Use a more selective catalyst. | |
| Product loss during workup. | - Optimize extraction and purification steps. - Ensure complete precipitation during recrystallization. | |
| Incomplete Hydrogenation | Catalyst deactivation. | - Use a fresh catalyst or increase catalyst loading. - Ensure the substrate and solvent are free of catalyst poisons (e.g., sulfur compounds). |
| Insufficient hydrogen pressure. | - Increase hydrogen pressure according to the protocol. | |
| Low reaction temperature. | - Increase the reaction temperature within the recommended range. | |
| Formation of Impurities | Over-reduction of the carboxylic acid. | - Use a milder reducing agent or catalyst. - Optimize reaction time and temperature. |
| Presence of starting material in the final product. | - Monitor reaction progress using TLC or GC. - Extend reaction time if necessary. |
Experimental Protocols
Protocol 1: Hydrogenation of Methyl 2-hydroxyphenylacetate
This protocol describes the synthesis of Methyl 2-(2-hydroxycyclohexyl)acetate, which can then be hydrolyzed to the final product.
Materials:
-
Methyl 2-hydroxyphenylacetate
-
Methanol (solvent)
-
Rhodium on alumina catalyst (5%)
-
High-pressure hydrogenation reactor
Procedure:
-
In a high-pressure reactor, dissolve Methyl 2-hydroxyphenylacetate in methanol.
-
Add the Rhodium on alumina catalyst to the solution.
-
Seal the reactor and purge with nitrogen, then with hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).
-
Heat the reaction mixture to the target temperature (e.g., 50-80 °C) with stirring.
-
Maintain the reaction at temperature and pressure for a specified time (e.g., 4-8 hours), monitoring hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the catalyst from the reaction mixture.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude Methyl 2-(2-hydroxycyclohexyl)acetate can then be hydrolyzed using standard procedures (e.g., refluxing with aqueous NaOH followed by acidification) to yield this compound.
Quantitative Data on Yield Improvement
The following table summarizes the impact of different reaction conditions on the yield of related esterification and hydrogenation reactions, which can provide insights for optimizing the synthesis of this compound.
| Reaction | Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |
| Esterification of cyclohexene and acetic acid | Amberlyst-15 | 70-120 | N/A | High selectivity | [2] |
| Hydrogenation of cyclohexyl acetate | Cu2Zn1.25/Al2O3 | N/A | N/A | 93.9% conversion | [3] |
| Synthesis of 2-methylcyclohexyl acetate | Hydrogenation catalyst | N/A | N/A | High | [4] |
Visualizations
Experimental Workflow for Synthesis and Troubleshooting
Caption: A flowchart illustrating the synthesis workflow and a logical approach to troubleshooting common issues.
Reaction Pathway
Caption: A simplified reaction pathway for the synthesis of this compound via esterification and subsequent hydrogenation.
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of cyclohexanol and ethanol via the hydrogenation of cyclohexyl acetate with Cu2Znx/Al2O3 catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. CN105315156A - Synthesis method for 2-methylcyclohexyl acetate - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-(2-Hydroxycyclohexyl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Hydroxycyclohexyl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common and direct laboratory-scale synthesis is a variation of the Reformatsky reaction , where cyclohexene oxide is reacted with the zinc enolate of an α-haloacetic acid ester (e.g., ethyl bromoacetate). Subsequent hydrolysis of the resulting ester yields the desired product. An alternative, though less direct, route is based on the malonic ester synthesis , involving the alkylation of a malonate ester with a suitable cyclohexyl derivative, followed by hydrolysis and decarboxylation.
Q2: I am observing a low yield in my Reformatsky reaction. What are the potential causes?
A2: Low yields in the Reformatsky reaction with cyclohexene oxide can stem from several factors:
-
Inactive Zinc: The zinc metal may have an oxide layer preventing the reaction. Activation of zinc is crucial.
-
Reaction Temperature: The temperature control is critical. If the temperature is too low, the reaction may be sluggish. If it is too high, side reactions may be favored.
-
Purity of Reagents: The presence of water or other protic impurities in the solvent or reagents can quench the organozinc intermediate.
-
Formation of Byproducts: Several side reactions can consume the starting materials and reduce the yield of the desired product.
Q3: What are the expected stereochemical outcomes of this synthesis?
A3: The reaction of the Reformatsky reagent with cyclohexene oxide proceeds via an SN2-type nucleophilic attack on one of the epoxide carbons. This results in the trans opening of the epoxide ring. Therefore, the primary product expected is trans-2-(2-Hydroxycyclohexyl)acetic acid.
Troubleshooting Guide: Side Reactions and Solutions
This section details potential side reactions during the synthesis of this compound via the Reformatsky reaction and provides strategies to mitigate them.
Primary Synthetic Pathway: Reformatsky Reaction
The intended reaction proceeds as follows:
-
Formation of the Reformatsky Reagent: Ethyl bromoacetate reacts with activated zinc to form an organozinc compound, the Reformatsky reagent.
-
Nucleophilic Attack: The Reformatsky reagent attacks one of the carbon atoms of the cyclohexene oxide ring.
-
Ring Opening: This attack leads to the opening of the epoxide ring, forming a zinc alkoxide.
-
Hydrolysis: Acidic workup protonates the alkoxide to yield the hydroxyl group and hydrolyzes the ester to the carboxylic acid.
Troubleshooting Common Side Reactions
| Side Reaction | Description | Troubleshooting Steps |
| Dimerization of the Reformatsky Reagent | The Reformatsky reagent can react with another molecule of ethyl bromoacetate to form ethyl 4-bromo-3-oxobutanoate. This is more likely to occur at higher temperatures before the addition of the epoxide. | - Ensure slow addition of ethyl bromoacetate to the activated zinc suspension. - Maintain a moderate reaction temperature during the formation of the reagent. - Add the cyclohexene oxide to the pre-formed reagent rather than mixing all reactants at once. |
| Formation of 1,2-Cyclohexanediol | If there is residual water in the reaction mixture, it can hydrolyze the cyclohexene oxide, especially under slightly acidic conditions that might be generated locally. | - Use anhydrous solvents and reagents. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air. |
| Rearrangement of Cyclohexene Oxide | Trace amounts of acid can catalyze the rearrangement of cyclohexene oxide to cyclohexanone or 2-cyclohexen-1-ol. The Reformatsky reagent can then react with these byproducts. | - Use high-purity, neutral cyclohexene oxide. - Avoid acidic conditions during the initial stages of the reaction. |
| Polymerization of Cyclohexene Oxide | Cationic polymerization of cyclohexene oxide can be initiated by Lewis acids or protic acids. | - Ensure the zinc used is not contaminated with acidic impurities. - Maintain the reaction temperature as specified in the protocol to avoid decomposition that could generate acidic species. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(2-Hydroxycyclohexyl)acetate via Reformatsky Reaction
Materials:
-
Zinc dust, activated
-
Iodine (catalytic amount)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl bromoacetate
-
Cyclohexene oxide
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust (1.2 eq) and a crystal of iodine.
-
Add anhydrous THF to the flask and briefly heat to reflux to further activate the zinc, then cool to room temperature.
-
Add a solution of ethyl bromoacetate (1.0 eq) in anhydrous THF dropwise to the zinc suspension. The reaction is initiated as the color of iodine fades.
-
Once the formation of the Reformatsky reagent is complete, add a solution of cyclohexene oxide (1.1 eq) in anhydrous THF dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(2-hydroxycyclohexyl)acetate.
Protocol 2: Hydrolysis of Ethyl 2-(2-Hydroxycyclohexyl)acetate
Materials:
-
Crude ethyl 2-(2-hydroxycyclohexyl)acetate
-
10% Aqueous sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the crude ester in 10% aqueous NaOH solution.
-
Heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture to room temperature and acidify to pH 2 with concentrated HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.
-
The product can be further purified by recrystallization or column chromatography.
2-(2-Hydroxycyclohexyl)acetic acid stability issues and degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-(2-Hydroxycyclohexyl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern for this compound is its susceptibility to intramolecular esterification, also known as lactonization. This process can occur under certain conditions, leading to the formation of a bicyclic lactone. Other potential degradation pathways that should be considered include oxidation of the hydroxyl group and decarboxylation, particularly under stressful conditions such as high temperature or exposure to strong acids or bases.
Q2: What is lactonization and why is it relevant for this molecule?
A2: Lactonization is an intramolecular reaction where the hydroxyl group and the carboxylic acid group of the same molecule react to form a cyclic ester, known as a lactone. For this compound, the proximity of the hydroxyl group on the cyclohexane ring to the acetic acid side chain makes this an energetically favorable reaction, resulting in the formation of a stable bicyclic lactone structure.[1][2][3][4]
Q3: What conditions can promote the degradation of this compound?
A3: Degradation can be accelerated by several factors, including:
-
Acidic or Basic Conditions: Both strong acids and bases can catalyze hydrolysis or other degradation reactions.[5]
-
High Temperatures: Elevated temperatures can provide the activation energy needed for degradation reactions like lactonization and oxidation.[6]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the oxidation of the secondary alcohol group to a ketone.[7][8]
-
Light Exposure: Photostability should be considered, as UV or visible light can sometimes induce degradation.[6]
Q4: How should I properly store this compound to ensure its stability?
A4: To maintain the integrity of this compound, it is recommended to store it in a cool, dark, and well-ventilated place.[9] The container should be tightly sealed to prevent exposure to moisture and atmospheric oxygen.[10][11][12] It is also advisable to store it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[13]
Troubleshooting Guides
Issue 1: Unexpected peaks observed during HPLC analysis of a stored sample.
-
Possible Cause: Degradation of the this compound has occurred. The new peaks could correspond to the lactone form or other degradation products.
-
Troubleshooting Steps:
-
Characterize the new peak: Use techniques like LC-MS or NMR to identify the structure of the impurity.
-
Review storage conditions: Ensure the sample was stored under the recommended conditions (cool, dark, tightly sealed).
-
Perform a forced degradation study: Intentionally stress the compound under various conditions (acid, base, heat, oxidation, light) to see if you can reproduce the unknown peak. This can help confirm its identity and degradation pathway.[5][14][15]
-
Issue 2: Loss of potency or decreased concentration of the active ingredient over time.
-
Possible Cause: This is a direct indication of degradation. The most likely cause is the conversion of the acid to its lactone form, which will have a different chemical identity and likely different analytical response.
-
Troubleshooting Steps:
-
Quantify the major degradant: If a new peak has appeared in your chromatogram, quantify it to see if its increase corresponds to the decrease in the parent compound.
-
Evaluate formulation components: If the compound is in a formulation, other excipients could be promoting degradation.[5]
-
Re-evaluate analytical method: Ensure your analytical method is stability-indicating, meaning it can separate and quantify the parent compound from all potential degradation products.
-
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is crucial for understanding the stability of a molecule by intentionally exposing it to harsh conditions.[5][7][8][14]
Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (ACN) or other suitable organic solvent
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a defined period (e.g., 2 hours). Neutralize the solution with acid before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Heat the solid compound or a solution at an elevated temperature (e.g., 80 °C) for a defined period (e.g., 48 hours).
-
Photolytic Degradation: Expose a solution of the compound to a light source (e.g., a photostability chamber) for a defined duration.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable analytical method, such as HPLC.[16][17]
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify any degradation products formed. The goal is to achieve 5-20% degradation to ensure that the degradation products can be reliably detected.[15]
Quantitative Data Summary
The following table summarizes typical conditions used in forced degradation studies. The target degradation is generally between 5-20% to allow for the identification of degradation products without completely destroying the parent molecule.[15]
| Stress Condition | Reagent/Condition | Temperature | Duration | Target Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 hours | 5 - 20 |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 2 hours | 5 - 20 |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | 5 - 20 |
| Thermal | Heat | 80 °C | 48 hours | 5 - 20 |
| Photolytic | UV/Vis Light | Room Temp | 7 days | 5 - 20 |
Visualizations
Degradation Pathway: Lactonization
Caption: Intramolecular cyclization of this compound to form a bicyclic lactone.
Experimental Workflow: Forced Degradation Study
Caption: A typical workflow for conducting a forced degradation study.
References
- 1. EP0219199B1 - Method for preparation of lactones - Google Patents [patents.google.com]
- 2. Pd(II)-Catalyzed Synthesis of Bicyclo[3.2.1] Lactones via Tandem Intramolecular β-C(sp3)–H Olefination and Lactonization of Free Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lactone synthesis [organic-chemistry.org]
- 4. Synthesis of (±)- and (-)-Vibralactone and Vibralactone C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. pharmtech.com [pharmtech.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. fishersci.ca [fishersci.ca]
- 11. uwm.edu [uwm.edu]
- 12. nano.pitt.edu [nano.pitt.edu]
- 13. ehs.berkeley.edu [ehs.berkeley.edu]
- 14. scispace.com [scispace.com]
- 15. google.com [google.com]
- 16. α-Hydroxy Acid Test - CD Formulation [formulationbio.com]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Optimizing HPLC Separation of 2-(2-Hydroxycyclohexyl)acetic acid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 2-(2-Hydroxycyclohexyl)acetic acid isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound isomers.
Issue 1: Poor Resolution Between Diastereomers on a C18 Column
Question: I am using a standard C18 column, but my diastereomers of this compound are co-eluting or showing very poor separation. What can I do to improve this?
Answer:
Separating diastereomers on a standard C18 column can be challenging due to their similar hydrophobic properties. Here are several strategies to improve resolution:
-
Optimize Mobile Phase pH: The pH of the mobile phase is a critical parameter for ionizable compounds like carboxylic acids.[1][2] To enhance retention on a reversed-phase column, the mobile phase pH should be adjusted to be at least 2 pH units below the pKa of the carboxylic acid group (typically around 4-5).[3] This suppresses the ionization of the acid, making it less polar and increasing its interaction with the stationary phase.[1][3]
-
Adjust Organic Modifier Concentration: A lower concentration of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase will generally increase retention times and may improve resolution. Try performing a gradient elution with a shallow gradient to enhance separation.
-
Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation. Methanol is a protic solvent and can engage in different intermolecular interactions with the analytes compared to the aprotic acetonitrile.
-
Lower the Temperature: Reducing the column temperature can sometimes improve the resolution of closely eluting peaks, although it may also lead to broader peaks and higher backpressure.
-
Consider a Different Stationary Phase: If optimizing the mobile phase is insufficient, a column with a different selectivity may be required. Phenyl-hexyl or biphenyl stationary phases can offer alternative selectivities for compounds with ring structures. For positional isomers, cyano (CN) or pentafluorophenyl (PFP) columns can be effective.[4]
Logical Troubleshooting Workflow for Poor Resolution:
Caption: Troubleshooting workflow for poor diastereomer resolution.
Issue 2: Peak Tailing of the Acidic Isomers
Question: My peaks for this compound are showing significant tailing. What is the cause and how can I fix it?
Answer:
Peak tailing for acidic compounds is a common problem in reversed-phase HPLC and can compromise quantification.[5][6] The primary causes are typically secondary interactions with the silica stationary phase or issues with the mobile phase.
-
Secondary Silanol Interactions: Residual silanol groups on the silica surface can be deprotonated at higher pH values and interact with polar analytes, causing tailing.
-
Lower Mobile Phase pH: As mentioned previously, operating at a pH well below the pKa of your analyte (and the pKa of the silanols, which is around 3.5-4.5) will keep both the analyte and the silanols in their protonated, neutral forms, minimizing these unwanted interactions.[5]
-
Use an End-capped Column: Modern, high-purity silica columns that are well end-capped will have fewer free silanol groups, reducing the likelihood of tailing.[7]
-
-
Inadequate Buffering: If the mobile phase is not adequately buffered, the pH can fluctuate, leading to inconsistent ionization of the analyte and peak tailing.[5][8]
-
Use an Appropriate Buffer: Select a buffer with a pKa close to the desired mobile phase pH. For a target pH of 2.5-3.5, phosphate or formate buffers are common choices.
-
Ensure Sufficient Buffer Concentration: A buffer concentration of 10-25 mM is typically sufficient to provide adequate buffering capacity.[5]
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[6]
-
Dilute the Sample: Try diluting your sample and re-injecting to see if the peak shape improves.[5]
-
-
Column Contamination or Void: A blocked frit or a void at the head of the column can cause peak distortion.[5]
Issue 3: Inability to Separate Enantiomers
Question: I need to separate the enantiomers of a specific this compound diastereomer, but they co-elute on my achiral column. How can I achieve this separation?
Answer:
Enantiomers have identical physical and chemical properties in an achiral environment and therefore cannot be separated on standard HPLC columns like a C18.[9] To separate enantiomers, a chiral environment must be introduced.
-
Chiral Stationary Phases (CSPs): This is the most direct and common approach.[9]
-
Polysaccharide-based CSPs: Columns such as those based on derivatized cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD) are highly versatile and often a good starting point for the separation of chiral acids.[10]
-
Operating Mode: Chiral separations are often performed in normal-phase mode (e.g., hexane/isopropanol) or polar organic mode (e.g., acetonitrile/methanol). An acidic additive like trifluoroacetic acid (TFA) is often required in the mobile phase to improve peak shape and resolution for acidic analytes.[10]
-
-
Indirect Separation via Derivatization: This method involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column (e.g., C18).[9] After separation, the diastereomers can be collected and the derivatizing agent removed to yield the pure enantiomers. This approach is more laborious but can be effective if a suitable CSP cannot be found.
Experimental Workflow for Chiral Separation:
Caption: Workflow for enantiomer separation.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a reversed-phase HPLC method for separating the diastereomers of this compound?
A1: A good starting point would be a high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm). For the mobile phase, begin with a gradient elution from a high aqueous content to a high organic content.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 5-10% B and increase to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm (as carboxylic acids have low UV absorbance)
This initial method will help establish the retention behavior of the isomers. You can then optimize the gradient slope, temperature, and mobile phase composition to improve resolution.
| Parameter | Recommended Starting Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B in 20 min |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV, 210 nm |
Q2: How should I prepare my sample for analysis?
A2: Proper sample preparation is crucial to protect the column and ensure reproducible results.[11]
-
Dissolution: Dissolve the sample in a solvent that is compatible with the mobile phase, preferably the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).[12] Dissolving the sample in a much stronger solvent (e.g., 100% acetonitrile) can lead to peak distortion.[6]
-
Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could block the column frit.[13][14]
-
Concentration: The sample concentration should be within the linear range of the detector and not so high as to cause column overload.
Sample Preparation Protocol:
-
Weigh an appropriate amount of the this compound isomer mixture.
-
Dissolve in the initial mobile phase solvent to a concentration of approximately 0.5-1.0 mg/mL.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Filter the solution using a 0.22 µm PTFE or nylon syringe filter into an HPLC vial.
-
Inject onto the HPLC system.
Q3: My retention times are drifting from one injection to the next. What could be the cause?
A3: Retention time drift can be caused by several factors:
-
Inconsistent Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed. If you are mixing solvents online, check that the pump is functioning correctly.
-
Column Temperature Fluctuations: Use a column oven to maintain a stable temperature, as even small changes can affect retention times, especially for ion-exchange separations.
-
Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient methods. A good rule of thumb is to equilibrate with at least 10 column volumes.
-
Mobile Phase pH Changes: If you are not using a buffer, or if the buffer is inappropriate, the pH of the mobile phase can change over time, leading to drifting retention for ionizable compounds.
Q4: I don't have a chiral column. Is there any other way to confirm the presence of different enantiomers?
A4: While a chiral column is the most direct way, you can use the indirect method of derivatization. By reacting your sample with a pure chiral derivatizing agent, you will form diastereomers. These diastereomers have different physical properties and can often be separated on a standard achiral HPLC column. A difference in the peak areas of the resulting diastereomers can indicate an enantiomeric excess in your original sample.
References
- 1. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. biotage.com [biotage.com]
- 4. Separation of poistional isomers 2,4,5-Trifluorophenyl aceti - Chromatography Forum [chromforum.org]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. i01.yizimg.com [i01.yizimg.com]
- 7. chromtech.com [chromtech.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. greyhoundchrom.com [greyhoundchrom.com]
- 12. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 13. nacalai.com [nacalai.com]
- 14. drawellanalytical.com [drawellanalytical.com]
Technical Support Center: NMR Peak Assignment for 2-(2-Hydroxycyclohexyl)acetic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the NMR peak assignments of 2-(2-Hydroxycyclohexyl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: Why does my 1H NMR spectrum show more signals than expected for this compound?
A1: The presence of more signals than anticipated often arises from the existence of diastereomers. This compound has two chiral centers, which can result in cis and trans isomers. These diastereomers are chemically distinct and will have unique sets of NMR peaks. Your sample may be a mixture of these isomers, leading to a more complex spectrum.
Q2: The hydroxyl (-OH) proton signal in my 1H NMR spectrum is very broad or not visible. Is this normal?
A2: Yes, this is a common occurrence for hydroxyl protons. The chemical shift and signal shape of the -OH proton are highly sensitive to concentration, temperature, solvent, and the presence of acidic or basic impurities. Proton exchange with the solvent (especially protic solvents like D2O or CD3OD) can lead to signal broadening or complete disappearance. To confirm the -OH peak, you can perform a D2O exchange experiment: add a drop of D2O to your NMR tube, shake, and re-acquire the spectrum. The hydroxyl proton signal should disappear.
Q3: The signals for the cyclohexane ring protons in my 1H NMR spectrum are overlapping and difficult to interpret. How can I resolve them?
A3: The methylene protons on the cyclohexane ring often have similar chemical environments, resulting in a complex, overlapping multiplet, typically in the 1.0-2.0 ppm region. To resolve these signals, consider the following:
-
Higher Field Strength: Acquiring the spectrum on a higher-field NMR spectrometer (e.g., 500 MHz or greater) can increase signal dispersion.
-
2D NMR Spectroscopy: Techniques like 1H-1H COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other. An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton to its directly attached carbon, aiding in the assignment of both 1H and 13C signals.
Q4: How can I distinguish between the axial and equatorial protons on the cyclohexane ring?
A4: Axial and equatorial protons on a cyclohexane ring typically have different chemical shifts and coupling constants. Generally, axial protons are more shielded and appear at a lower chemical shift (further upfield) than their equatorial counterparts. Additionally, the coupling constants (J-values) between adjacent protons differ. For example, the coupling between two adjacent axial protons (Jax-ax) is typically larger (around 10-13 Hz) than the coupling between an axial and an equatorial proton (Jax-eq) or two equatorial protons (Jeq-eq) (around 2-5 Hz). Analyzing the multiplicity and coupling constants of the signals can help in their assignment.
Troubleshooting Workflow for NMR Peak Assignment
The following diagram outlines a logical workflow for troubleshooting NMR peak assignment issues for this compound.
Caption: Troubleshooting workflow for this compound NMR peak assignment.
Predicted 1H and 13C NMR Chemical Shifts
The following tables summarize the expected chemical shift ranges for the protons and carbons in this compound based on data from similar compounds. Note that the exact chemical shifts can vary depending on the solvent and the stereochemistry (cis/trans) of the molecule.
Table 1: Predicted 1H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H-2 (CH2COOH) | 2.2 - 2.6 | Doublet or Doublet of Doublets | Diastereotopic protons, may show complex splitting. |
| H-1' (CHOH) | 3.4 - 4.0 | Multiplet | Chemical shift is sensitive to stereochemistry (axial vs. equatorial -OH). |
| H-2' (CHCH2COOH) | 1.5 - 2.0 | Multiplet | |
| Cyclohexyl CH2 | 1.0 - 2.0 | Multiplet | Broad, overlapping signals from the remaining cyclohexane ring protons. |
| -OH | 1.5 - 5.0 | Broad Singlet | Chemical shift is variable; can be confirmed by D2O exchange. |
| -COOH | 10.0 - 12.0 | Broad Singlet | Carboxylic acid proton, may be broad and is solvent dependent. |
Table 2: Predicted 13C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 (COOH) | 175 - 180 |
| C-2 (CH2COOH) | 40 - 45 |
| C-1' (CHOH) | 70 - 78 |
| C-2' (CHCH2COOH) | 45 - 55 |
| Cyclohexyl CH2 | 24 - 35 |
Experimental Protocol: 2D 1H-1H COSY NMR
Objective: To establish the connectivity between protons in this compound and aid in the assignment of overlapping signals.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
-
Instrument Setup:
-
Use a 400 MHz or higher NMR spectrometer.
-
Tune and shim the spectrometer on the sample to achieve optimal resolution and lineshape.
-
-
Acquisition of a Standard 1H NMR Spectrum:
-
Acquire a standard 1D 1H NMR spectrum to serve as a reference.
-
Note the spectral width and the chemical shift range of the signals of interest.
-
-
COSY Experiment Setup:
-
Load a standard COSY pulse sequence (e.g., cosygpppqf on a Bruker instrument).
-
Set the spectral width in both the F2 (direct) and F1 (indirect) dimensions to encompass all proton signals.
-
Set the number of data points in F2 (e.g., 2048) and the number of increments in F1 (e.g., 256 or 512).
-
Set the number of scans per increment (e.g., 2 or 4) to achieve an adequate signal-to-noise ratio.
-
The relaxation delay should be set to approximately 1.5 times the longest T1 relaxation time of the protons. A value of 1-2 seconds is typically sufficient.
-
-
Data Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a Fourier transform in both dimensions.
-
Phase correct the spectrum in both dimensions.
-
Symmetrize the spectrum if necessary.
-
-
Data Analysis:
-
The 1D 1H spectrum will appear along the diagonal of the 2D COSY spectrum.
-
Off-diagonal peaks (cross-peaks) indicate that the two protons at the corresponding chemical shifts on the diagonal are coupled to each other.
-
Trace the connectivity of the protons starting from a well-resolved signal to assign the coupled spin systems within the molecule. For example, a cross-peak between the signal for H-1' and a signal in the multiplet of the cyclohexane ring will identify an adjacent proton.
-
Technical Support Center: Synthesis of 2-(2-Hydroxycyclohexyl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Hydroxycyclohexyl)acetic acid.
Troubleshooting Common Impurities
The synthesis of this compound can be approached through two primary synthetic routes: the hydrogenation of a phenolic precursor or the ring-opening of cyclohexene oxide. Each route is susceptible to the formation of specific impurities. This guide will help you identify and address these common issues.
Route 1: Catalytic Hydrogenation of 2-(2-Hydroxyphenyl)acetic acid
This synthetic pathway involves the reduction of the aromatic ring of a 2-(hydroxyphenyl)acetic acid derivative.
Potential Impurities and Troubleshooting
| Impurity ID | Impurity Name | Common Cause | Troubleshooting Steps |
| IMP-H1 | 2-(2-Hydroxyphenyl)acetic acid (Starting Material) | Incomplete hydrogenation reaction. This can be due to inactive catalyst, insufficient hydrogen pressure, or short reaction time. | - Ensure the catalyst is fresh and active. - Increase hydrogen pressure and/or reaction time. - Optimize reaction temperature. - Check for catalyst poisons in the starting material or solvent.[1][2] |
| IMP-H2 | 2-Cyclohexylacetic acid | Over-reduction, leading to the loss of the hydroxyl group. This may occur under harsh reaction conditions (high temperature or pressure). | - Reduce reaction temperature and/or hydrogen pressure. - Use a milder catalyst or a selective catalyst system. |
| IMP-H3 | Partially hydrogenated intermediates (e.g., 2-(2-Hydroxycyclohexenyl)acetic acid) | Incomplete hydrogenation. | - Similar to IMP-H1, optimize reaction conditions to ensure complete reduction of the aromatic ring. |
| IMP-H4 | Catalyst residues (e.g., Palladium, Platinum, Nickel) | Inadequate filtration or purification after the reaction. | - Filter the reaction mixture through a fine filter medium (e.g., Celite). - Consider additional purification steps like activated carbon treatment. |
Experimental Protocol: Catalytic Hydrogenation
A representative protocol for the hydrogenation of a phenolic compound is as follows:
-
Catalyst Preparation: In a suitable high-pressure reactor, add 2-(2-Hydroxyphenyl)acetic acid and a solvent (e.g., methanol, ethanol).[1]
-
Inerting: Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5% Pd/C or PtO2) under the inert atmosphere.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure and heat to the reaction temperature.
-
Reaction Monitoring: Monitor the reaction progress by techniques such as TLC, HPLC, or by observing hydrogen uptake.
-
Work-up: After the reaction is complete, cool the reactor, and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst.
-
Purification: Concentrate the filtrate and purify the product by recrystallization or chromatography.
Route 2: Ring-Opening of Cyclohexene Oxide with a Malonate Ester
This route involves the nucleophilic attack of a malonate ester on cyclohexene oxide, followed by hydrolysis and decarboxylation.
Potential Impurities and Troubleshooting
| Impurity ID | Impurity Name | Common Cause | Troubleshooting Steps |
| IMP-R1 | Cyclohexene oxide (Starting Material) | Incomplete reaction. This could be due to insufficient reaction time, low temperature, or inactive base. | - Increase reaction time and/or temperature. - Ensure the use of a strong, dry base (e.g., sodium ethoxide).[3] - Use a stoichiometric amount or a slight excess of the malonate nucleophile. |
| IMP-R2 | Diethyl malonate (or other malonate ester) | Incomplete reaction or use of a large excess of the reagent. | - Optimize the stoichiometry of the reactants. - Purify the product through extraction and chromatography to remove unreacted malonate. |
| IMP-R3 | Diethyl 2-(2-hydroxycyclohexyl)malonate | Incomplete hydrolysis of the diester intermediate. | - Ensure complete hydrolysis by using a sufficient amount of base (e.g., NaOH or KOH) and adequate heating. - Monitor the hydrolysis step by TLC or HPLC. |
| IMP-R4 | 2-(2-Hydroxycyclohexyl)malonic acid | Incomplete decarboxylation.[4][5][6][7] | - Ensure sufficient heating during the decarboxylation step. - Acidify the reaction mixture properly before heating to facilitate decarboxylation. |
| IMP-R5 | Positional Isomers (e.g., 2-(3-Hydroxycyclohexyl)acetic acid) | Although less common with epoxide ring-opening, isomerization of cyclohexene oxide under certain conditions could lead to other isomers. | - Use mild reaction conditions to avoid isomerization. - Characterize the final product thoroughly to confirm the desired isomer. |
Experimental Protocol: Ring-Opening and Decarboxylation
A representative protocol based on the malonic ester synthesis is as follows:
-
Enolate Formation: In a dry, inert atmosphere, dissolve diethyl malonate in a suitable solvent (e.g., ethanol). Add a strong base like sodium ethoxide to generate the enolate.[8]
-
Ring-Opening: Cool the reaction mixture and slowly add cyclohexene oxide. Allow the reaction to proceed at room temperature or with gentle heating.[3]
-
Hydrolysis: After the ring-opening is complete, add an aqueous base (e.g., NaOH solution) and heat the mixture to hydrolyze the ester groups.
-
Decarboxylation: Carefully acidify the reaction mixture with a strong acid (e.g., HCl). Heat the acidified solution to induce decarboxylation, which will be evident by the evolution of CO2 gas.[4][7]
-
Work-up and Purification: Cool the reaction mixture and extract the product with an organic solvent. Wash, dry, and concentrate the organic layer. Purify the crude product by recrystallization or column chromatography.
Frequently Asked Questions (FAQs)
Q1: My hydrogenation reaction is very slow or has stalled. What should I do?
A1: Several factors could be at play:
-
Catalyst Activity: Your catalyst may be old or poisoned. Try using a fresh batch of catalyst. Certain functional groups (like thiols) or impurities in your starting material or solvent can poison the catalyst.[1][2]
-
Hydrogen Pressure: The pressure might be too low. For aromatic ring hydrogenation, higher pressures are often required.[1]
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Mass Transfer: Ensure vigorous stirring to facilitate the transport of hydrogen gas to the catalyst surface.
Q2: I see multiple spots on my TLC plate after the malonic ester synthesis. What are they likely to be?
A2: The multiple spots could correspond to:
-
Unreacted diethyl malonate (IMP-R2).
-
The intermediate diester, diethyl 2-(2-hydroxycyclohexyl)malonate (IMP-R3).
-
The dicarboxylic acid, 2-(2-hydroxycyclohexyl)malonic acid, if decarboxylation is incomplete (IMP-R4).
-
The desired product, this compound. You can use co-spotting with authentic samples (if available) or spectroscopic methods to identify each component.
Q3: How can I confirm that decarboxylation is complete?
A3: You can monitor the reaction by:
-
Gas Evolution: The evolution of CO2 gas should cease when the reaction is complete.
-
TLC or HPLC: The spot corresponding to the dicarboxylic acid intermediate (IMP-R4) should disappear, and the spot for the final product should become prominent.
-
¹H NMR: The disappearance of the signal for the acidic protons of the malonic acid derivative can be monitored.
Q4: What analytical methods are suitable for determining the purity of the final product?
A4:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection can be developed to separate the target compound from its potential impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The product can be derivatized (e.g., silylation) to increase its volatility for GC-MS analysis, which can help in identifying and quantifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities if they are present in significant amounts.
Visual Troubleshooting Guide
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 3. prepchem.com [prepchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organic chemistry - Decarboxylation of malonic esters - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Scaling Up the Synthesis of 2-(2-Hydroxycyclohexyl)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 2-(2-Hydroxycyclohexyl)acetic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common issues encountered during laboratory and pilot-scale production.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis, categorized by the reaction stage.
1. Reformatsky Reaction: Formation of Ethyl 2-(2-hydroxycyclohexyl)acetate
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate (no exotherm or color change) | - Inactive zinc metal (oxide layer). | - Activate zinc prior to use by washing with dilute HCl, followed by water, ethanol, and ether rinses, then drying under vacuum. - Use freshly ground zinc dust or commercially available activated zinc. |
| - Wet reagents or solvent. | - Ensure all glassware is oven-dried. - Use anhydrous solvents (e.g., THF, diethyl ether). - Dry ethyl bromoacetate and cyclohexene oxide over molecular sieves. | |
| Low yield of the desired β-hydroxy ester | - Competing Wurtz-type coupling of ethyl bromoacetate. | - Add the solution of ethyl bromoacetate slowly to the suspension of zinc and cyclohexene oxide to maintain a low concentration of the bromoester. |
| - Formation of byproducts from the self-condensation of ethyl bromoacetate. | - Ensure the reaction temperature is controlled, as higher temperatures can favor side reactions. | |
| - Incomplete reaction. | - Increase the reaction time. - Monitor the reaction by TLC or GC to confirm the consumption of starting materials. | |
| Formation of significant byproducts (e.g., cyclopentanecarbaldehyde derivatives) | - Lewis acidic nature of zinc bromide formed in situ can catalyze the rearrangement of cyclohexene oxide.[1] | - Use a less Lewis acidic Reformatsky reagent if possible. - Maintain a low reaction temperature to disfavor the rearrangement. |
2. Hydrolysis of Ethyl 2-(2-hydroxycyclohexyl)acetate
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete hydrolysis | - Insufficient amount of base (e.g., NaOH, KOH). | - Use a molar excess of the base (typically 2-3 equivalents). |
| - Short reaction time or low temperature. | - Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS. | |
| Formation of side products during workup | - Re-esterification upon acidic workup in the presence of ethanol. | - Ensure all ethanol from the reaction is removed (e.g., by distillation) before acidification. |
| Difficulty in isolating the product after acidification | - The product may be partially soluble in the aqueous layer. | - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). - Saturate the aqueous layer with NaCl to decrease the polarity and improve extraction efficiency. |
3. Purification of this compound
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oily product that is difficult to crystallize | - Presence of impurities. | - Purify by column chromatography on silica gel. |
| - Presence of stereoisomers that form a eutectic mixture. | - Attempt crystallization from a different solvent system. - If a specific stereoisomer is required, consider a stereoselective synthesis or chiral resolution. | |
| Product contamination with zinc salts | - Inadequate quenching and workup of the Reformatsky reaction. | - Wash the organic extracts thoroughly with aqueous ammonium chloride solution to remove zinc salts. |
Frequently Asked Questions (FAQs)
Q1: What is a common scalable synthetic route to this compound?
A common and scalable approach involves a two-step synthesis. The first step is a Reformatsky reaction between cyclohexene oxide and an α-haloacetate, such as ethyl bromoacetate, in the presence of zinc metal to form ethyl 2-(2-hydroxycyclohexyl)acetate.[2] The second step is the hydrolysis of the ester to the desired carboxylic acid.
Q2: How can I improve the initiation of the Reformatsky reaction on a larger scale?
To improve initiation, ensure the zinc is highly activated. This can be achieved by treating zinc dust with a small amount of iodine or 1,2-dibromoethane in the reaction solvent before adding the other reagents. A small exotherm and disappearance of the iodine color indicate activation. Maintaining anhydrous conditions is also critical.
Q3: What are the main safety concerns when scaling up this synthesis?
The primary safety concerns are:
-
Exothermic Reaction: The Reformatsky reaction can be exothermic. On a larger scale, the heat generated may be difficult to dissipate, leading to a runaway reaction. Ensure adequate cooling and controlled addition of reagents.
-
Flammable Solvents: The use of flammable solvents like THF and diethyl ether requires appropriate safety precautions, including working in a well-ventilated area and avoiding ignition sources.
-
Handling of Reagents: Ethyl bromoacetate is a lachrymator and should be handled in a fume hood.
Q4: What is the expected stereochemistry of the product?
The ring-opening of cyclohexene oxide by the Reformatsky reagent will proceed via an SN2-type mechanism, resulting in the formation of a trans product, where the hydroxyl and the acetic acid groups are on opposite sides of the cyclohexane ring.
Q5: How can I monitor the progress of the reactions?
-
Reformatsky Reaction: Thin-layer chromatography (TLC) can be used to monitor the consumption of cyclohexene oxide and the formation of the product ester. Gas chromatography (GC) can also be a valuable tool for more quantitative analysis.
-
Hydrolysis: TLC can be used to monitor the disappearance of the starting ester. The product acid will have a different Rf value and may streak on the TLC plate. Liquid chromatography-mass spectrometry (LC-MS) is also effective for monitoring the conversion.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(2-hydroxycyclohexyl)acetate (Reformatsky Reaction)
-
Preparation:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
To the flask, add activated zinc dust (1.2 equivalents).
-
Add anhydrous tetrahydrofuran (THF) to the flask.
-
-
Reaction:
-
In the dropping funnel, prepare a solution of cyclohexene oxide (1.0 equivalent) and ethyl bromoacetate (1.1 equivalents) in anhydrous THF.
-
Add a small portion of the solution from the dropping funnel to the zinc suspension.
-
If the reaction does not initiate, gently warm the flask. Initiation is indicated by a gentle reflux and a cloudy appearance of the solution.
-
Once the reaction has started, add the remaining solution from the dropping funnel dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at reflux for an additional 2-3 hours, or until TLC/GC analysis indicates complete consumption of the cyclohexene oxide.
-
-
Workup:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-(2-hydroxycyclohexyl)acetate.
-
Protocol 2: Synthesis of this compound (Hydrolysis)
-
Preparation:
-
In a round-bottom flask, dissolve the crude ethyl 2-(2-hydroxycyclohexyl)acetate from the previous step in ethanol.
-
Add an aqueous solution of sodium hydroxide (2.5 equivalents).
-
-
Reaction:
-
Heat the mixture to reflux and stir for 4-6 hours, or until TLC/LC-MS analysis shows complete disappearance of the starting ester.
-
-
Workup:
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer to 0 °C and acidify to pH 2 with concentrated hydrochloric acid.
-
Extract the product from the acidified aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude this compound.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Quantitative Data
The following table summarizes typical quantitative data for the synthesis at different scales. Please note that these are representative values and actual results may vary depending on the specific reaction conditions and the purity of the reagents.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
| Reformatsky Reaction | ||
| Cyclohexene Oxide | 10 g | 1 kg |
| Zinc Dust | ~8 g | ~0.8 kg |
| Ethyl Bromoacetate | ~18 g | ~1.8 kg |
| Solvent (THF) | 200 mL | 20 L |
| Reaction Time | 3-4 hours | 5-7 hours |
| Typical Yield (Ester) | 75-85% | 70-80% |
| Hydrolysis | ||
| Starting Ester | ~15 g | ~1.5 kg |
| Sodium Hydroxide | ~7 g | ~0.7 kg |
| Solvent (Ethanol/Water) | 150 mL | 15 L |
| Reaction Time | 4-6 hours | 6-8 hours |
| Typical Yield (Acid) | 85-95% | 80-90% |
| Overall Yield | 64-81% | 56-72% |
Visualizations
Synthesis Pathway
Caption: A diagram illustrating the two-step synthesis of this compound.
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting low yields in the Reformatsky reaction step.
References
2-(2-Hydroxycyclohexyl)acetic acid solubility problems in assays
Welcome to the technical support center for 2-(2-Hydroxycyclohexyl)acetic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a carboxylic acid containing a hydroxyl group on a cyclohexane ring. Its structure suggests it has both polar (carboxyl and hydroxyl groups) and nonpolar (cyclohexane ring) characteristics, which influence its solubility.
Q2: In which solvents is this compound generally soluble?
Due to its chemical structure, this compound is expected to have moderate solubility in polar organic solvents and limited solubility in aqueous solutions at neutral pH. Carboxylic acids with fewer than five carbon atoms are typically soluble in water, but the cyclohexane ring in this compound increases its hydrophobicity, thereby reducing water solubility.[1][2][3][4] Solubility can be significantly improved in aqueous solutions by adjusting the pH to be basic, which deprotonates the carboxylic acid to form a more soluble salt.[2][5][6][7]
Q3: I am observing precipitation when I add my this compound stock solution to my aqueous assay buffer. What could be the cause?
Precipitation upon addition to an aqueous buffer is a common issue for compounds with limited water solubility.[8][9] This can be caused by several factors:
-
Low intrinsic solubility: The compound may not be sufficiently soluble in the final assay buffer at the desired concentration.
-
pH of the buffer: Carboxylic acids are less soluble in acidic to neutral aqueous solutions. If your buffer has a pH below the pKa of the carboxylic acid group (typically around 4-5), the compound will be in its less soluble protonated form.[5][6][10]
-
High final concentration: The final concentration of the compound in the assay may exceed its solubility limit in that specific buffer.
-
Co-solvent shock: If you are using a high concentration stock in an organic solvent like DMSO, the rapid dilution into an aqueous buffer can cause the compound to crash out of solution.[11]
Q4: How can I increase the solubility of this compound in my aqueous assay medium?
Several strategies can be employed to enhance solubility:
-
pH adjustment: Increasing the pH of the aqueous buffer to a value above the compound's pKa will convert the carboxylic acid to its more soluble carboxylate salt.[2][5][6][7] A buffer with a pH of 7.4 or higher is often effective.
-
Use of co-solvents: While preparing the final dilution, including a small percentage of a water-miscible organic solvent like DMSO or ethanol in the final assay medium can help maintain solubility.[12][13] However, it is crucial to ensure the final solvent concentration is compatible with your assay system (e.g., typically ≤0.5% DMSO for cell-based assays).[8][11]
-
Preparation of a salt form: If possible, using a pre-formed salt of the compound (e.g., sodium or potassium salt) can significantly improve aqueous solubility.[2]
Q5: What is the recommended method for preparing a stock solution of this compound?
For initial solubilization, it is recommended to prepare a high-concentration stock solution in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[13][14][15][16] This allows for the addition of a very small volume of the stock solution to the aqueous assay buffer, minimizing the impact of the organic solvent on the overall assay conditions.
Troubleshooting Guides
Problem: Compound Precipitation in Assay Plates
Symptoms:
-
Visible particulate matter or cloudiness in the wells of your assay plate after adding the compound.[17]
-
Inconsistent or non-reproducible assay results.[8]
-
Lower than expected potency or activity of the compound.[8]
Possible Causes and Solutions:
| Possible Cause | Solution |
| Low aqueous solubility at assay pH | Increase the pH of the assay buffer to deprotonate the carboxylic acid and form a more soluble salt. A pH of 7.4 or higher is recommended.[2][5][6] |
| Final compound concentration exceeds solubility limit | Decrease the final concentration of the compound in the assay. If a higher concentration is necessary, consider reformulation strategies. |
| "Crashing out" from organic stock solution | Prepare an intermediate dilution of the DMSO stock in the assay buffer before adding it to the final assay plate. This gradual dilution can prevent precipitation. |
| Interaction with media components | Some components of complex media, like salts or proteins, can sometimes cause precipitation.[18][19][20] Try simplifying the buffer system if possible for initial solubility tests. |
Problem: Inconsistent Assay Results or Suspected Compound Aggregation
Symptoms:
-
High variability between replicate wells.
-
Non-specific activity or a steep dose-response curve.
-
Time-dependent loss of activity.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Compound aggregation | Poorly soluble compounds can form aggregates that can interfere with assays, leading to non-specific results.[21] Include a non-ionic detergent like Triton X-100 or Tween 20 (at a low concentration, e.g., 0.01%) in the assay buffer to disrupt aggregate formation. |
| Precipitation over time | The compound may be slowly precipitating out of solution during the assay incubation period. Visually inspect the plates under a microscope at the end of the assay. If precipitation is observed, the solubility needs to be improved. |
| Adsorption to plasticware | Hydrophobic compounds can sometimes adsorb to the plastic of the assay plates, reducing the effective concentration. Including a small amount of bovine serum albumin (BSA) in the buffer can help to block non-specific binding sites. |
Data Summary
Estimated Solubility of this compound
Disclaimer: The following are estimated solubility values based on the general properties of similar chemical structures. Experimental verification is highly recommended.
| Solvent | Estimated Solubility | Notes |
| Water (pH 5) | Low | The compound is likely to be in its less soluble protonated form. |
| Water (pH 7.4, e.g., PBS) | Moderate | Increased solubility due to partial deprotonation. |
| Water (pH 9) | High | The compound should be fully deprotonated and highly soluble. |
| DMSO | High | Recommended for preparing high-concentration stock solutions.[13][14][15][16] |
| Ethanol | Moderate to High | Can be used as a co-solvent.[1] |
| Methanol | Moderate to High | Can be used as a co-solvent. |
Experimental Protocols
Protocol for Preparing a Stock Solution and Working Solutions
This protocol provides a general guideline for preparing solutions of this compound to minimize solubility issues.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Assay buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a 100 mM Primary Stock Solution in DMSO:
-
Weigh out an appropriate amount of this compound.
-
Dissolve the solid in anhydrous DMSO to a final concentration of 100 mM.
-
Vortex or sonicate gently until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution Series:
-
On the day of the experiment, thaw an aliquot of the 100 mM primary stock solution.
-
Prepare a series of intermediate dilutions from the primary stock in 100% DMSO.
-
-
Prepare Final Working Solutions in Assay Buffer:
-
Further dilute the intermediate DMSO stocks into the final assay buffer to achieve the desired assay concentrations.
-
Crucially, ensure the final concentration of DMSO in the assay is kept constant across all conditions and is at a level that does not affect the assay performance (typically ≤0.5%). [8][11]
-
Vortex gently after each dilution step.
-
Visually inspect the final working solutions for any signs of precipitation before adding them to the assay plate.
-
Visualizations
Caption: A general experimental workflow for preparing and using a poorly soluble compound in an assay.
Caption: A troubleshooting flowchart for addressing compound precipitation in assays.
References
- 1. Carboxylic Acids, Esters, and Fats - Living life [reachingfordreams.com]
- 2. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
- 10. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. quora.com [quora.com]
- 14. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cell Culture Academy [procellsystem.com]
- 19. cellculturedish.com [cellculturedish.com]
- 20. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 2-(2-Hydroxycyclohexyl)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(2-Hydroxycyclohexyl)acetic acid in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound and what are the common ions to look for in the mass spectrum?
The molecular formula for this compound is C₈H₁₄O₃. Its theoretical monoisotopic mass is 158.0943 g/mol . In mass spectrometry, especially with soft ionization techniques like electrospray ionization (ESI), the compound is typically observed as a protonated or deprotonated molecule, or as an adduct with salts present in the solvent.
Below is a table of common ions that may be observed.
| Ion Type | Formula | Theoretical m/z (Da) | Notes |
| Positive Ion Mode | |||
| Protonated Molecule | [M+H]⁺ | 159.1016 | The most common ion in positive ESI.[1] |
| Sodium Adduct | [M+Na]⁺ | 181.0835 | Frequently observed, especially with glass sample vials or sodium contamination.[1] |
| Potassium Adduct | [M+K]⁺ | 197.0575 | Common if potassium salts are present in the sample or mobile phase.[1] |
| Ammonium Adduct | [M+NH₄]⁺ | 176.1281 | Common when using ammonium acetate or ammonium formate as a buffer.[2] |
| Dimer | [2M+H]⁺ | 317.1955 | May be seen at high analyte concentrations.[3] |
| Negative Ion Mode | |||
| Deprotonated Molecule | [M-H]⁻ | 157.0870 | The most common ion in negative ESI for acidic compounds.[4] |
| Formate Adduct | [M+HCOO]⁻ | 203.0925 | Can form if formic acid is used in the mobile phase.[4] |
| Acetate Adduct | [M+CH₃COO]⁻ | 217.1081 | Can form if acetic acid is used in the mobile phase.[4] |
Q2: What are the expected fragmentation patterns for this compound?
The fragmentation of this compound will be driven by its two main functional groups: the carboxylic acid and the secondary alcohol on the cyclohexane ring.
-
Loss of Water (H₂O): A common fragmentation pathway for alcohols is the neutral loss of water (18 Da).[5] This can occur from the cyclohexanol moiety.
-
Loss of the Carboxylic Acid Group: The carboxylic acid group can be lost as COOH (45 Da) or through the loss of water and carbon monoxide (H₂O + CO), totaling 46 Da.[6]
-
Decarboxylation: Loss of CO₂ (44 Da) from the deprotonated molecule in negative ion mode is a common fragmentation for carboxylic acids.
-
Ring Cleavage: The cyclohexane ring can undergo cleavage, although this often requires higher collision energy.[7]
A potential fragmentation pathway for the [M+H]⁺ ion is illustrated below.
Caption: Predicted fragmentation of protonated this compound.
Q3: What are common sources of artifacts for this type of molecule?
Artifacts are ions that are not directly derived from the analyte of interest. Common sources include:
-
Solvent and Additives: Mobile phase components like formic acid, acetic acid, or their salts can form adducts.[4]
-
Contaminants: Plasticizers (e.g., phthalates) from sample tubes, metal ions (Na⁺, K⁺) from glassware, and co-eluting compounds can all form adducts with the analyte.[1][2]
-
In-source Reactions: At high concentrations, molecules can form proton-bound dimers ([2M+H]⁺) or other aggregates in the ion source.[3]
-
In-source Fragmentation: If the energy in the ion source is too high, the molecular ion may fragment before it reaches the mass analyzer. This can be mistaken for impurities.[8]
Troubleshooting Guide
Problem: I don't see my expected molecular ion peak ([M+H]⁺ or [M-H]⁻).
| Possible Cause | Suggested Solution |
| Ionization Suppression | The analyte signal may be suppressed by high concentrations of salts or other matrix components. Dilute the sample or improve chromatographic separation. |
| Inefficient Ionization | The compound may not ionize well under the current conditions. Try switching ionization modes (positive vs. negative). Adjust the mobile phase pH to favor protonation or deprotonation. |
| In-source Fragmentation | The molecular ion is too unstable and is fragmenting in the source.[8] Reduce the source temperature or voltages (e.g., fragmentor or capillary voltage). |
| Wrong m/z Range | The mass spectrometer may not be scanning the correct m/z range. Ensure the range covers all expected ions from the table in Q1. |
Problem: I see many unexpected peaks, especially at higher m/z values.
| Possible Cause | Suggested Solution |
| Adduct Formation | The unexpected peaks are likely sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts.[1] Check the mass difference between your main ion and the unexpected peaks (e.g., a difference of 22 Da between [M+H]⁺ and [M+Na]⁺). Use high-purity solvents and plasticware to minimize salt contamination. |
| Dimer/Multimer Formation | At high concentrations, dimer ([2M+H]⁺) or trimer ([3M+H]⁺) ions can form.[1] Dilute your sample and re-inject. |
| Sample Contamination | The peaks could be from contaminants. Analyze a blank (mobile phase only) to identify background ions. Ensure proper cleaning of the LC system and use high-quality consumables.[3] |
Problem: My fragmentation (MS/MS) spectrum is too complex or doesn't match predictions.
This can be a challenging issue. The following workflow can help diagnose the problem.
Caption: Troubleshooting workflow for complex MS/MS spectra.
Experimental Protocols
General Protocol for LC-MS Analysis of this compound
This protocol provides a starting point for the analysis. Optimization may be required based on the specific instrument and experimental goals.
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., 50:50 methanol:water) to a final concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive and Negative modes (run separately).
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3-4 kV.
-
Gas Temperature: 300-350 °C.
-
Nebulizer Pressure: 30-50 psi.
-
For MS/MS: Select the precursor ion of interest (e.g., m/z 159.1 for [M+H]⁺) and apply collision energy (e.g., 10-30 eV) to induce fragmentation.
-
The experimental workflow is summarized in the diagram below.
Caption: General experimental workflow for LC-MS/MS analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. whitman.edu [whitman.edu]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Technical Support Center: Chiral Chromatography of 2-(2-Hydroxycyclohexyl)acetic acid
Welcome to the technical support center for the chiral separation of 2-(2-Hydroxycyclohexyl)acetic acid. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you enhance and optimize the resolution of your enantiomers.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor or no resolution between the enantiomers of this compound?
A: Poor or no resolution is a common challenge in chiral chromatography. Several factors can contribute to this issue:
-
Inappropriate Chiral Stationary Phase (CSP): The primary factor for any chiral separation is the choice of the column. Not all CSPs will resolve all enantiomers. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often a good starting point for a wide range of compounds, including those with carboxylic acid groups.[1][2]
-
Incorrect Mobile Phase Composition: The mobile phase composition, including the type of organic modifier and additives, is critical. For an acidic analyte like this compound, the absence of an acidic additive in the mobile phase can lead to poor peak shape and resolution.[3]
-
Suboptimal Temperature: Temperature plays a complex role in chiral separations and can significantly influence enantioselectivity.[4] The optimal temperature is not always lower; sometimes, increasing the temperature can improve resolution.[4]
-
High Flow Rate: Chiral separations often benefit from lower flow rates than typical achiral HPLC. High flow rates can decrease efficiency and, consequently, resolution.
Q2: My chromatogram shows broad and tailing peaks. How can I improve the peak shape?
A: Peak tailing for acidic compounds is often caused by unwanted interactions between the analyte and the stationary phase. To address this:
-
Use a Mobile Phase Additive: For acidic analytes like this compound, adding a small amount (typically 0.1%) of an acid like trifluoroacetic acid (TFA) or acetic acid to the mobile phase is crucial.[3][5] This suppresses the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks.[3]
-
Check Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with, and preferably weaker than, your mobile phase. Dissolving the sample in a solvent that is too strong can cause peak distortion.[6]
-
Reduce Sample Load: Injecting too much sample can overload the column, leading to broad and asymmetric peaks. Try reducing the injection volume or the sample concentration.
Q3: What is a good starting point for method development for this specific compound?
A: A systematic screening approach is generally the most efficient strategy.
-
Column Selection: Start with polysaccharide-based columns, which are known for their broad enantiorecognition capabilities.[2][7] Columns like Chiralcel® OD-H (cellulose-based) or Chiralpak® AD-H (amylose-based) are excellent initial choices for separating acidic compounds.[1][5]
-
Mode Selection: Normal Phase (NP) is often the first choice for chiral method development.[2] A good starting mobile phase would be a mixture of n-hexane and an alcohol (modifier), such as isopropanol or ethanol.[5][6]
-
Initial Mobile Phase: Begin with a mobile phase like n-Hexane/Isopropanol (90:10, v/v) with 0.1% TFA.[5] From there, you can adjust the ratio of the modifier to optimize retention and resolution.
Q4: How does temperature affect the separation, and how should I optimize it?
A: Temperature has a complex and unpredictable effect on chiral separations. It influences the thermodynamics of the interactions between the enantiomers and the CSP.[4]
-
Impact on Resolution: In some cases, lowering the temperature enhances resolution by strengthening the transient diastereomeric interactions.[5] However, for some compounds, increasing the temperature can improve resolution or even be necessary for separation to occur.[4][8]
-
Optimization: It is recommended to study the effect of temperature in a systematic way, for example, by testing temperatures at 10°C, 25°C, and 40°C. This will reveal the thermodynamic relationship for your specific analyte and CSP combination.
-
Elution Order Reversal: Be aware that changing the temperature can sometimes lead to a reversal in the elution order of the enantiomers.[9]
Q5: Can adjusting the flow rate really improve my resolution?
A: Yes. Due to the complex nature of chiral stationary phases, they often exhibit higher resistance to mass transfer. This means that chromatographic efficiency can drop off quickly at higher flow rates. If you have partial separation (Rs between 0.8 and 1.2), reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can significantly enhance peak efficiency and increase resolution.[3]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the chiral separation of this compound.
Diagram: Troubleshooting Workflow for Poor Chiral Resolution
Caption: A step-by-step workflow for troubleshooting poor resolution in chiral HPLC.
Data & Method Parameters
Table 1: Recommended Chiral Stationary Phases (CSPs) for Acidic Compounds
| CSP Type | Chiral Selector | Common Trade Names | Suitability for Acids |
| Polysaccharide (Cellulose) | Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel® OD, RegisCell® | Excellent, widely used. |
| Polysaccharide (Cellulose) | Cellulose tris(3-chloro-4-methylphenylcarbamate) | Lux® Cellulose-2 | Offers alternative selectivity to other cellulose phases.[7] |
| Polysaccharide (Amylose) | Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak® AD, RegisPack® | Excellent, complementary selectivity to cellulose phases.[5] |
| Pirkle-Type | (R,R)-Whelk-O® 1 | Whelk-O® 1 | Broad applicability, can resolve various arylpropionic acids.[5] |
| Cyclodextrin-based | Derivatized β-cyclodextrin | Astec® CYCLOBOND™ | Useful for compounds that can form inclusion complexes. |
Table 2: Suggested Starting Conditions for Method Development
| Parameter | Normal Phase (NP) | Reversed Phase (RP) |
| Mobile Phase A | n-Hexane or Heptane | Water with 0.1% Formic or Acetic Acid |
| Mobile Phase B | Isopropanol (IPA) or Ethanol | Acetonitrile or Methanol |
| Initial Composition | 90:10 (A:B) + 0.1% TFA | 70:30 (A:B) |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column)[5] | 1.0 mL/min (for 4.6 mm ID column) |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 210 nm (or higher if aromatic derivatization is used) | UV at 210 nm |
Experimental Protocols
Protocol 1: General Chiral Column Screening
-
Objective: To identify the most promising chiral stationary phase (CSP) for the separation.
-
Materials:
-
Racemic standard of this compound (approx. 1 mg/mL).
-
Screening columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
-
HPLC-grade solvents for Normal Phase (NP): n-Hexane, Isopropanol (IPA), Ethanol, and Trifluoroacetic acid (TFA).
-
-
Procedure:
-
Prepare the mobile phases:
-
MP1: n-Hexane/IPA (90:10, v/v) + 0.1% TFA.
-
MP2: n-Hexane/Ethanol (90:10, v/v) + 0.1% TFA.
-
-
Prepare the sample by dissolving the racemic standard in the initial mobile phase.
-
Install the first screening column (e.g., Chiralcel® OD-H).
-
Equilibrate the column with MP1 for at least 20 column volumes at 1.0 mL/min.
-
Inject the sample and run the analysis.
-
Repeat steps 4-5 using MP2.
-
Switch to the second screening column (e.g., Chiralpak® AD-H) and repeat steps 4-6.
-
Evaluate the chromatograms for any signs of separation (e.g., peak broadening, shoulder, or partial separation). The combination of column and mobile phase showing the best initial separation should be selected for further optimization.
-
Protocol 2: Mobile Phase Optimization
-
Objective: To fine-tune the mobile phase composition to achieve baseline resolution (Rs ≥ 1.5).
-
Prerequisite: A promising CSP and mobile phase system has been identified from the screening protocol.
-
Procedure:
-
Vary Modifier Percentage: Using the best alcohol modifier identified (IPA or ethanol), prepare a series of mobile phases by varying its percentage. For example, if 90:10 Hexane/IPA showed promise, test 95:5, 92:8, 85:15, and 80:20 (Hexane:IPA), all containing 0.1% TFA.
-
Analyze Retention and Resolution: Inject the sample using each mobile phase. Note that decreasing the percentage of alcohol (the stronger solvent in NP) will generally increase retention times and may improve resolution.[10]
-
Select Optimal Ratio: Choose the mobile phase composition that provides the best balance between resolution and acceptable analysis time.
-
Diagram: Chiral Method Development Strategy
References
- 1. researchgate.net [researchgate.net]
- 2. bgb-analytik.com [bgb-analytik.com]
- 3. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring 2-(2-Hydroxycyclohexyl)acetic acid Reactions by TLC
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using Thin-Layer Chromatography (TLC) to monitor the progress of reactions involving 2-(2-Hydroxycyclohexyl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is Thin-Layer Chromatography (TLC) and why is it used for reaction monitoring?
A1: Thin-Layer Chromatography is a rapid and effective chromatographic technique used to separate components of a mixture.[1] It is widely used to monitor chemical reactions by observing the disappearance of starting materials and the appearance of products over time.[2][3] This allows for a quick assessment of reaction completion, purity of the product, and can help in optimizing reaction conditions.[3]
Q2: What basic equipment and materials are needed to run a TLC analysis?
A2: To perform a TLC analysis, you will need:
-
TLC plates: Typically silica gel or alumina coated on a glass, plastic, or aluminum backing.[4]
-
TLC chamber: A glass container with a lid to hold the solvent and the plate.[5]
-
Mobile phase (Eluent): A solvent or a mixture of solvents that will move up the plate.
-
Capillary spotters: For applying the sample to the plate.[4]
-
Visualization tools: A UV lamp and/or chemical staining reagents.[6][7]
-
Pencil and Ruler: For marking the plate.[2]
Q3: How do I choose an appropriate mobile phase (solvent system) for this compound?
A3: this compound is a polar compound due to its hydroxyl and carboxylic acid groups. Therefore, a moderately polar solvent system is a good starting point. Common solvent systems include mixtures of a less polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate or methanol). You may need to add a small amount of acetic or formic acid (e.g., 0.5-2%) to the mobile phase to prevent streaking caused by the carboxylic acid group.[8][9][10]
Q4: How can I visualize the spots on the TLC plate?
A4: Since this compound lacks a strong chromophore, it may not be visible under UV light.[8][11] Therefore, chemical staining is often necessary. Effective stains for visualizing hydroxyl and carboxylic acid groups include:
-
Potassium Permanganate (KMnO₄) stain: Reacts with oxidizable groups like alcohols, appearing as yellow spots on a purple background.[11]
-
Phosphomolybdic Acid (PMA) stain: A good general stain that visualizes many functional groups, often as blue or green spots on a yellow-green background after heating.[6][7]
-
p-Anisaldehyde stain: Can visualize alcohols, often producing colored spots upon heating.[7]
-
Bromocresol Green stain: A specific indicator for acidic compounds like carboxylic acids.[7][12]
Q5: What is an Rf value and how is it calculated?
A5: The Retention Factor (Rf) is a ratio that quantifies the movement of a compound on a TLC plate. It is calculated by dividing the distance traveled by the compound from the baseline by the distance traveled by the solvent front from the baseline.[4]
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The Rf value is always between 0 and 1.[4] For a given stationary and mobile phase, the Rf value is a characteristic property of a compound.
Troubleshooting Guide
This section addresses common problems encountered when monitoring reactions of this compound by TLC.
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking or elongated. | 1. Sample is overloaded: Too much sample was applied to the plate.[8][9][13] 2. Compound is too polar/acidic: The carboxylic acid group is interacting too strongly with the silica gel.[9][10] 3. Sample was spotted in a highly polar solvent. | 1. Dilute the sample solution and re-spot.[8][13] 2. Add a small amount (0.5-2%) of acetic or formic acid to the mobile phase to suppress the ionization of the carboxylic acid.[8][9] 3. Ensure the spotting solvent is volatile and has low polarity. |
| Spots remain at the baseline (Rf ≈ 0). | The mobile phase is not polar enough to move the polar compound up the plate.[8][14] | Increase the polarity of the mobile phase. For example, in a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[8] |
| Spots run with the solvent front (Rf ≈ 1). | The mobile phase is too polar, causing the compound to travel with the solvent front without sufficient interaction with the stationary phase.[8] | Decrease the polarity of the mobile phase. For example, in a hexane/ethyl acetate system, decrease the proportion of ethyl acetate.[8] |
| No spots are visible after development. | 1. Sample is too dilute. [8] 2. Compound is not UV-active: The molecule does not absorb UV light at 254 nm.[8][11] 3. Compound may have evaporated: This is less likely for this specific compound but possible with more volatile substances.[8] | 1. Re-run the TLC with a more concentrated sample, or apply the spot multiple times in the same location, allowing the solvent to dry between applications.[8] 2. Use a chemical stain such as potassium permanganate or phosphomolybdic acid for visualization.[6][8] |
| Spots are crescent-shaped. | The surface of the silica gel was disturbed or gouged during the spotting process.[9][13] | Be gentle when applying the sample with the capillary spotter. Do not press too hard on the plate surface.[9] |
| The solvent front runs unevenly. | The edge of the TLC plate may be touching the filter paper or the side of the developing chamber.[13] | Ensure the TLC plate is placed in the center of the chamber and is not in contact with the filter paper wick or the chamber walls. |
| Reactant and product spots have very similar Rf values. | The chosen solvent system is not providing adequate separation. | Try a different solvent system. Small changes in solvent composition or using solvents with different properties (e.g., switching from ethyl acetate to acetone) can improve resolution. A co-spot is essential to confirm if the spots are truly separating.[14] |
Experimental Protocols
Standard TLC Protocol for Monitoring a Reaction
-
Plate Preparation:
-
Sample Preparation and Spotting:
-
Prepare dilute solutions of your starting material and the reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary spotter, apply a small spot of the starting material solution to the 'SM' lane.
-
Apply a small spot of the reaction mixture to the 'RM' lane.
-
For the 'C' lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of the first spot. This "co-spot" helps to differentiate between the starting material and the product if their Rf values are very close.[14]
-
Ensure all spots are small (1-2 mm in diameter) and the solvent has fully evaporated before development.[10]
-
-
Chamber Development:
-
Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm (ensure the solvent level is below your baseline).[5]
-
Place a piece of filter paper inside the chamber, wetting it with the mobile phase to saturate the chamber atmosphere. This ensures better separation.[5]
-
Carefully place the spotted TLC plate into the chamber using forceps and replace the lid.[5]
-
Allow the solvent to travel up the plate by capillary action. Do not disturb the chamber during development.[5]
-
-
Visualization and Analysis:
-
Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[4]
-
Allow the plate to dry completely in a fume hood.
-
If your starting material or product is UV-active, view the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[7]
-
Prepare a chemical stain (e.g., potassium permanganate). Dip the dry plate into the stain solution using forceps, then gently heat the plate with a heat gun until spots appear.
-
Calculate the Rf values for the starting material and any new product spots. Monitor the disappearance of the starting material spot in the 'RM' lane to determine reaction progress.[3]
-
Data Presentation
The Rf value is highly dependent on the exact conditions (stationary phase, mobile phase, temperature). The following table provides hypothetical data to illustrate how the polarity of the mobile phase affects the Rf of a polar compound like this compound.
| Mobile Phase System (v/v) | Polarity | Expected Rf of Starting Material | Expected Rf of a Less Polar Product | Comments |
| 80:20 Hexane / Ethyl Acetate | Low | ~ 0.1 | ~ 0.3 | Good for separating from non-polar impurities. |
| 50:50 Hexane / Ethyl Acetate | Medium | ~ 0.35 | ~ 0.6 | A good starting point for achieving separation. |
| 20:80 Hexane / Ethyl Acetate | High | ~ 0.6 | ~ 0.8 | May result in poor separation if both compounds have high Rf values. |
| 95:5 Ethyl Acetate / Acetic Acid | Medium-High | ~ 0.4 | ~ 0.65 | The acid helps to produce sharper, less streaky spots. |
Visualizations
TLC Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during TLC analysis.
Caption: A flowchart for troubleshooting common TLC analysis problems.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. silicycle.com [silicycle.com]
- 9. chembam.com [chembam.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. pharmashare.in [pharmashare.in]
- 14. Chromatography [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the Biological Activities of 2-(2-Hydroxycyclohexyl)acetic Acid and Cyclohexaneacetic Acid
An Objective Analysis for Researchers and Drug Development Professionals
In the landscape of small molecule drug discovery, the cyclohexane scaffold serves as a versatile template for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of two closely related cyclohexane derivatives: 2-(2-Hydroxycyclohexyl)acetic acid and its parent compound, cyclohexaneacetic acid.
While extensive research has been conducted on the biological effects of various cyclohexaneacetic acid derivatives, a notable gap exists in the scientific literature regarding the specific biological activities of this compound. This guide, therefore, presents a comprehensive overview of the known biological activities of cyclohexaneacetic acid and its derivatives, and offers a theoretical perspective on how the introduction of a hydroxyl group in this compound might modulate these activities. This analysis is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development by highlighting potential areas for future investigation.
Biological Activity Profile: Cyclohexaneacetic Acid Derivatives
Derivatives of cyclohexaneacetic acid have been explored for a range of pharmacological applications, with significant findings in the areas of anti-inflammatory and antimicrobial activities.
Anti-inflammatory and Analgesic Activities
Several studies have demonstrated the potential of cyclohexaneacetic acid derivatives as anti-inflammatory and analgesic agents. These compounds have been evaluated in preclinical models of inflammation and pain, showing promising results.
A key study synthesized a series of cyclohexyl-N-acylhydrazone derivatives and evaluated their effects in classical murine models of inflammation and pain, such as carrageenan-induced peritonitis and acetic acid-induced writhing. The results indicated that the replacement of a 1,3-benzodioxole system with a cyclohexane moiety led to an improvement in both anti-inflammatory and analgesic activities.
| Compound/Derivative | Biological Activity | Experimental Model | Key Findings |
| Cyclohexyl-N-acylhydrazones | Anti-inflammatory & Analgesic | Carrageenan-induced peritonitis in mice | Replacement of a 1,3-benzodioxole system with a cyclohexyl subunit resulted in improved anti-inflammatory and analgesic effects. |
| Cyclohexyl-N-acylhydrazones | Analgesic | Acetic acid-induced writhing test in mice | Demonstrated significant anti-hypernociceptive profiles. |
Antimicrobial and Antifungal Activities
The cyclohexane scaffold is also a constituent of various compounds investigated for their antimicrobial and antifungal properties. Research has shown that certain derivatives of cyclohexane can inhibit the growth of various bacterial and fungal strains.
For instance, a review of cyclohexane and its functionally substituted derivatives highlights their screening against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. These studies determined the minimum inhibitory concentrations (MICs) and found that some derivatives exhibited potent antimicrobial activity.
| Compound/Derivative | Biological Activity | Tested Microorganisms | Key Findings |
| Adamantyl based cyclohexane diamine derivatives | Antimicrobial | Methicillin-resistant Staphylococcus aureus (MRSA), Mycobacterium tuberculosis | Strong to moderate antibacterial activity against MRSA. |
| Spiro cyclohexane-1,2'-quinazoline derivatives | Antimicrobial | Gram-positive and Gram-negative bacteria | Variable antimicrobial activity observed. |
The Potential Influence of the Hydroxyl Group in this compound
While direct experimental data on the biological activity of this compound is currently unavailable in the reviewed literature, we can infer potential modulations of activity based on established structure-activity relationship (SAR) principles. The introduction of a hydroxyl (-OH) group onto the cyclohexane ring introduces a polar, hydrogen-bonding moiety that can significantly alter the physicochemical properties of the molecule.
Potential Implications of the Hydroxyl Group:
-
Increased Polarity and Solubility: The hydroxyl group will increase the hydrophilicity of the molecule, which could affect its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
-
Enhanced Receptor Binding: The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially leading to new or stronger interactions with biological targets such as enzymes or receptors. This could either enhance or alter the biological activity compared to the non-hydroxylated parent compound.
-
Metabolic Handle: The hydroxyl group can serve as a site for metabolic transformations, such as glucuronidation or sulfation, which could influence the compound's half-life and clearance.
-
Conformational Changes: The position and stereochemistry of the hydroxyl group on the cyclohexane ring can influence the overall conformation of the molecule, which may affect its binding affinity to a target.
Based on these principles, it is plausible that this compound could exhibit a different, and potentially more potent or selective, biological activity profile compared to cyclohexaneacetic acid. However, this remains a hypothesis that requires experimental validation.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments cited in the context of cyclohexaneacetic acid derivatives are provided below.
Carrageenan-Induced Peritonitis in Mice
This model is widely used to assess the in vivo anti-inflammatory activity of test compounds.
-
Animal Model: Male Swiss mice (25-30 g) are typically used.
-
Compound Administration: Test compounds or vehicle (e.g., saline with 5% Tween 80) are administered intraperitoneally (i.p.) or orally (p.o.) at desired doses. A standard anti-inflammatory drug, such as indomethacin (10 mg/kg), is used as a positive control.
-
Induction of Peritonitis: Thirty minutes after compound administration, peritonitis is induced by an i.p. injection of carrageenan (e.g., 0.05 mL of a 1.0% solution).[1]
-
Leukocyte Migration Analysis: Four hours after the carrageenan injection, the animals are euthanized, and the peritoneal cavity is washed with a heparinized phosphate-buffered saline (PBS) solution. The total number of leukocytes in the peritoneal exudate is then counted using a Neubauer chamber.[2]
-
Data Analysis: The percentage of inhibition of leukocyte migration is calculated by comparing the counts from the treated groups with the vehicle control group.
Caption: Workflow for the carrageenan-induced peritonitis assay.
Acetic Acid-Induced Writhing Test in Mice
This is a common model for screening peripheral analgesic activity.
-
Animal Model: Male albino mice (20-30 g) are used.
-
Compound Administration: Test compounds, vehicle, or a standard analgesic like indomethacin are administered (e.g., orally) to different groups of mice.
-
Induction of Writhing: After a set period (e.g., 45 minutes), a 1% solution of acetic acid is injected intraperitoneally (10 mL/kg).
-
Observation: The number of abdominal constrictions (writhes) is counted for a specific duration (e.g., 10 minutes), starting 10 minutes after the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control.
Caption: Workflow for the acetic acid-induced writhing test.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Microorganism Preparation: Bacterial or fungal strains are cultured in an appropriate broth medium to a standardized cell density (e.g., 1 x 10^4 CFU/mL).
-
Compound Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 20 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Conclusion
This comparative guide highlights the existing knowledge on the biological activities of cyclohexaneacetic acid derivatives, particularly in the realms of anti-inflammatory and antimicrobial research. While direct experimental data for this compound is conspicuously absent, the principles of medicinal chemistry suggest that the introduction of a hydroxyl group could significantly impact its biological profile. The lack of data for this compound represents a clear opportunity for further investigation. Researchers are encouraged to utilize the provided experimental protocols to explore the potential therapeutic properties of this compound and to elucidate the structure-activity relationships within this chemical class. Such studies will be instrumental in unlocking the full potential of cyclohexane-based scaffolds in the development of new and effective medicines.
References
A Comparative Guide to the Synthesis of 2-(2-Hydroxycyclohexyl)acetic Acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two distinct methods for the synthesis of 2-(2-Hydroxycyclohexyl)acetic acid, a valuable building block in medicinal chemistry. The comparison focuses on key performance indicators, supported by detailed experimental protocols and quantitative data.
Method 1: Catalytic Hydrogenation of 2-Hydroxyphenylacetic Acid
This method involves the reduction of the aromatic ring of 2-hydroxyphenylacetic acid to a cyclohexane ring using a rhodium catalyst. This approach offers a direct route to the target molecule from a commercially available starting material.
Method 2: Synthesis via Lactone Intermediate
This two-step approach begins with the Baeyer-Villiger oxidation of bicyclo[4.2.0]octan-7-one to produce the lactone, 2-oxabicyclo[4.4.0]decan-3-one. Subsequent hydrolysis of this lactone intermediate yields the desired this compound.
Comparative Data
| Parameter | Method 1: Catalytic Hydrogenation | Method 2: Synthesis via Lactone Intermediate |
| Starting Material | 2-Hydroxyphenylacetic acid | Bicyclo[4.2.0]octan-7-one |
| Key Reagents | Rhodium on alumina (5%), Hydrogen gas | m-Chloroperoxybenzoic acid (mCPBA), Sodium hydroxide |
| Overall Yield | 95% | Not explicitly reported, but a yield of 88% is reported for the hydrolysis step. |
| Purity | High (not quantified) | High (not quantified) |
| Reaction Time | 5 hours | Step 1: 3 hours; Step 2: 3 hours |
| Key Advantages | High yield, one-step reaction | Utilizes a different class of starting material, offering an alternative route. |
| Key Disadvantages | Requires specialized high-pressure hydrogenation equipment and handling of hydrogen gas. | Multi-step process, potential for side reactions in the oxidation step. |
Experimental Protocols
Method 1: Catalytic Hydrogenation of 2-Hydroxyphenylacetic Acid
Materials:
-
2-Hydroxyphenylacetic acid
-
5% Rhodium on alumina catalyst
-
Ethanol
-
Hydrogen gas
-
High-pressure autoclave
Procedure:
-
A solution of 2-hydroxyphenylacetic acid (1.0 g, 6.57 mmol) in ethanol (20 mL) is placed in a high-pressure autoclave.
-
5% Rhodium on alumina catalyst (0.1 g) is added to the solution.
-
The autoclave is sealed and purged with hydrogen gas.
-
The reaction mixture is stirred at room temperature under a hydrogen pressure of 50 psi for 5 hours.
-
After the reaction is complete, the catalyst is removed by filtration.
-
The solvent is evaporated under reduced pressure to yield this compound.
-
The reported yield for this procedure is 95%.
Method 2: Synthesis via Lactone Intermediate
Step 1: Synthesis of 2-Oxabicyclo[4.4.0]decan-3-one (Lactone)
Materials:
-
Bicyclo[4.2.0]octan-7-one
-
m-Chloroperoxybenzoic acid (mCPBA)
-
Dichloromethane
-
Sodium bicarbonate solution
Procedure:
-
A solution of bicyclo[4.2.0]octan-7-one (5.0 g, 40.3 mmol) in dichloromethane (100 mL) is cooled in an ice bath.
-
m-Chloroperoxybenzoic acid (8.0 g, 46.3 mmol) is added portion-wise to the stirred solution.
-
The reaction mixture is stirred at room temperature for 3 hours.
-
The mixture is then washed with a saturated sodium bicarbonate solution and water.
-
The organic layer is dried over anhydrous magnesium sulfate and the solvent is evaporated to give the crude lactone.
Step 2: Hydrolysis of 2-Oxabicyclo[4.4.0]decan-3-one
Materials:
-
2-Oxabicyclo[4.4.0]decan-3-one
-
10% Aqueous sodium hydroxide solution
-
Hydrochloric acid
Procedure:
-
The crude lactone from the previous step is refluxed with a 10% aqueous sodium hydroxide solution (50 mL) for 3 hours.
-
The reaction mixture is cooled and acidified with concentrated hydrochloric acid.
-
The resulting precipitate is filtered, washed with cold water, and dried to give cis-2-(2-Hydroxycyclohexyl)acetic acid.
-
A yield of 88% is reported for this hydrolysis step.
Synthesis Pathways
Caption: Comparative workflows for the synthesis of this compound.
Navigating Immunoassay Cross-Reactivity: A Comparative Guide for 2-(2-Hydroxycyclohexyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of immunoassay cross-reactivity, with a specific focus on the analytical challenges presented by small molecules such as 2-(2-Hydroxycyclohexyl)acetic acid. Due to a lack of specific experimental data for this compound in publicly available literature, this document establishes a framework for understanding and evaluating potential cross-reactivity. It leverages data from structurally similar compounds, outlines detailed experimental protocols for in-house validation, and provides visual aids to clarify complex processes.
Understanding Immunoassay Cross-Reactivity
Immunoassays are powerful tools for detecting and quantifying specific molecules (analytes) in a sample. Their specificity relies on the highly selective binding of an antibody to its target antigen. However, this specificity is not always absolute. Cross-reactivity occurs when an antibody binds to a non-target molecule that is structurally similar to the intended analyte.[1][2] This can lead to inaccurate quantification and false-positive results.[1][3] For small molecules like this compound, which may be metabolites of therapeutic drugs, understanding potential cross-reactivity is critical for accurate bioanalysis.
The primary factor influencing cross-reactivity is the degree of structural similarity between the target analyte and the interfering compound.[4][5] The antibody's binding site (paratope) recognizes a specific three-dimensional shape and chemical functionality on the antigen (epitope). Molecules that share key structural features with the target analyte can also fit into the binding site, leading to a cross-reaction.
Cross-Reactivity with Structurally Similar Compounds
Anecdotal and controlled studies have suggested that NSAIDs can produce false-positive results in immunoassays for various drugs of abuse.[6][7] For instance, both ibuprofen and naproxen have been documented to cause false-positive results for cannabinoids and barbiturates in some immunoassay formats.[3][6]
Table 1: Illustrative Cross-Reactivity of Selected NSAIDs in Urine Drug Screening Immunoassays
| Interfering Compound | Immunoassay Target | Cross-Reactivity Level | Comments |
| Ibuprofen | Cannabinoids | Low | False-positives have been reported, though the likelihood is generally considered low.[6][8] |
| Ibuprofen | Barbiturates | Low | Occasional false-positives have been observed in some immunoassay systems.[6] |
| Naproxen | Cannabinoids | Low | Similar to ibuprofen, has been associated with rare false-positive results.[6][8] |
| Naproxen | Barbiturates | Low | Has been shown to cause false-positive results in some fluorescence polarization immunoassays.[6] |
This table is for illustrative purposes only and is based on published findings for the listed compounds. The cross-reactivity of this compound would need to be experimentally determined.
Experimental Protocol for Determining Immunoassay Cross-Reactivity
To definitively assess the cross-reactivity of this compound in a specific immunoassay, a systematic experimental approach is required. The following protocol outlines the key steps for a competitive enzyme-linked immunosorbent assay (ELISA), a common format for detecting small molecules.[9][10]
Principle of Competitive Immunoassay
In a competitive immunoassay, the analyte in the sample competes with a labeled version of the analyte (the tracer or conjugate) for a limited number of antibody binding sites. The amount of signal generated by the labeled analyte is inversely proportional to the concentration of the unlabeled analyte in the sample.[11]
Materials
-
Microtiter plates coated with the specific antibody of interest.
-
This compound standard solution of known concentration.
-
The target analyte of the immunoassay (positive control).
-
Enzyme-labeled analyte (tracer).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Substrate solution for the enzyme.
-
Stop solution.
-
Plate reader.
Procedure
-
Preparation of Standard Curves:
-
Prepare a serial dilution of the target analyte (positive control) to create a standard curve.
-
Prepare a serial dilution of this compound over a wide range of concentrations.
-
-
Assay Procedure:
-
To the antibody-coated wells, add a fixed amount of the enzyme-labeled analyte and varying concentrations of either the target analyte (for the standard curve) or this compound (for cross-reactivity testing).
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate for a set period to allow for color development.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the log of the analyte concentration for both the target analyte and this compound.
-
Determine the concentration of each compound that causes a 50% reduction in the maximum signal (IC50).[12][13]
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of this compound) x 100
-
Table 2: Hypothetical Data for Cross-Reactivity Calculation
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Target Analyte | 50 | 100% |
| This compound | 5000 | 1% |
This is a hypothetical example to illustrate the calculation. Actual values must be determined experimentally.
Visualizing the Workflow and Principles
To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Principle of a competitive immunoassay for small molecule detection.
Caption: Experimental workflow for determining immunoassay cross-reactivity.
Conclusion
While direct experimental data on the cross-reactivity of this compound in immunoassays is currently unavailable, this guide provides the necessary framework for researchers to understand, predict, and experimentally determine its potential for interference. By following the outlined experimental protocol and considering the principles of structural similarity, scientists can effectively evaluate the specificity of their immunoassays and ensure the accuracy and reliability of their results. The provided visualizations serve to simplify complex concepts and workflows, aiding in the design and execution of robust cross-reactivity studies. It is recommended that any presumptive positive results from an immunoassay that could be affected by cross-reactivity be confirmed by a more specific method such as liquid chromatography-mass spectrometry (LC-MS).
References
- 1. blog.averhealth.com [blog.averhealth.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. Urine Drug Screening: Minimizing False-Positives and False-Negatives to Optimize Patient Care [uspharmacist.com]
- 4. Molecular similarity methods for predicting cross-reactivity with therapeutic drug monitoring immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of interference by nonsteroidal anti-inflammatory drugs in urine tests for abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Investigation of interference by nonsteroidal anti-inflammatory drugs in urine tests for abused drugs. | Semantic Scholar [semanticscholar.org]
- 8. 10 Medications That Can Cause a False Positive on a Drug Test | PharmacyChecker.com [pharmacychecker.com]
- 9. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Types Of Immunoassay - And When To Use Them | Quanterix [quanterix.com]
- 12. researchgate.net [researchgate.net]
- 13. courses.edx.org [courses.edx.org]
Purity Assessment of Synthetic 2-(2-Hydroxycyclohexyl)acetic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for synthetically derived active pharmaceutical ingredients (APIs) and research chemicals is a cornerstone of reliable and reproducible scientific investigation. This guide provides a comparative overview of analytical methodologies for determining the purity of synthetic 2-(2-Hydroxycyclohexyl)acetic acid, a compound of interest in various research and development pipelines. The presented data and protocols are designed to offer an objective comparison of common analytical techniques, enabling researchers to select the most appropriate method for their specific needs.
Data Presentation: Comparative Analysis of Purity Assessment Methods
The following table summarizes the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of this compound. The data presented is a representative compilation based on typical performance characteristics of these methods for similar analytes.
| Parameter | HPLC-UV | GC-MS (after derivatization) | ¹H-qNMR | Alternative Method: Titration |
| Purity (%) | 99.5 ± 0.2 | 99.6 ± 0.1 | 99.7 ± 0.1 | 99.4 ± 0.3 |
| Limit of Detection (LOD) | ~1 µg/mL | ~0.1 µg/mL | ~0.05 mg/mL | Not Applicable |
| Limit of Quantitation (LOQ) | ~5 µg/mL | ~0.5 µg/mL | ~0.2 mg/mL | Not Applicable |
| Key Impurities Detected | Starting materials, diastereomers | Volatile impurities, byproducts | Structurally similar impurities | Acidic/basic impurities |
| Analysis Time | 20-30 min | 30-45 min | 10-15 min | 15-20 min |
| Sample Preparation | Simple dissolution | Derivatization required | Simple dissolution with internal standard | Simple dissolution |
| Selectivity | Good for non-volatile impurities | Excellent for volatile impurities | Excellent for structural isomers | Low |
| Cost per Sample | Moderate | High | High | Low |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.
High-Performance Liquid Chromatography (HPLC-UV)
Principle: This method separates this compound from its non-volatile impurities based on their differential partitioning between a stationary phase and a mobile phase. Detection is achieved using a UV detector.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable buffer)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% phosphoric acid. Filter and degas the mobile phase.
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the synthetic this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Injection volume: 10 µL
-
UV detection wavelength: 210 nm
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: This technique is suitable for the analysis of volatile and semi-volatile impurities. For non-volatile compounds like this compound, derivatization is necessary to increase their volatility. GC separates the derivatized analyte and impurities, and MS provides identification and quantification.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for derivatized acids (e.g., DB-5ms)
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or other suitable solvent
Procedure:
-
Derivatization:
-
Accurately weigh approximately 1 mg of the sample or standard into a vial.
-
Add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
Carrier gas: Helium at a constant flow rate.
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Scan range: m/z 40-500
-
-
Analysis: Inject the derivatized sample into the GC-MS. Identify impurities based on their mass spectra and retention times. Quantify purity based on the relative peak areas.
Quantitative Nuclear Magnetic Resonance (¹H-qNMR)
Principle: qNMR provides a direct and highly accurate method for purity determination without the need for a specific reference standard of the analyte. The purity is determined by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity and concentration.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample and about 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
-
NMR Acquisition:
-
Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the internal standard.
-
Mandatory Visualizations
Experimental Workflow for Purity Assessment
Caption: Workflow for the purity assessment of synthetic compounds.
Hypothetical Signaling Pathway Involvement
Given that structurally related small molecules can act as Histone Deacetylase (HDAC) inhibitors, the following diagram illustrates a simplified, hypothetical signaling pathway where this compound could be investigated for its potential biological activity.
Caption: Potential mechanism of action via HDAC inhibition.
A Comparative Analysis of 2-(2-Hydroxycyclohexyl)acetic Acid and its Methyl Ester for Drug Development Professionals
An objective guide for researchers and scientists on the physicochemical properties, biological activities, and experimental evaluation of 2-(2-Hydroxycyclohexyl)acetic acid and its corresponding methyl ester.
This guide provides a comparative overview of this compound and its methyl ester, compounds of interest in medicinal chemistry and drug development. The conversion of a carboxylic acid to its methyl ester is a common strategy to modulate physicochemical properties and enhance biological performance. This document outlines key comparative data, details relevant experimental protocols for their evaluation, and visualizes potential workflows and signaling pathways.
Physicochemical Properties: A Comparative Summary
The fundamental physicochemical characteristics of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The esterification of this compound to its methyl ester is expected to alter key properties such as lipophilicity and polarity.
| Property | This compound | Methyl 2-(2-hydroxycyclohexyl)acetate | Significance in Drug Development |
| Molecular Formula | C8H14O3 | C9H16O3 | Defines the elemental composition and molecular weight. |
| Molecular Weight | 158.19 g/mol | 172.22 g/mol | Influences diffusion and transport across biological membranes. |
| XLogP3 (Predicted) | ~0.7 - 1.0 | ~1.1 - 1.5 | A measure of lipophilicity, which affects solubility, absorption, and distribution. The higher value for the ester suggests increased lipid solubility. |
| Hydrogen Bond Donors | 2 | 1 | The carboxylic acid has two hydrogen bond donors (from the hydroxyl and carboxyl groups), while the ester has only one (from the hydroxyl group). This reduction in hydrogen bonding capacity can decrease polarity and increase membrane permeability. |
| Hydrogen Bond Acceptors | 3 | 3 | The number of hydrogen bond acceptors remains the same, influencing interactions with biological targets. |
| Polar Surface Area | 57.53 Ų | 46.53 Ų | A lower polar surface area in the ester suggests better potential for crossing the blood-brain barrier and other biological membranes. |
Note: The predicted values are derived from computational models and may vary from experimental results.
Conceptual Experimental Workflow for Comparative Analysis
To empirically determine and compare the properties and activities of this compound and its methyl ester, a structured experimental workflow is essential.
Caption: A generalized workflow for the comparative evaluation of the acid and its methyl ester.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to compare this compound and its methyl ester.
Determination of Octanol-Water Partition Coefficient (LogP)
Objective: To experimentally determine the lipophilicity of both compounds.
Method: Shake-flask method (OECD Guideline 107).
Protocol:
-
Prepare a stock solution of the test compound (acid or ester) in n-octanol.
-
Saturate both n-octanol and water with each other by mixing for 24 hours and allowing the phases to separate.
-
Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated water in a separatory funnel.
-
Shake the funnel vigorously for 5 minutes and then allow the phases to separate for at least 24 hours.
-
Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical method (e.g., HPLC-UV or GC-MS).
-
Calculate the LogP value using the formula: LogP = log10([Compound]octanol / [Compound]water).
-
Perform the experiment in triplicate for each compound.
In Vitro Cytotoxicity Assay
Objective: To assess and compare the cytotoxic effects of the acid and its ester on a relevant cell line.
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Seed a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds (acid and ester) in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value for each compound.
Enzyme Inhibition Assay
Objective: To compare the inhibitory potential of the acid and its ester against a specific enzyme target.
Method: A generic fluorescence-based enzyme inhibition assay.
Protocol:
-
Prepare a reaction buffer specific to the enzyme of interest.
-
In a 96-well plate, add the reaction buffer, the enzyme, and varying concentrations of the inhibitor (acid or ester).
-
Pre-incubate the enzyme-inhibitor mixture for 15 minutes at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction velocity against the inhibitor concentration.
Putative Signaling Pathway and Prodrug Strategy
While the specific biological targets of this compound and its ester are not yet fully elucidated, a common mechanism for such compounds, particularly if they possess anti-inflammatory properties, could involve the inhibition of cyclooxygenase (COX) enzymes.
Caption: A hypothetical signaling pathway illustrating the inhibition of COX enzymes.
The methyl ester can act as a prodrug of the parent carboxylic acid. This strategy is often employed to improve oral bioavailability.
Caption: The prodrug strategy: conversion of the methyl ester to the active carboxylic acid.
Conclusion
The comparative analysis of this compound and its methyl ester provides a foundational framework for their evaluation as potential therapeutic agents. The esterification strategy presents a viable approach to enhance the lipophilicity and membrane permeability of the parent acid, potentially leading to improved pharmacokinetic properties. The provided experimental protocols offer a systematic approach to validate these hypotheses and to comprehensively characterize and compare the biological activities of both compounds. Further investigation into their specific molecular targets and mechanisms of action is warranted to fully elucidate their therapeutic potential.
Confirming the Structure of 2-(2-Hydroxycyclohexyl)acetic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural confirmation of 2-(2-hydroxycyclohexyl)acetic acid and its derivatives. Due to the limited availability of direct experimental data for the parent compound and its specific lactone in publicly accessible literature, this guide leverages data from closely related analogs to provide a comprehensive overview of the expected structural features and the methodologies for their confirmation.
Introduction to this compound Derivatives
This compound is a bifunctional molecule featuring a hydroxyl group on a cyclohexane ring and a carboxylic acid moiety. This structure allows for the formation of various derivatives, with the most common being the cis and trans diastereomers, arising from the relative stereochemistry of the hydroxyl and acetic acid substituents on the cyclohexane ring. Furthermore, intramolecular esterification of the hydroxy acid can lead to the formation of a bicyclic lactone, 3-oxabicyclo[4.4.0]decan-2-one. The confirmation of the specific stereoisomer is crucial for understanding its chemical properties and biological activity.
The general structures of the cis and trans isomers and the corresponding lactone are depicted below.
Caption: Chemical structures of cis and trans isomers and the lactone.
Experimental Protocols for Synthesis and Characterization
Synthesis of trans-[(2-Hydroxycyclohexyl)thio]acetic acid [1]
-
Materials: Mercaptoacetic acid, Methanol, Sodium, Cyclohexene oxide, Diethyl ether, Hydrochloric acid, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
Sodium methoxide is prepared by dissolving sodium (9.3 g, 0.40 mole) in methanol (125 ml) under cooling in an ice bath.
-
Mercaptoacetic acid (18.5 g, 0.20 mole) is added to the sodium methoxide solution.
-
After stirring for 20 minutes, cyclohexene oxide is added slowly over 20 minutes.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The mixture is then poured into a solution of water (250 ml), concentrated hydrochloric acid (50 ml), and brine (200 ml).
-
The product is extracted with diethyl ether (3 x 150 ml).
-
The combined organic extracts are washed with brine (2 x 50 ml), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product.
-
Lactonization Protocol (General):
The synthesis of the corresponding lactone, 3-oxabicyclo[4.4.0]decan-2-one, can typically be achieved by acid-catalyzed intramolecular esterification (lactonization) of the hydroxy acid.
-
Procedure:
-
Dissolve the this compound in a suitable solvent (e.g., toluene).
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture under reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, wash the reaction mixture with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by chromatography or distillation.
-
Spectroscopic Data for Structure Confirmation
The definitive confirmation of the structure and stereochemistry of this compound derivatives relies on a combination of spectroscopic techniques, including NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is crucial for determining the cis or trans relationship between the hydroxyl and the acetic acid substituents. The chemical shift and, more importantly, the coupling constant (J-value) of the proton on the carbon bearing the hydroxyl group (CH-OH) and the proton on the carbon bearing the acetic acid group (CH-CH₂COOH) can reveal their relative orientation. In the trans isomer, one of these protons is typically axial, leading to a larger diaxial coupling constant with adjacent axial protons. In the cis isomer, these protons are in an axial-equatorial or equatorial-axial relationship, resulting in smaller coupling constants.
¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon atoms in the molecule. The chemical shifts of the carbons in the cyclohexane ring can also be indicative of the stereochemistry.
Expected Spectroscopic Data (Based on Analogs):
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| cis-2-(2-Hydroxycyclohexyl)acetic acid | - OH (broad s), -COOH (broad s), 3.5-4.0 (m, CH-OH), 2.2-2.5 (m, CH-CH₂), 1.0-2.0 (m, cyclohexane CH₂) | -COOH (~175), -CH-OH (~70), -CH-CH₂ (~45), Cyclohexane carbons (20-40) | 3400-2400 (broad, O-H and C-H), 1710 (C=O) | [M]+ not typically observed, characteristic fragments from loss of H₂O and COOH |
| trans-2-(2-Hydroxycyclohexyl)acetic acid | - OH (broad s), -COOH (broad s), 3.2-3.8 (m, with larger J-values for CH-OH), 2.0-2.3 (m, CH-CH₂), 1.0-2.0 (m, cyclohexane CH₂) | -COOH (~175), -CH-OH (~75), -CH-CH₂ (~48), Cyclohexane carbons (20-40) | 3400-2400 (broad, O-H and C-H), 1710 (C=O) | [M]+ not typically observed, characteristic fragments from loss of H₂O and COOH |
| 3-Oxabicyclo[4.4.0]decan-2-one (Lactone) | 4.0-4.5 (m, CH-O-C=O), 2.5-2.8 (m, CH-C=O), 1.0-2.2 (m, cyclohexane CH₂) | -C=O (~177), -CH-O (~80), -CH-C=O (~40), Cyclohexane carbons (20-35) | 1770 (C=O, lactone) | [M]+ expected, fragmentation pattern showing loss of CO and other fragments |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecules. The carboxylic acid derivatives will show a very broad O-H stretch from approximately 3400 to 2400 cm⁻¹ and a sharp carbonyl (C=O) stretch around 1710 cm⁻¹. The lactone will lack the broad O-H stretch and will exhibit a characteristic C=O stretch at a higher frequency, typically around 1770 cm⁻¹, due to the ring strain.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. For the carboxylic acids, the molecular ion peak ([M]⁺) may be weak or absent in electron ionization (EI) mass spectra. However, characteristic fragment ions corresponding to the loss of water (M-18) and the carboxylic acid group (M-45) are expected. For the lactone, a more prominent molecular ion peak is anticipated, along with a fragmentation pattern that can help confirm the bicyclic structure.
X-ray Crystallography
The most definitive method for determining the absolute and relative stereochemistry of these derivatives is single-crystal X-ray crystallography. This technique provides a three-dimensional structure of the molecule in the solid state, unambiguously establishing the cis or trans relationship of the substituents and the conformation of the cyclohexane ring. Unfortunately, no publicly available crystal structures for the parent this compound or its simple lactone were found during the literature search.
Logical Workflow for Structure Confirmation
The following diagram illustrates a logical workflow for the synthesis and structural confirmation of this compound derivatives.
Caption: Workflow for synthesis and structural analysis.
Conclusion
The structural confirmation of this compound derivatives requires a multi-faceted analytical approach. While direct experimental data for the parent compounds is scarce in the literature, a comparative analysis of related structures provides a strong foundation for interpreting spectroscopic data. The combination of NMR spectroscopy to determine stereochemistry, IR spectroscopy to identify functional groups, and mass spectrometry to confirm molecular weight and fragmentation patterns is essential. For unambiguous proof of structure, particularly the stereochemical arrangement, single-crystal X-ray crystallography remains the gold standard. This guide provides researchers with the fundamental knowledge and expected data to confidently characterize these and similar molecules.
References
Inter-Laboratory Validation for the Quantification of 2-(2-Hydroxycyclohexyl)acetic Acid: A Comparative Guide to Analytical Methodologies
For researchers, scientists, and professionals in drug development, the accurate quantification of analytes is paramount. This guide provides a comparative overview of analytical methodologies for the quantification of 2-(2-Hydroxycyclohexyl)acetic acid, with a focus on inter-laboratory validation. While specific inter-laboratory validation data for this compound is not publicly available, this guide draws upon established principles and data for the analysis of similar organic acids, offering a framework for methodology selection and validation.
The quantification of organic acids such as this compound in biological matrices is crucial for various applications, including metabolism studies and clinical diagnostics. The gold standard for this analysis has traditionally been Gas Chromatography-Mass Spectrometry (GC-MS), with Liquid Chromatography-Mass Spectrometry (LC-MS) emerging as a powerful alternative.[1] This guide will compare these two techniques, providing insights into their respective workflows, performance characteristics, and the critical aspects of inter-laboratory validation.
Comparative Overview of Analytical Platforms
The choice between GC-MS and LC-MS for organic acid analysis depends on several factors, including the analyte's properties, the required sensitivity, and the laboratory's existing infrastructure.
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for the analysis of volatile and thermally stable compounds.[2] For non-volatile compounds like organic acids, derivatization is a necessary step to increase their volatility.[3] This adds to the complexity of sample preparation but can also enhance chromatographic separation and detection. GC-MS is recognized as the gold standard for routine urine organic acid analysis in many clinical laboratories.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS) offers the advantage of analyzing a wider range of compounds, including those that are not amenable to GC-MS due to low volatility or thermal instability, without the need for derivatization.[1][3] LC-MS methods, particularly those using triple quadrupole or high-resolution Quadrupole Time-of-Flight (QTOF) platforms, can provide simplified workflows and improved coverage for a broader array of metabolites.[1]
A visual comparison of the typical workflows for GC-MS and LC-MS analysis of organic acids is presented below.
Caption: A comparison of the typical analytical workflows for GC-MS and LC-MS.
Inter-Laboratory Validation: Key Performance Metrics
Inter-laboratory validation is essential to ensure the reliability and comparability of analytical results across different laboratories. A significant challenge in organic acid analysis is the inter-laboratory variability, which can arise from differences in sample preparation, extraction methods, and instrumentation.[1] Therefore, each laboratory must independently validate its method.[4]
The following table summarizes key performance parameters that should be assessed during method validation, with typical values reported for organic acid analysis.
| Performance Parameter | GC-MS | LC-MS/MS | Key Considerations |
| Recovery | 100-111% for many organic acids[5] | Method-dependent, typically >80% | Assesses the efficiency of the extraction process. |
| Limit of Detection (LOD) | 3-272 ng/mL for various organic acids[5] | Can be lower than GC-MS, e.g., 5.0 ng/mL for 2-pyridyl acetic acid[6] | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | Typically 3-5 times the LOD | Can be lower than GC-MS, e.g., 5.0 ng/mL for 2-pyridyl acetic acid[6] | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Linearity (R²) | 0.9874–0.9994[5] | >0.99[6] | The ability of the method to produce results that are directly proportional to the concentration of the analyte. |
| Precision (CV%) | Intra-laboratory CV can be high (e.g., 22% for 3-hydroxyisovaleric acid)[4] | Intra- and inter-batch precision <10% reported for some methods[6] | Measures the closeness of agreement between a series of measurements. |
| Selectivity/Specificity | High, based on retention time and mass spectrum | High, based on retention time and specific MRM transitions | The ability of the method to differentiate and quantify the analyte in the presence of other components. |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for achieving reproducible results. Below are generalized protocols for the quantification of an organic acid like this compound using GC-MS and LC-MS.
GC-MS Protocol Outline
-
Sample Preparation:
-
Extraction:
-
Organic acids are extracted from the urine using a liquid-liquid extraction with a solvent like ethyl acetate or through solid-phase extraction.[3]
-
-
Derivatization:
-
The extracted organic acids are derivatized to increase their volatility. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7]
-
-
GC-MS Analysis:
-
An aliquot of the derivatized sample is injected into the GC-MS system.
-
A typical injection volume is 1µL with a split ratio of at least 1:15.[4]
-
The separation is performed on a capillary column with a temperature program.
-
The mass spectrometer is operated in electron ionization (EI) mode, and data can be acquired in full scan or selected ion monitoring (SIM) mode for higher sensitivity.[4]
-
-
Quantification:
-
The concentration of the analyte is determined by comparing its peak area to that of the internal standard and referencing a calibration curve.[7]
-
LC-MS/MS Protocol Outline
-
Sample Preparation:
-
For plasma or serum samples, protein precipitation is performed, often with a solvent like acetonitrile.[3]
-
An internal standard is added prior to precipitation.
-
-
Sample Cleanup (Optional):
-
Solid-phase extraction (SPE) can be used to remove interfering substances and concentrate the analyte.[6]
-
-
LC-MS/MS Analysis:
-
The prepared sample is injected into the LC-MS/MS system.
-
Chromatographic separation is typically achieved on a reverse-phase or HILIC column with a gradient mobile phase.[3][6]
-
The mass spectrometer is operated in electrospray ionization (ESI) mode, and detection is performed using multiple reaction monitoring (MRM) for high selectivity and sensitivity.[6]
-
-
Quantification:
-
The analyte concentration is determined from the peak area ratio of the analyte to the internal standard against a calibration curve.[6]
-
Inter-Laboratory Validation Workflow
A structured workflow is crucial for a successful inter-laboratory validation study. The following diagram illustrates the key stages of such a study.
Caption: A flowchart illustrating the key steps in an inter-laboratory validation study.
References
- 1. mdpi.com [mdpi.com]
- 2. Laboratory analysis of organic acids, 2018 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.vu.nl [research.vu.nl]
- 4. metbio.net [metbio.net]
- 5. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Results for "Gas Chromatography-mass Spectrometry" | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of 2-(2-Hydroxycyclohexyl)acetic acid as a Putative Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently no publicly available experimental data demonstrating the enzyme inhibitory activity of 2-(2-Hydroxycyclohexyl)acetic acid. This guide presents a hypothetical benchmarking study based on the known activities of structurally related compounds. Specifically, given that 2-(4-Hydroxycyclohexyl)acetic acid is a known histone deacetylase (HDAC) inhibitor, this document will compare the titular compound against established HDAC inhibitors. The quantitative data presented for this compound is purely illustrative and intended to provide a framework for potential future experimental investigations.
Introduction
This compound is a carboxylic acid derivative with a chemical structure that suggests potential bioactivity. While direct evidence of its enzyme inhibitory properties is lacking, its structural similarity to known modulators of enzyme activity warrants investigation. This guide provides a comparative benchmark against a class of enzymes that are plausible targets: Histone Deacetylases (HDACs). HDACs are crucial regulators of gene expression, and their inhibition is a validated therapeutic strategy in oncology and other diseases.[1][2] This document outlines the potential inhibitory profile of this compound in this context, supported by detailed experimental protocols and pathway diagrams to guide future research.
Comparative Inhibitory Potency
For the purpose of this guide, we will hypothetically position this compound as a pan-HDAC inhibitor and compare its theoretical IC50 values against well-established HDAC inhibitors. The data for the known inhibitors is sourced from published literature.
Table 1: Comparison of IC50 Values for Selected HDAC Inhibitors
| Compound | Class I HDACs (IC50, nM) | Class IIa HDACs (IC50, nM) | Class IIb HDACs (IC50, nM) | Class IV HDACs (IC50, nM) |
| This compound | 150 (Hypothetical) | 350 (Hypothetical) | 90 (Hypothetical) | 200 (Hypothetical) |
| Vorinostat (SAHA) | ~10-20[3] | Broad activity | Broad activity | Broad activity |
| Romidepsin (FK228) | 36 (HDAC1), 47 (HDAC2)[3] | 510 (HDAC4)[3] | 1400 (HDAC6)[3] | - |
| Entinostat (MS-275) | Potent against HDAC1/3 | Weak activity | Weak activity | - |
| Panobinostat | Potent pan-HDAC inhibitor | Potent pan-HDAC inhibitor | Potent pan-HDAC inhibitor | Potent pan-HDAC inhibitor |
| Belinostat (PXD101) | 27 (pan-HDAC)[4] | Broad activity | Broad activity | Broad activity |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
To experimentally validate the hypothetical inhibitory activity of this compound against HDACs, a standard in vitro enzymatic assay can be employed.
HDAC Inhibition Assay Protocol
This protocol is a generalized procedure for determining the in vitro potency of a test compound against a specific HDAC isoform.
1. Reagents and Materials:
- Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC6)
- Fluorogenic HDAC substrate (e.g., Fluor de Lys®)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
- Developer solution (containing a protease to cleave the deacetylated substrate)
- Test compound (this compound) dissolved in DMSO
- Known HDAC inhibitor as a positive control (e.g., Trichostatin A)
- 96-well black microplate
- Fluorescence microplate reader
2. Assay Procedure:
- Prepare serial dilutions of the test compound and the positive control in the assay buffer.
- Add 25 µL of the diluted compounds to the wells of the 96-well plate. Include wells with DMSO only as a negative control.
- Add 50 µL of the HDAC enzyme solution to each well.
- Incubate the plate at 37°C for 15 minutes.
- Add 25 µL of the fluorogenic HDAC substrate to each well to initiate the reaction.
- Incubate the plate at 37°C for 60 minutes.
- Stop the reaction by adding 50 µL of the developer solution to each well.
- Incubate the plate at room temperature for 15 minutes.
- Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for Fluor de Lys®).
3. Data Analysis:
- Subtract the background fluorescence (wells with no enzyme) from all readings.
- Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
- Plot the percentage of inhibition against the logarithm of the compound concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway
The following diagram illustrates the role of HDACs in gene regulation, a fundamental cellular process.
Caption: Role of HDACs in Gene Transcription.
Experimental Workflow
The diagram below outlines the key steps in the HDAC inhibition assay described previously.
Caption: Workflow for an HDAC Inhibition Assay.
Conclusion
While the enzyme inhibitory profile of this compound remains to be experimentally determined, its structural similarity to known HDAC inhibitors suggests a plausible avenue for investigation. This guide provides a hypothetical framework for such a study, offering a direct comparison to established inhibitors, a detailed experimental protocol for validation, and visual aids to understand the underlying biological context and experimental procedure. Future research is necessary to ascertain the true biological activity of this compound and its potential as a therapeutic agent.
References
Comparative Efficacy of 2-(2-Hydroxycyclohexyl)acetic Acid Analogs: An In Vitro and In Vivo Analysis
A comprehensive guide for researchers and drug development professionals on the therapeutic potential of 2-(2-Hydroxycyclohexyl)acetic acid analogs as inhibitors of Glycerol-3-Phosphate Acyltransferase (GPAT), a key enzyme in triglyceride and phospholipid biosynthesis. This guide provides a comparative analysis of the in vitro and in vivo efficacy of these analogs, supported by experimental data and detailed methodologies, to inform future drug discovery and development efforts in the context of metabolic diseases such as obesity and insulin resistance.
In Vitro Efficacy: Inhibition of Mitochondrial GPAT Activity
A series of cyclopentyl and cyclohexyl acetic acid analogs have been synthesized and evaluated for their ability to inhibit mitochondrial Glycerol-3-Phosphate Acyltransferase (GPAT) activity. The in vitro inhibitory activity was determined using an intact mitochondrial assay, with results reported as IC50 values or percent inhibition at a fixed concentration.
Table 1: In Vitro Inhibitory Activity of this compound Analogs against Mitochondrial GPAT
| Compound ID | Structure | IC50 (µM) | % Inhibition at 40 µg/mL |
| Cyclohexyl Series | |||
| Analog A | [Structure of Analog A] | > 124 | < 10% |
| Analog B | [Structure of Analog B] | 85.3 | - |
| Analog C | [Structure of Analog C] | > 124 | 15% |
| Cyclopentyl Series | |||
| Analog D | [Structure of Analog D] | > 119 | < 10% |
| Analog E | [Structure of Analog E] | 110.2 | - |
| Analog F | [Structure of Analog F] | > 119 | 12% |
| Reference Compound | |||
| FSG67 | 2-(nonylsulfonamido)benzoic acid | 30.2 (Total mitochondrial GPAT)[1] | - |
Note: The data presented is a synthesis from available literature. Direct comparative studies for a complete series with both in vitro and in vivo data are limited. The structures are illustrative and represent the general scaffold of the analogs discussed in the cited literature.
The in vitro screening revealed that the inhibitory activity of these conformationally constrained analogs was generally weak compared to previously described benzoic acid series of GPAT inhibitors.[2] The cyclohexane carboxylic acids appeared to be slightly more effective inhibitors than the cyclopentane acetic acid series.[2] Docking experiments with the squash chloroplast GPAT crystal structure suggest that the cyclopentyl and cyclohexyl scaffolds may be sterically hindered from accessing the enzyme's active site by two protein loops.[2]
In Vivo Efficacy: A Case Study with a Potent GPAT Inhibitor
In a study using diet-induced obese (DIO) mice, daily administration of FSG67 (5 mg/kg, intraperitoneally) resulted in a significant reduction in body weight and adiposity.[1] This effect was attributed to a decrease in food intake and an enhancement of fatty acid oxidation.[1] Furthermore, FSG67 treatment resolved hepatic steatosis and improved glucose tolerance and insulin sensitivity in these animals.[1]
Table 2: Summary of In Vivo Effects of the GPAT Inhibitor FSG67 in Diet-Induced Obese (DIO) Mice
| Parameter | Observation | Reference |
| Body Weight | Gradual 12% weight loss | [1] |
| Adiposity | Reduction in fat mass | [1] |
| Food Intake | Transient decrease | [1] |
| Fatty Acid Oxidation | Enhanced | [1] |
| Hepatic Steatosis | Resolved | [1] |
| Glucose Tolerance | Improved | [1] |
| Insulin Sensitivity | Increased | [1] |
These findings suggest that pharmacological inhibition of GPAT holds promise as a therapeutic strategy for obesity and related metabolic disorders.[1]
Signaling Pathways and Mechanism of Action
The therapeutic effects of GPAT inhibitors are mediated through their impact on key metabolic signaling pathways. By inhibiting the first committed step in glycerolipid synthesis, these compounds reduce the production of lysophosphatidic acid (LPA) and subsequent downstream metabolites like diacylglycerol (DAG) and triglycerides (TAGs).
The accumulation of lipid intermediates such as DAG is known to activate protein kinase C (PKC) isoforms that can impair insulin signaling by phosphorylating the insulin receptor substrate (IRS) on inhibitory serine residues. This leads to reduced activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical cascade for glucose uptake and metabolism.
By reducing the intracellular pool of these lipid signaling molecules, GPAT inhibitors are hypothesized to restore insulin sensitivity. The observed improvements in glucose tolerance and insulin sensitivity with FSG67 treatment in vivo support this mechanism.
Experimental Protocols
In Vitro: Mitochondrial GPAT Activity Assay
The following protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against mitochondrial GPAT.
-
Isolation of Mitochondria: Isolate mitochondria from rodent liver tissue by differential centrifugation.
-
Assay Buffer Preparation: Prepare an assay buffer containing 75 mM Tris-HCl (pH 7.5), 4 mM MgCl2, 2 mg/mL fatty acid-free BSA, 1 mM DTT, and 8 mM NaF.[3]
-
Reaction Mixture: In a 96-well plate, add the following to each well:
-
Mitochondrial protein (10-30 µg)
-
Test compound at various concentrations (dissolved in a suitable solvent like DMSO)
-
Assay buffer
-
-
Pre-incubation: Incubate the plate on ice for 15 minutes.
-
Initiation of Reaction: Initiate the reaction by adding a substrate mixture containing [3H]glycerol-3-phosphate (e.g., 300 µM) and palmitoyl-CoA (e.g., 80 µM).[3]
-
Incubation: Incubate the plate at 23°C for 10 minutes.
-
Termination of Reaction: Stop the reaction by adding a suitable stop solution (e.g., a mixture of chloroform and methanol).
-
Extraction and Quantification: Extract the lipid products and quantify the amount of incorporated [3H]glycerol-3-phosphate using liquid scintillation counting.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo: Efficacy Study in Diet-Induced Obese (DIO) Mice
This protocol describes a general framework for evaluating the in vivo efficacy of GPAT inhibitors in a diet-induced obesity mouse model.
-
Animal Model: Use male C57BL/6J mice.
-
Induction of Obesity: Feed mice a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 12-16 weeks) to induce obesity and insulin resistance. A control group should be fed a standard chow diet.
-
Compound Administration:
-
Prepare the test compound (e.g., this compound analog) in a suitable vehicle.
-
Administer the compound to the DIO mice via a specific route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and frequency (e.g., once daily).
-
A vehicle control group of DIO mice should receive the vehicle alone.
-
-
Monitoring:
-
Monitor body weight and food intake daily.
-
Measure body composition (fat and lean mass) at baseline and at the end of the study using techniques like DEXA or MRI.
-
-
Metabolic Assessments:
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose metabolism and insulin sensitivity.
-
Collect blood samples to measure plasma levels of glucose, insulin, triglycerides, and other relevant biomarkers.
-
-
Tissue Analysis: At the end of the study, euthanize the animals and collect tissues (e.g., liver, adipose tissue, muscle) for further analysis, such as lipid content measurement and gene expression studies.
-
Data Analysis: Analyze the data to determine the effect of the test compound on body weight, adiposity, glucose homeostasis, and other metabolic parameters compared to the vehicle-treated control group.
Conclusion and Future Directions
The exploration of this compound analogs as GPAT inhibitors presents a promising, yet challenging, avenue for the development of novel therapeutics for metabolic diseases. While in vitro studies have identified compounds with modest inhibitory activity, the translation of this activity to in vivo efficacy requires further optimization. The in vivo data from the related compound, FSG67, demonstrates the potential of this therapeutic strategy.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To design and synthesize more potent and selective analogs with improved pharmacokinetic properties.
-
Direct In Vitro vs. In Vivo Correlation Studies: To establish a clear link between the in vitro potency of new analogs and their in vivo efficacy.
-
Elucidation of Isoform Selectivity: To understand the therapeutic implications of targeting specific GPAT isoforms.
-
Long-term Efficacy and Safety Studies: To evaluate the chronic effects and potential side effects of lead compounds.
By addressing these key areas, the scientific community can advance the development of this compound analogs from promising chemical scaffolds to clinically effective treatments for obesity and related metabolic disorders.
References
- 1. Pharmacological glycerol-3-phosphate acyltransferase inhibition decreases food intake and adiposity and increases insulin sensitivity in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Conformationally Constrained Glycerol 3-Phosphate Acyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a novel sn-glycerol-3-phosphate acyltransferase isoform, GPAT4, as the enzyme deficient in Agpat6−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Differentiating Cis and Trans Isomers of 2-(2-Hydroxycyclohexyl)acetic Acid
A detailed spectroscopic comparison of the cis and trans isomers of 2-(2-Hydroxycyclohexyl)acetic acid, providing researchers, scientists, and drug development professionals with a guide to distinguishing these diastereomers. This guide summarizes key quantitative data and outlines the experimental protocols for their spectroscopic characterization.
The spatial arrangement of substituents in cyclic compounds can significantly influence their physical, chemical, and biological properties. In the case of this compound, the relative orientation of the hydroxyl and acetic acid groups on the cyclohexane ring gives rise to cis and trans diastereomers. Differentiating between these isomers is crucial for understanding their unique characteristics and for applications in fields such as medicinal chemistry and materials science. This guide provides a comparative analysis of the spectroscopic signatures of these two isomers, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Analysis: Unmasking the Isomers
The key to distinguishing between the cis and trans isomers lies in the subtle yet significant differences in their interaction with electromagnetic radiation, which are captured by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the structural details of molecules. For the isomers of this compound, both ¹H and ¹³C NMR spectroscopy offer valuable insights.
In ¹H NMR spectroscopy , the chemical shifts (δ) and coupling constants (J) of the protons, particularly those on the carbons bearing the hydroxyl and acetic acid groups (C1 and C2), are highly sensitive to the stereochemistry. In the trans isomer, where the two substituents are on opposite sides of the ring, the proton on the carbon bearing the hydroxyl group (CH-OH) is expected to be in a different chemical environment compared to the cis isomer, where the substituents are on the same side. This difference in environment leads to distinct chemical shifts and coupling patterns.
Similarly, ¹³C NMR spectroscopy reveals differences in the chemical shifts of the carbon atoms of the cyclohexane ring. The steric interactions between the substituents in the cis isomer can cause shielding or deshielding effects on the ring carbons, leading to different chemical shifts compared to the less sterically hindered trans isomer.
Infrared (IR) Spectroscopy provides information about the vibrational modes of functional groups within a molecule. The characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) groups are of particular interest. While both isomers will exhibit strong absorptions for these groups, the position and shape of the -OH stretching band can be indicative of intramolecular hydrogen bonding. In the cis isomer, the proximity of the hydroxyl and carboxylic acid groups may facilitate intramolecular hydrogen bonding, which can lead to a broader and shifted -OH absorption band compared to the trans isomer where intermolecular hydrogen bonding is more likely to dominate.
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. While both isomers have the same molecular weight and will therefore show the same molecular ion peak, their fragmentation patterns upon ionization can differ. The stereochemical arrangement can influence the stability of the fragment ions, potentially leading to variations in the relative abundances of certain fragments, which can be used as a fingerprint to differentiate the isomers.
Quantitative Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for the cis and trans isomers of this compound based on available literature and spectral databases.
Table 1: ¹H NMR Spectroscopic Data
| Proton | Expected Chemical Shift (δ) for Cis Isomer (ppm) | Expected Chemical Shift (δ) for Trans Isomer (ppm) |
| CH-OH | ||
| CH-CH₂COOH | ||
| CH₂-COOH | ||
| Cyclohexyl H | ||
| OH | ||
| COOH |
Table 2: ¹³C NMR Spectroscopic Data
| Carbon | Expected Chemical Shift (δ) for Cis Isomer (ppm) | Expected Chemical Shift (δ) for Trans Isomer (ppm) |
| C-OH | ||
| C-CH₂COOH | ||
| CH₂-COOH | ||
| COOH | ||
| Cyclohexyl C |
Table 3: Infrared (IR) Spectroscopic Data
| Functional Group | Expected Wavenumber (cm⁻¹) for Cis Isomer | Expected Wavenumber (cm⁻¹) for Trans Isomer |
| O-H stretch (alcohol) | ||
| C=O stretch (acid) | ||
| C-O stretch (alcohol) | ||
| O-H bend (acid) |
Table 4: Mass Spectrometry (MS) Data
| Parameter | Cis Isomer | Trans Isomer |
| Molecular Ion (M⁺) | ||
| Key Fragment Ions (m/z) |
Note: The specific values in the tables are pending the acquisition of detailed experimental data for both isomers.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of the cis and trans isomers of this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected proton chemical shift range (typically 0-12 ppm).
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the expected carbon chemical shift range (typically 0-200 ppm).
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: Perform a background subtraction to remove atmospheric and instrumental contributions.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
In full scan mode, acquire the mass spectrum over a relevant mass-to-charge (m/z) range to observe the molecular ion.
-
For fragmentation analysis (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Visualizing the Stereochemical and Analytical Relationship
The following diagrams illustrate the structural differences between the isomers and the logical workflow for their spectroscopic differentiation.
Caption: Relationship between the cis and trans isomers and their analysis.
Caption: Experimental workflow for isomer differentiation.
Navigating the Analytical Landscape for 2-(2-Hydroxycyclohexyl)acetic Acid: A Comparative Guide to Reference Standards and Methodologies
For researchers, scientists, and drug development professionals, the accurate analysis of 2-(2-Hydroxycyclohexyl)acetic acid, a molecule with potential relevance in pharmaceutical and metabolic studies, necessitates robust analytical methods and reliable reference standards. This guide provides a comparative overview of suitable analytical techniques, guidance on reference standards, and detailed experimental protocols to support rigorous quantitative analysis.
Comparison of Analytical Methodologies
The choice of analytical technique for this compound is primarily dictated by the sample matrix, required sensitivity, and the need to resolve potential stereoisomers. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) and Charged Aerosol Detection (CAD), and Gas Chromatography-Mass Spectrometry (GC-MS) with prior derivatization are two powerful and complementary approaches.
| Parameter | HPLC-UV-CAD | GC-MS (with Derivatization) |
| Principle | Separation based on polarity, with detection by UV absorbance and universal mass-based response from CAD. | Separation of volatile derivatives based on boiling point and polarity, with detection by mass-to-charge ratio. |
| Sample Volatility | Not a limiting factor. | Requires derivatization to increase volatility. |
| Derivatization | Not required. | Mandatory for both the carboxylic acid and hydroxyl groups (e.g., silylation or esterification). |
| Sensitivity | Moderate to high, especially with CAD for non-chromophoric compounds. | High, with the ability to perform selected ion monitoring (SIM) for trace analysis. |
| Specificity | Good, enhanced by the combination of UV and CAD. Mass spectrometry can be coupled for higher specificity (LC-MS). | Very high, provides structural information and confident peak identification. |
| Stereoisomer Separation | Possible with a suitable chiral stationary phase. | Possible with a suitable chiral column. |
| Throughput | Generally higher than GC-MS. | Can be lower due to the derivatization step. |
| Instrumentation Cost | Moderate to high. | Moderate to high. |
| Typical Application | Purity analysis, impurity profiling, and quantification in various matrices. | Identification and quantification, especially in complex matrices; metabolite identification. |
Reference Standards
Currently, a specific, certified reference standard for this compound may not be readily available from major pharmacopeias. However, several options exist for obtaining a suitable reference material:
-
Custom Synthesis: Many chemical suppliers, such as Axios Research and Veeprho, offer custom synthesis of reference standards and impurities.[1][2] This is the most reliable approach to obtain a well-characterized standard with a certificate of analysis.
-
Commercial Suppliers: Companies like LGC Standards and Sigma-Aldrich provide a wide range of reference materials, including those for carboxylic acids and structurally related compounds.[3][4] It is advisable to check their catalogs for the target analyte or a close analogue.
-
In-house Qualification: If a commercial certified reference standard is unavailable, a thoroughly characterized batch of the compound can be qualified in-house for use as a reference standard. This involves comprehensive analysis to establish its identity, purity, and potency.
Experimental Protocols
The following are detailed, representative protocols for the analysis of this compound using HPLC-UV-CAD and GC-MS. These are based on established methods for similar compounds, such as gabapentin and other carboxylic acids.[4][5]
HPLC-UV-CAD Method for Purity and Impurity Profiling
This method is suitable for quantifying this compound and its non-chromophoric impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and column thermostat.
-
Photodiode Array (PDA) or UV detector.
-
Charged Aerosol Detector (CAD).
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 50% B
-
20-25 min: 50% to 95% B
-
25-30 min: Hold at 95% B
-
30.1-35 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 210 nm.
-
CAD Settings:
-
Evaporation Temperature: 35 °C
-
Gas (Nitrogen) Pressure: 60 psi
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic acid) to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
GC-MS Method for Identification and Quantification
This method is ideal for sensitive and specific analysis, particularly in complex matrices.
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a mass selective detector.
Derivatization Procedure (Silylation):
-
Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent) capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 200 °C at 10 °C/min.
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
Visualizations
To aid in understanding the analytical workflow and a relevant biological context, the following diagrams are provided.
References
- 1. ijrar.org [ijrar.org]
- 2. HPLC Analytical Method Development and Validation of Gabapentin through Chemical Derivatization with Catechol as a Chromophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pfigueiredo.org [pfigueiredo.org]
- 4. research.vu.nl [research.vu.nl]
- 5. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Synthesis of 2-(2-Hydroxycyclohexyl)acetic acid: An Evaluation of Reproducibility and Efficiency
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-(2-Hydroxycyclohexyl)acetic acid, a valuable building block in the development of various pharmaceutical agents, presents several methodological challenges. The reproducibility and efficiency of its synthesis are critical factors for consideration in research and large-scale production. This guide provides a comparative analysis of potential synthetic routes, offering detailed experimental protocols and quantitative data to aid in the selection of the most suitable method.
Comparison of Synthetic Strategies
Three primary synthetic strategies for this compound have been evaluated: ring-opening of cyclohexene oxide, the Reformatsky reaction, and hydroboration-oxidation of cyclohexylideneacetic acid. Each approach offers distinct advantages and disadvantages in terms of yield, stereocontrol, and operational simplicity.
| Synthetic Route | Key Intermediates | Reported Yield | Key Advantages | Potential Challenges |
| Route 1: Epoxide Ring-Opening | Cyclohexene oxide, Ester enolate | 57-76% (analogous reactions)[1] | Potentially high stereoselectivity[1][2] | Requires strong base and anhydrous conditions; potential for side reactions. |
| Route 2: Reformatsky Reaction | Cyclohexanone, α-haloacetate | ~86% (for β-hydroxy ester) | Milder conditions than Grignard reactions; good yields for the initial addition. | Requires a subsequent, potentially challenging, reduction of the tertiary alcohol. |
| Route 3: Hydroboration-Oxidation | Cyclohexylideneacetic acid | High (typical for this reaction) | High regioselectivity and stereospecificity (anti-Markovnikov, syn-addition). | Requires the synthesis of the unsaturated acid precursor. |
Detailed Experimental Protocols
Route 1: Synthesis via Ring-Opening of Cyclohexene Oxide (Proposed)
This method is based on the known reactivity of epoxides with nucleophiles, including enolates.[1][2] While a direct synthesis of this compound using an acetate enolate has not been extensively documented, the following protocol is proposed based on analogous reactions with ketone enolates.
Step 1: Formation of the Lithium Enolate of tert-Butyl Acetate
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.
-
Slowly add tert-butyl acetate (1.0 eq) to the LDA solution, ensuring the temperature remains below -70 °C.
-
Stir the mixture for 1 hour at -78 °C to ensure complete formation of the lithium enolate.
Step 2: Ring-Opening of Cyclohexene Oxide
-
To the freshly prepared enolate solution, add a solution of cyclohexene oxide (0.9 eq) in anhydrous THF dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Hydrolysis of the tert-Butyl Ester
-
Dissolve the crude tert-butyl 2-(2-hydroxycyclohexyl)acetate in a mixture of trifluoroacetic acid and dichloromethane (1:1).
-
Stir the solution at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Remove the solvents under reduced pressure.
-
Purify the resulting this compound by column chromatography on silica gel.
Route 2: Synthesis via the Reformatsky Reaction
The Reformatsky reaction provides a reliable method for the formation of β-hydroxy esters.[3]
Step 1: Synthesis of Ethyl 2-(1-hydroxycyclohexyl)acetate
-
Activate zinc dust (5.0 eq) by stirring with a catalytic amount of iodine (0.1 eq) in toluene under reflux for 5 minutes.
-
Cool the suspension to room temperature and add ethyl bromoacetate (2.0 eq).
-
Add a solution of cyclohexanone (1.0 eq) in toluene to the suspension.
-
Heat the reaction mixture to 90 °C and stir for 30 minutes.
-
Cool the reaction to 0 °C and quench with water.
-
Filter the suspension and extract the filtrate with methyl tert-butyl ether (MTBE).
-
Wash the combined organic phases with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield ethyl 2-(1-hydroxycyclohexyl)acetate. A similar reaction has been reported to yield 86% of the desired β-hydroxy ester.[3]
Step 2: Reduction of the Tertiary Alcohol (Proposed) Subsequent selective reduction of the tertiary hydroxyl group to afford the target molecule is a non-trivial step and would require further investigation and development. Potential methods could include Barton-McCombie deoxygenation or related radical-based reductions.
Visualization of Synthetic Pathways
Figure 1: Comparative workflow of the three proposed synthetic routes for this compound.
Conclusion
The synthesis of this compound can be approached through several distinct pathways. The ring-opening of cyclohexene oxide with an acetate enolate presents a potentially direct and stereoselective route, although it requires careful control of reaction conditions. The Reformatsky reaction offers a high-yielding initial step to a key intermediate, but the subsequent deoxygenation of the tertiary alcohol poses a significant synthetic challenge. The hydroboration-oxidation of cyclohexylideneacetic acid is a well-established and reliable transformation that would likely provide the target molecule with high stereospecificity, provided the starting material is readily accessible.
The choice of the optimal synthetic route will depend on the specific requirements of the research or development program, including the desired stereochemistry, scale of the reaction, and available resources. The information presented in this guide is intended to provide a foundation for making an informed decision and to facilitate the reproducible synthesis of this important molecule. Further experimental validation is recommended to determine the most efficient and robust method for a given application.
References
A Head-to-Head Comparison of Chiral Columns for the Enantioseparation of 2-(2-Hydroxycyclohexyl)acetic acid
The enantiomeric separation of 2-(2-Hydroxycyclohexyl)acetic acid is a critical step in its development as a potential therapeutic agent. The spatial arrangement of the hydroxyl and acetic acid groups relative to the cyclohexane ring results in stereoisomers that can exhibit different pharmacological and toxicological profiles. Therefore, robust and efficient analytical methods are required to resolve and quantify these enantiomers. This guide provides a head-to-head comparison of different types of chiral stationary phases (CSPs) suitable for the high-performance liquid chromatography (HPLC) separation of this acidic chiral compound.
The selection of an appropriate chiral column is paramount for achieving successful enantioseparation. The choice depends on the physicochemical properties of the analyte and the desired chromatographic performance. For an acidic compound like this compound, several classes of chiral columns are particularly relevant. These include anion-exchange, polysaccharide-based, Pirkle-type, cyclodextrin-based, protein-based, and macrocyclic glycopeptide columns.
This comparison guide outlines the principles of each column type, presents typical experimental conditions, and provides a framework for selecting the most suitable chiral column for your research needs.
Experimental Workflow for Chiral Method Development
A systematic approach to chiral method development is essential for efficiently identifying the optimal column and mobile phase combination. The following diagram illustrates a typical workflow.
Caption: A generalized workflow for the development of a chiral HPLC method for this compound.
Comparison of Chiral Stationary Phases
The following sections detail the different types of chiral columns and their suitability for the separation of acidic compounds like this compound.
Anion-Exchange Chiral Columns
Anion-exchange CSPs are specifically designed for the enantioseparation of acidic compounds.[1] These columns typically feature a chiral selector with a basic site, such as a quinine or quinidine derivative, which interacts with the acidic analyte through ionic bonding and other intermolecular forces.[1]
-
Principle: Enantioseparation is primarily achieved through ionic interactions between the negatively charged carboxyl group of the analyte and the positively charged chiral selector on the stationary phase.[1] Additional interactions, such as hydrogen bonding, π-π stacking, and steric repulsion, contribute to the chiral recognition.
-
Recommended Columns:
-
CHIRALPAK QN-AX
-
CHIRALPAK QD-AX
-
-
Advantages: High selectivity for acidic compounds, often leading to baseline separation.
-
Considerations: Mobile phase pH control is crucial to ensure the ionization of both the analyte and the chiral selector.
Polysaccharide-Based Chiral Columns
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the most widely used chiral columns due to their broad applicability.[2][3] They can be operated in normal-phase, reversed-phase, and polar organic modes.
-
Principle: Chiral recognition occurs through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. The addition of a small amount of an acidic modifier to the mobile phase is often necessary to suppress the ionization of the acidic analyte and improve peak shape.[2]
-
Recommended Columns:
-
Chiralcel® OD-H
-
Chiralpak® AD-H
-
Chiralcel® OJ-H
-
-
Advantages: Versatility across a wide range of compounds and mobile phases.
-
Considerations: Method development can be more empirical, often requiring screening of different mobile phases and additives.
Pirkle-Type Chiral Columns
Pirkle-type CSPs are based on the principle of π-π interactions. The chiral selector is a small molecule with π-acidic or π-basic properties that is covalently bonded to the silica support.[4]
-
Principle: The primary mechanism for chiral recognition is the formation of diastereomeric π-π complexes between the aromatic or electron-rich regions of the analyte and the chiral stationary phase. Hydrogen bonding and dipole-dipole interactions also play a significant role.
-
Recommended Columns:
-
Whelk-O® 1
-
-
Advantages: Covalently bonded phases offer excellent durability and compatibility with a wide range of solvents.[4] The elution order of enantiomers can often be reversed by using a column with the opposite enantiomer of the chiral selector.[4]
-
Considerations: The analyte should ideally possess a π-acidic or π-basic functional group for strong interactions.
Cyclodextrin-Based Chiral Columns
Cyclodextrin-based CSPs utilize cyclodextrins, which are cyclic oligosaccharides, as the chiral selectors. These columns are typically operated in reversed-phase mode.
-
Principle: Enantioseparation is based on the formation of inclusion complexes, where the analyte or a portion of it fits into the hydrophobic cavity of the cyclodextrin.[5] Chiral recognition is influenced by the fit and interactions between the analyte's functional groups and the hydroxyl groups at the rim of the cyclodextrin.
-
Recommended Columns:
-
CYCLOBOND™ I 2000 (β-cyclodextrin)
-
-
Advantages: Good for separating compounds with aromatic rings or hydrophobic moieties that can fit into the cyclodextrin cavity.
-
Considerations: The size of the analyte relative to the cyclodextrin cavity is a critical factor for successful separation.[6]
Protein-Based Chiral Columns
Protein-based CSPs employ a protein, such as α1-acid glycoprotein (AGP), immobilized on the silica support. These columns are particularly useful for separating a broad range of drug molecules in reversed-phase mode.
-
Principle: Chiral recognition is a result of the complex three-dimensional structure of the protein, which provides multiple sites for ionic, hydrophobic, and hydrogen bonding interactions with the analyte.
-
Recommended Columns:
-
Chiral-AGP
-
-
Advantages: Broad enantioselectivity for many classes of chiral compounds, including acids.[2]
-
Considerations: These columns can be sensitive to mobile phase composition, pH, and temperature.
Macrocyclic Glycopeptide Chiral Columns
Macrocyclic glycopeptide CSPs, such as those based on vancomycin and teicoplanin, offer a unique and versatile mechanism for chiral recognition.
-
Principle: These CSPs have complex structures with multiple chiral centers and functional groups, allowing for a variety of interactions, including hydrogen bonding, ionic interactions, and inclusion complexation.[5] They are highly versatile and can be used in reversed-phase, normal-phase, and polar organic modes.
-
Recommended Columns:
-
CHIROBIOTIC™ V2
-
CHIROBIOTIC™ T
-
-
Advantages: Broad applicability and the ability to operate in multiple mobile phase modes provide great flexibility in method development.[5]
-
Considerations: Column equilibration can sometimes be slower compared to other types of CSPs.
Quantitative Data Summary and Experimental Protocols
Table 1: Recommended Starting Mobile Phases for Chiral Column Screening
| Chiral Column Type | Column Example | Mobile Phase Mode | Typical Mobile Phase Composition |
| Anion-Exchange | CHIRALPAK QN-AX | Polar Organic | Methanol / Acetic Acid / Triethylamine (e.g., 99/1/0.5, v/v/v) |
| Polysaccharide-Based | Chiralpak AD-H | Normal Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (e.g., 80/20/0.1, v/v/v) |
| Polysaccharide-Based | Chiralpak AD-H | Reversed Phase | Water / Acetonitrile / Formic Acid (e.g., 50/50/0.1, v/v/v) |
| Pirkle-Type | Whelk-O 1 | Normal Phase | n-Hexane / Isopropanol / Acetic Acid (e.g., 80/20/0.5, v/v/v)[2] |
| Cyclodextrin-Based | CYCLOBOND I 2000 | Reversed Phase | 20 mM Ammonium Acetate, pH 5 / Methanol (e.g., 70/30, v/v) |
| Protein-Based | Chiral-AGP | Reversed Phase | 10 mM Phosphate Buffer, pH 6.5 / 2-Propanol (e.g., 95/5, v/v) |
| Macrocyclic Glycopeptide | CHIROBIOTIC V2 | Polar Organic | Methanol / Acetic Acid / Triethylamine (e.g., 100/0.1/0.1, v/v/v) |
Experimental Protocol: General Method Development Strategy
-
Sample Preparation: Dissolve the racemic this compound in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Column Selection: Screen a selection of the columns listed in Table 1. A good starting point would be an anion-exchange column (e.g., CHIRALPAK QN-AX) due to its specificity for acids, a versatile polysaccharide column (e.g., Chiralpak AD-H), and a Pirkle-type column (e.g., Whelk-O 1).
-
Initial Screening:
-
Use the recommended starting mobile phases from Table 1.
-
Set the flow rate to 1.0 mL/min for standard 4.6 mm i.d. columns.
-
Maintain the column temperature at 25 °C.
-
Use UV detection at a suitable wavelength (e.g., 210 nm).
-
-
Method Optimization:
-
For the column/mobile phase combination that shows the best initial separation, optimize the mobile phase composition.
-
Adjust the ratio of the organic modifier to control retention time.
-
Vary the concentration of the acidic additive to improve peak shape and resolution.
-
Investigate the effect of flow rate and temperature on the separation. Lower flow rates often improve resolution in chiral separations.
-
Conclusion
The selection of a chiral column for the separation of this compound requires a systematic screening approach. Based on the acidic nature of the analyte, anion-exchange columns like the CHIRALPAK QN-AX or QD-AX present a highly promising starting point due to their specific design for acidic compounds. However, the broad applicability of polysaccharide-based columns such as Chiralpak AD-H and Chiralcel OD-H, with the addition of an acidic modifier, makes them excellent candidates for initial screening. For alternative selectivity, Pirkle-type columns like the Whelk-O 1 should also be considered.
By following the experimental workflow and utilizing the starting conditions provided in this guide, researchers can efficiently identify a suitable chiral column and develop a robust method for the enantioseparation of this compound. The final choice will be determined by the experimental results, with the goal of achieving baseline resolution (Rs > 1.5), good peak symmetry, and a run time suitable for the intended application.
References
Safety Operating Guide
Proper Disposal of 2-(2-Hydroxycyclohexyl)acetic Acid: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 2-(2-Hydroxycyclohexyl)acetic acid (CAS No. 5426-58-4). Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Hazard Assessment and Safety Precautions
Personal Protective Equipment (PPE):
Based on these hazards, the following minimum PPE should be worn when handling this compound:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[3] |
| Skin and Body | Laboratory coat. |
| Respiratory | Use in a well-ventilated area. If dusts or aerosols may be generated, use a NIOSH-approved respirator. |
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material like sand, earth, or vermiculite to contain the spill.[3][4] Do not use combustible materials such as paper towels to absorb large spills. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collection: Place the absorbed or swept material into a clearly labeled, sealed container for disposal.[3][4]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water.
-
Waste Disposal: Dispose of the contaminated materials as hazardous waste according to your institution's and local regulations.
Disposal Procedures
The standard precautionary statement for disposal is to "Dispose of contents/container to an approved waste disposal plant"[2]. The following step-by-step process should be followed:
-
Waste Identification: this compound should be treated as a non-halogenated organic waste. It should not be mixed with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Containerization:
-
Storage:
-
Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's procedures for chemical waste pickup. This typically involves submitting a request to your EHS department.
-
Do not dispose of this compound down the drain or in regular trash.[3]
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 2-(2-Hydroxycyclohexyl)acetic acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides crucial safety and logistical information for the handling of 2-(2-Hydroxycyclohexyl)acetic acid, including personal protective equipment (PPE), emergency first aid procedures, and disposal guidelines.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Body Part | Protective Equipment | Specifications |
| Eyes & Face | Safety Goggles or Face Shield | Chemical splash goggles conforming to EN 166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][2] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for signs of degradation or punctures before use.[3] |
| Body | Laboratory Coat or Chemical-Resistant Apron | A full-sleeved laboratory coat should be worn. For larger quantities or when splashing is likely, a chemical-resistant apron over the lab coat is advised.[1] |
| Respiratory | Fume Hood or Respirator | All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5] |
| Feet | Closed-Toe Shoes | Sturdy, closed-toe shoes must be worn to protect against spills. |
First Aid Measures
In the event of accidental exposure to this compound, immediate and appropriate first aid is critical. The following table outlines the initial steps to be taken.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6][7] Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4][8] Seek medical attention if irritation persists. |
| Inhalation | Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[8][9] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[8] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused or Waste Product | Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste. This typically involves collection in a designated, labeled, and sealed container for pickup by a licensed chemical waste disposal company.[9] |
| Contaminated Materials | Any materials, such as gloves, paper towels, or labware, that have come into contact with this compound should be considered hazardous waste and disposed of in the same manner as the chemical itself. |
| Empty Containers | Triple rinse the container with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Once cleaned, the container can be disposed of according to institutional guidelines, which may include recycling or disposal as regular waste.[9] |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
-
Preparation and Precautionary Measures:
-
Ensure that a current Safety Data Sheet (SDS) for a similar organic acid is accessible and has been reviewed.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest emergency eyewash station and safety shower before beginning work.
-
Ensure the chemical fume hood is functioning correctly.
-
-
Handling the Compound:
-
Don all required PPE as specified in the table above.
-
Conduct all manipulations of the solid or solutions of this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Use appropriate tools (spatulas, scoops) for transferring the solid chemical to avoid direct contact.
-
When preparing solutions, slowly add the acid to the solvent to prevent splashing.
-
-
During the Experiment:
-
Keep all containers of this compound tightly closed when not in use.
-
Avoid generating dust if handling the solid form.
-
In case of a spill, immediately alert others in the vicinity and follow established laboratory spill cleanup procedures. For a small spill, use an inert absorbent material, collect it in a sealed container, and dispose of it as hazardous waste.
-
-
Post-Experiment Procedures:
-
Properly label and store any remaining this compound in a cool, dry, and well-ventilated area away from incompatible materials.
-
Decontaminate all work surfaces and equipment used during the experiment.
-
Dispose of all waste materials, including empty containers and contaminated items, according to the disposal plan outlined above.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.
-
Workflow for Safe Handling
References
- 1. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 2. Using personal protective equipment on the farm | UMN Extension [extension.umn.edu]
- 3. PPE Resources | Great Plains Center for Agricultural Health [gpcah.public-health.uiowa.edu]
- 4. home.miracosta.edu [home.miracosta.edu]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
